N-(3-Oxobutanoyl)-L-homoserine lactone
描述
Structure
3D Structure
属性
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPLICEAUNEFV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-(3-Oxobutanoyl)-L-homoserine lactone" discovery and history
An In-depth Technical Guide on N-(3-Oxobutanoyl)-L-homoserine lactone: Discovery, History, and Core Methodologies
Introduction to this compound
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1][2][3] These molecules are crucial for quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[4][5][6][7] AHLs are primarily utilized by Gram-negative bacteria to regulate a wide array of physiological activities, including biofilm formation, virulence factor production, and bioluminescence.[4][6][8][9] The this compound molecule consists of a homoserine lactone ring attached to a 3-oxobutanoyl side chain via an amide linkage. This specific structure is critical for its recognition by and binding to its cognate receptor proteins, thereby initiating a signaling cascade.
Chemical Properties and Structure
The chemical formula for this compound is C8H11NO4, with a molecular weight of approximately 185.18 g/mol .[10][11] Its structure has been determined through various analytical methods, including crystal structure analysis.[11][12][13] The molecule is characterized by a five-membered lactone ring and a β-keto amide functional group.[12][13] These features are significant for its biological activity and influence its interaction with protein receptors.[11][12]
Discovery and History
The discovery of this compound is intrinsically linked to the broader history of research into quorum sensing.
The Dawn of Quorum Sensing: Vibrio fischeri and Bioluminescence
The concept of quorum sensing first emerged from studies of the marine bacterium Vibrio fischeri, a symbiont that provides light to its marine eukaryotic hosts.[14] Researchers observed that these bacteria only produce light (bioluminescence) when they reach a high population density.[14][15] This density-dependent regulation of gene expression suggested the existence of a signaling molecule that accumulates in the environment.[14] This molecule was termed an "autoinducer." In V. fischeri, the genes responsible for light production are located in the lux operon, and their transcription is tightly controlled by this autoinduction system.[14][16]
Identification of the First Autoinducer
The first AHL to be identified was N-(3-oxohexanoyl)-homoserine lactone, isolated from Vibrio fischeri.[4] This discovery was a landmark achievement, providing the first chemical evidence for a bacterial cell-to-cell communication system. Subsequent research revealed that V. fischeri actually produces multiple AHLs, including N-octanoyl-L-homoserine lactone and N-hexanoyl-L-homoserine lactone, indicating a more complex signaling network than initially thought.[17][18]
Elucidation of the Broader N-Acyl Homoserine Lactone (AHL) Family
Following the initial discoveries in V. fischeri, homologous signaling systems were found in a wide range of other Gram-negative bacteria, including important human pathogens like Pseudomonas aeruginosa.[8][14] This led to the recognition of a large family of AHL molecules, all sharing the conserved homoserine lactone ring but varying in the length and modification of the N-acyl side chain.[5] this compound is one such member of this diverse family, playing a role in the intricate communication networks of various bacterial species.
Biosynthesis and Signaling Pathway
The biological activity of this compound is dependent on its synthesis by the bacterium and its subsequent interaction with a specific receptor to control gene expression.
Biosynthesis of this compound
AHLs are synthesized by enzymes belonging to the LuxI family of synthases.[15][19] These enzymes catalyze the ligation of a specific acyl group from an acyl-acyl carrier protein (acyl-ACP) or, in some cases, acyl-coenzyme A (acyl-CoA), with S-adenosylmethionine (SAM), which provides the homoserine lactone moiety.[19][20] The specificity of the LuxI homolog determines the structure of the acyl side chain of the AHL produced.
The LuxI/LuxR Signaling Cascade
The canonical AHL quorum-sensing system is the LuxI/LuxR circuit, first described in Vibrio fischeri.[14][16] At low cell density, the basal level of AHL synthesized by LuxI diffuses out of the cell. As the bacterial population grows, the extracellular concentration of AHL increases.[8] Once a threshold concentration is reached, AHL diffuses back into the cells and binds to its cognate cytoplasmic receptor, a protein of the LuxR family.[14][15] This AHL-LuxR complex then typically dimerizes and functions as a transcriptional regulator, binding to specific DNA sequences (termed lux boxes) in the promoter regions of target genes to either activate or repress their transcription.[14] This leads to a coordinated change in the behavior of the entire bacterial population.
Key Experimental Protocols
A variety of methods have been developed for the detection, identification, and quantification of AHLs. These range from chromatographic techniques to highly sensitive biological assays.[21][22]
Detection and Quantification of AHLs
This method combines the separation of molecules by TLC with a sensitive biological detection system.[23] It is a powerful tool for identifying the presence of AHLs in bacterial extracts and for preliminary characterization.
Protocol:
-
Extraction: Culture supernatants from the bacterial strain of interest are extracted with an organic solvent, typically ethyl acetate, to isolate the AHLs.
-
Chromatography: The extract is spotted onto a C18 reversed-phase TLC plate and developed with a methanol/water solvent system (e.g., 60:40 v/v).[23] Synthetic AHL standards are run in parallel for comparison.
-
Bioassay: After development, the TLC plate is dried and overlaid with a thin layer of agar (B569324) containing a specific AHL biosensor strain. A common biosensor is Agrobacterium tumefaciens NTL4, which carries a traG-lacZ fusion and produces β-galactosidase in response to AHLs.[23][24] A chromogenic substrate for β-galactosidase (e.g., X-Gal) is included in the agar.
-
Visualization: The plate is incubated until colored spots appear where AHLs have migrated. The position (Rf value) of the spots from the sample is compared to the standards to tentatively identify the AHLs present.[23]
HPLC, often coupled with mass spectrometry (HPLC-MS), provides a highly sensitive and quantitative method for AHL analysis.[21][25]
Protocol:
-
Sample Preparation: AHLs are extracted from bacterial culture supernatants as described for TLC.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient of an organic solvent (e.g., acetonitrile) in water is typically used to elute the AHLs.
-
Detection and Quantification:
-
UV Detection: Detection can be performed using a UV detector, although this lacks high specificity.[21]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer allows for the unambiguous identification and precise quantification of AHLs based on their mass-to-charge ratio (m/z) and fragmentation patterns.[25][26] Precursor ion scanning for the characteristic m/z 102 fragment of the homoserine lactone ring is a common MS technique used for specific AHL detection.[26]
-
Whole-cell biosensors are bacteria that have been genetically engineered to produce a measurable signal, such as light or color, in the presence of AHLs.[22][24][27] These assays are extremely sensitive and can be adapted for high-throughput screening.
Protocol (Liquid Co-culture Assay):
-
Strain Preparation: Grow overnight cultures of the AHL-producing strain to be tested and the biosensor strain (e.g., A. tumefaciens A136 carrying plasmids for the AHL receptor and a luxCDABE-based reporter).[27]
-
Co-culture: In a 96-well plate, mix the test strain and the reporter strain in fresh growth medium.
-
Incubation and Measurement: Incubate the plate with shaking at an appropriate temperature. Measure the reporter signal (e.g., luminescence) and cell density (OD600) at regular intervals.
-
Data Analysis: The reporter signal is typically normalized to the cell density to account for differences in growth. The resulting activity can be compared to a standard curve generated with known concentrations of synthetic AHL to quantify the amount produced by the test strain.[28]
Quantitative Data Summary
This section summarizes key quantitative data related to this compound.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C8H11NO4 | [10][11] |
| Molecular Weight | 185.18 g/mol | [10][11] |
| Synonyms | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | [10] |
| Appearance | White solid | [1][3] |
| Solubility | Soluble in chloroform | [1][3] |
Detection Limits of Various Assays
The sensitivity of AHL detection methods varies significantly. Biosensors are generally the most sensitive.
| Assay Method | Typical Detection Limit | Reference |
| TLC with A. tumefaciens biosensor | Picomole to nanomole range | [23] |
| Cell-free biosensor (X-Gal) | ~100 nM to 300 nM | [22] |
| Cell-free biosensor (Luminescent) | ~10 nM to 30 nM (10-fold more sensitive) | [22] |
| HPLC-MS | Picogram (pg) level | [25] |
Conclusion and Future Directions
This compound, as a key member of the AHL family, has been instrumental in advancing our understanding of bacterial communication. The discovery of this and other AHLs has revealed that bacteria are not solitary organisms but exist as coordinated, multicellular-like communities. The elucidation of the LuxI/LuxR signaling paradigm has provided a foundational model for intercellular communication that extends across a vast range of bacterial species.
For researchers and drug development professionals, the pathways involving these molecules represent attractive targets for novel antimicrobial strategies. Instead of killing bacteria, which can lead to resistance, "quorum quenching" strategies aim to disrupt bacterial communication, thereby attenuating virulence and biofilm formation.[4] Future research will likely focus on discovering more potent and specific inhibitors of AHL synthesis and reception, exploring the complex interplay of multiple quorum-sensing systems within a single organism, and understanding the role of these molecules in inter-kingdom communication, for example, between bacteria and their eukaryotic hosts.[29] The continued development of sensitive analytical techniques will be crucial for detecting novel AHLs and for studying their dynamics in complex environments such as the human microbiome.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. This compound [cogershop.com]
- 3. This compound - CAS-Number 148433-27-6 - Order from Chemodex [chemodex.com]
- 4. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 5. Quorum sensing - Wikipedia [en.wikipedia.org]
- 6. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 10. This compound | C8H11NO4 | CID 10419888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Crystal structure of N-(3-oxobutanoyl)-l-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jvsmedicscorner.com [jvsmedicscorner.com]
- 17. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | “In-Group” Communication in Marine Vibrio: A Review of N-Acyl Homoserine Lactones-Driven Quorum Sensing [frontiersin.org]
- 26. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 27. Detection of N-acyl homoserine lactones using a traI-luxCDABE-based biosensor as a high-throughput screening tool - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]
A Technical Guide to the Function of N-(3-Oxobutanoyl)-L-homoserine lactone in Quorum Sensing
Executive Summary: Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively regulate gene expression. A primary class of signaling molecules utilized by Gram-negative bacteria for this purpose is N-acyl-L-homoserine lactones (AHLs). This technical guide provides an in-depth examination of the function of a specific AHL, N-(3-Oxobutanoyl)-L-homoserine lactone (also known as 3-oxo-C4-HSL), within the broader context of quorum sensing. The document details the core signaling pathways, biological roles in virulence and biofilm formation, quantitative activity data, and key experimental protocols relevant to its study. This guide is intended for researchers, scientists, and drug development professionals working to understand and manipulate bacterial communication for therapeutic or biotechnological purposes.
Introduction to Quorum Sensing and N-Acyl Homoserine Lactones
Quorum sensing allows bacteria to orchestrate group behaviors such as virulence factor production, biofilm formation, and bioluminescence, which are often ineffective when undertaken by individual cells but powerful when synchronized across a population[1][2]. The mechanism relies on the production, release, and detection of small signaling molecules called autoinducers[3].
N-acyl-L-homoserine lactones (AHLs) represent a major family of autoinducers in Gram-negative bacteria[3][4]. The basic structure of an AHL consists of a conserved L-homoserine lactone ring linked via an amide bond to an acyl side chain[5]. The length of this acyl chain (typically 4 to 18 carbons) and modifications at the C3 position (e.g., a hydroxyl or oxo group) confer specificity to the signal[5][6]. This compound is a short-chain AHL with a four-carbon acyl tail and a ketone group at the third carbon (3-oxo-C4-HSL).
The foundational model for AHL-mediated quorum sensing is the LuxI/LuxR system in the marine bacterium Vibrio fischeri. In this system, the LuxI synthase produces an AHL (N-3-oxo-hexanoyl-homoserine lactone), which, at a critical concentration, binds to the LuxR transcriptional regulator, activating the expression of genes for bioluminescence[3][7][8]. This LuxI/LuxR paradigm is conserved across numerous bacterial species, where homologous proteins regulate diverse physiological processes.
The Core Signaling Pathway of 3-oxo-AHLs
The function of this compound and other 3-oxo-AHLs is governed by a canonical signaling cascade. This pathway ensures that target genes are expressed only when the bacterial population reaches a sufficient density to mount an effective, coordinated action.
Biosynthesis and Diffusion A LuxI-family synthase protein catalyzes the synthesis of the AHL molecule from two substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acylated acyl carrier protein (ACP) that provides the specific acyl side chain. As the bacterial population grows, the intracellular concentration of the AHL increases. Being small, relatively lipophilic molecules, short-chain AHLs like 3-oxo-C4-HSL can typically diffuse freely across the bacterial cell membrane into the extracellular environment[9][10].
Signal Accumulation and Receptor Binding As the population density increases, the extracellular concentration of the AHL rises. When a threshold concentration is reached, the signaling molecule diffuses back into the bacterial cells and binds to its cognate cytoplasmic receptor, a protein from the LuxR family of transcriptional regulators.
Transcriptional Activation The binding of the AHL to the LuxR-type receptor induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, located in the promoter regions of target genes. The LuxR-AHL complex then acts as a transcriptional activator, recruiting RNA polymerase and initiating the expression of quorum sensing-regulated genes. In many systems, this includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.
Biological Functions in Target Systems
While data specifically for 3-oxo-C4-HSL is limited, its function can be inferred from the well-documented activities of its close structural analog, N-butanoyl-L-homoserine lactone (C4-HSL), in opportunistic pathogens like Pseudomonas aeruginosa. In P. aeruginosa, quorum sensing is controlled by a hierarchical network that includes the Las and Rhl systems[9]. The Las system, responding to a long-chain AHL (3-oxo-C12-HSL), regulates the Rhl system, which uses C4-HSL[11].
-
Virulence Factor Regulation: The Rhl system (and by extension, its C4-HSL signal) is a key regulator of numerous virulence factors. These include the production of rhamnolipids (biosurfactants involved in motility and biofilm structure), pyocyanin (B1662382) (a toxin that causes oxidative stress), and elastase, which degrades host tissues[9].
-
Biofilm Formation: C4-HSL plays a significant role in the development and maturation of biofilms[12]. A mutant strain deficient in C4-HSL production showed a 70% reduction in biofilm formation, a phenotype that could be restored by the addition of exogenous C4-HSL[12].
-
Host-Pathogen Interactions: Beyond regulating bacterial gene expression, AHLs can directly interact with and modulate host immune responses. For example, the structurally similar 3-oxo-C12-HSL has been shown to induce inflammation, cause apoptosis in macrophages and neutrophils, and influence the differentiation of host cells[13][14][15].
Quantitative Analysis of AHL Activity
For drug development and molecular research, understanding the quantitative aspects of AHL-receptor interactions and their effective concentrations is critical. The following tables summarize key quantitative data for representative AHL molecules.
Table 1: Receptor Binding and Activation Data
| Signal Molecule | Receptor Protein | Bacterial System | Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| N-butanoyl-L-homoserine lactone (BHL/C4-HSL) | RhlR | P. aeruginosa | EC50 | 1.1 µM | [9] |
| Isovaleryl HL | RhlR | P. aeruginosa | EC50 | 0.2 µM | [9] |
| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | CarR | Erwinia carotovora | Kd | 1.8 µM | [16] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | LasR | P. aeruginosa | EC50 | ~10-30 nM | [17] |
| N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL) | TraR | Agrobacterium tumefaciens | Kd | ~20-50 nM | [18] |
EC50 (Half maximal effective concentration): The concentration of ligand that provokes a response halfway between the baseline and maximum response. Kd (Dissociation constant): A measure of the binding affinity between the ligand and its receptor.
Table 2: Physiologically Relevant Concentrations of AHLs
| Signal Molecule | Environment | Concentration | Reference(s) |
|---|---|---|---|
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | P. aeruginosa biofilm | 632 ± 381 µM | [19] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | P. aeruginosa planktonic culture effluent | 14 ± 3 nM | [19] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | In vivo (mouse skin), effective dose for inflammation | 1 µM | [13] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | In vitro, effective dose for fibroblast differentiation | 1 - 100 µM |[14] |
Key Experimental Protocols
Studying the function of 3-oxo-C4-HSL involves detecting its presence, quantifying its concentration, and measuring its effect on gene expression and bacterial phenotype.
Protocol 5.1: Detection of AHLs using a Biosensor Strain
This method utilizes a genetically engineered bacterium that produces a detectable signal (e.g., color, light) in the presence of specific AHLs. The Agrobacterium tumefaciens KYC55 biosensor is a broad-range AHL detector that is often used.
-
Principle: The biosensor strain contains a plasmid with an AHL-responsive promoter (traG) fused to a reporter gene (lacZ). When the biosensor is exposed to an AHL, the promoter is activated, leading to the expression of β-galactosidase. In the presence of the substrate X-Gal, this enzyme produces a blue pigment.
-
Materials:
-
Bacterial strain or supernatant to be tested.
-
A. tumefaciens KYC55 biosensor strain.
-
Luria-Bertani (LB) agar (B569324) plates.
-
Soft top agar (e.g., 0.7% agar).
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) stock solution.
-
Appropriate antibiotics for plasmid maintenance (e.g., spectinomycin)[20].
-
-
Methodology:
-
Prepare Biosensor Overlay: Grow an overnight culture of A. tumefaciens KYC55. Melt soft top agar and cool to ~50°C. Add X-Gal and the KYC55 culture to the molten agar.
-
Pour Plates: Pour the mixture onto standard LB agar plates to create a thin overlay. Allow to solidify.
-
Apply Sample: Spot a small volume (5-10 µL) of the test bacterial culture supernatant or a pure AHL standard onto the surface of the biosensor plate.
-
Incubate: Incubate the plates at the appropriate temperature (e.g., 28-30°C for A. tumefaciens) for 24-48 hours.
-
Observe Results: A blue halo around the spot indicates the presence of AHLs. The intensity and diameter of the halo can provide a semi-quantitative measure of AHL concentration.
-
Protocol 5.2: Quantification of AHLs by LC-MS/MS
For precise quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
-
Principle: Bacterial culture supernatants are extracted to isolate AHLs. The extract is then separated by high-performance liquid chromatography (HPLC), and the eluting compounds are ionized and detected by a mass spectrometer. The instrument is set to detect the specific mass-to-charge ratio (m/z) of the parent ion of 3-oxo-C4-HSL and its characteristic fragment ions, allowing for highly specific and sensitive quantification against a standard curve.
-
Methodology:
-
Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.
-
Extraction: Perform a liquid-liquid extraction of the supernatant using an organic solvent (e.g., acidified ethyl acetate). Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent (e.g., methanol).
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the AHLs using a gradient of acetonitrile (B52724) and water.
-
MS/MS Detection: Analyze the column eluate using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define the specific precursor ion and product ion transitions for 3-oxo-C4-HSL.
-
Quantification: Generate a standard curve using known concentrations of synthetic 3-oxo-C4-HSL. Calculate the concentration in the sample by comparing its peak area to the standard curve[19][21].
-
Protocol 5.3: Measuring AHL-Mediated Gene Expression
This protocol measures the change in transcription of a target gene in response to 3-oxo-C4-HSL using a β-galactosidase reporter assay.
-
Principle: A bacterial strain (e.g., an E. coli host or a specific mutant of the bacterium of interest) is transformed with a plasmid carrying the promoter of a QS-regulated gene fused to the lacZ gene. When the strain is exposed to the activating AHL, the promoter drives the expression of β-galactosidase, which can be quantified colorimetrically.
-
Methodology:
-
Prepare Cultures: Grow overnight cultures of the reporter strain.
-
Induction: Dilute the cultures into fresh media and grow to early- or mid-log phase. Add varying concentrations of synthetic 3-oxo-C4-HSL (and a solvent control) to the cultures.
-
Incubate: Continue to incubate the cultures for a set period to allow for gene expression.
-
Cell Lysis: Measure the optical density (OD) of the cultures. Take an aliquot of cells, pellet them, and lyse them using a detergent (e.g., SDS and chloroform).
-
Enzymatic Assay: Add the substrate ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate. The β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).
-
Measure and Calculate: Stop the reaction with sodium carbonate and measure the absorbance at 420 nm. Calculate the β-galactosidase activity in Miller Units, which normalizes the activity to the cell density and reaction time[22].
-
Implications for Drug Development
The central role of quorum sensing in controlling bacterial virulence and biofilm formation makes it an attractive target for novel antimicrobial strategies[23]. By disrupting this communication pathway—a process known as quorum quenching—it may be possible to attenuate pathogenicity without exerting selective pressure for antibiotic resistance. This compound and its associated signaling pathway present several targets for therapeutic intervention:
-
Inhibition of AHL Synthases: Developing compounds that block the LuxI-type enzymes would prevent the production of the autoinducer signal.
-
Receptor Antagonism: Designing small molecules that are structurally similar to 3-oxo-C4-HSL but act as competitive inhibitors, binding to the LuxR-type receptor without activating it, can block the downstream signaling cascade[23].
-
Enzymatic Degradation: The use of enzymes, such as lactonases or acylases, that specifically degrade AHLs can effectively disrupt the signaling network[24].
References
- 1. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 2. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics [mdpi.com]
- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jvsmedicscorner.com [jvsmedicscorner.com]
- 8. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria [mdpi.com]
- 9. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Quorum Sensing Signals Self-Assemble in Aqueous Media to Form Micelles and Vesicles: An Integrated Experimental and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 12. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]
- 16. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 18. journals.asm.org [journals.asm.org]
- 19. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 24. mdpi.com [mdpi.com]
The Central Role of N-(3-Oxobutanoyl)-L-homoserine lactone in Bacterial Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing. This technical guide provides a comprehensive overview of 3-oxo-C4-HSL, from its fundamental chemical properties to its complex role in regulating gene expression and orchestrating collective bacterial behaviors. We delve into the specific signaling pathways it governs, present quantitative data on its activity, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, drug development, and biotechnology who are focused on understanding and manipulating bacterial communication.
Introduction
Bacteria utilize a sophisticated system of cell-to-cell communication, termed quorum sensing, to monitor their population density and coordinate gene expression in a collective manner. This process relies on the production, release, and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary class of autoinducers. This compound, also known as 3-oxo-C4-HSL, is a short-chain AHL that plays a critical role in regulating a variety of physiological processes, including biofilm formation, virulence factor production, and bioluminescence.[1][2][3] Understanding the mechanisms of 3-oxo-C4-HSL-mediated communication is paramount for the development of novel antimicrobial strategies that disrupt bacterial pathogenesis.
Chemical Properties of this compound
3-oxo-C4-HSL is a small, diffusible molecule with a conserved homoserine lactone ring acylated with a 3-oxobutanoyl side chain.[4] Its chemical structure and properties are fundamental to its function as a signaling molecule, allowing it to traverse bacterial membranes and interact with its cognate receptor.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁NO₄ | [5] |
| Molecular Weight | 185.18 g/mol | [5] |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | [5] |
| CAS Number | 148433-27-6 |
The RhlI/RhlR Quorum Sensing Circuit
In the well-studied opportunistic pathogen Pseudomonas aeruginosa, 3-oxo-C4-HSL is the cognate autoinducer for the RhlI/RhlR quorum sensing system.[6] This system is a key regulator of virulence and biofilm formation.[7]
-
Synthesis: The LuxI-type synthase, RhlI, is responsible for the synthesis of 3-oxo-C4-HSL from S-adenosyl-L-methionine (SAM) and a fatty acid precursor.[6]
-
Detection and Regulation: At a critical threshold concentration, 3-oxo-C4-HSL binds to the cytoplasmic LuxR-type transcriptional regulator, RhlR. This binding event induces a conformational change in RhlR, promoting its dimerization and subsequent binding to specific DNA sequences known as rhl boxes located in the promoter regions of target genes. This interaction typically leads to the activation of gene expression.[6]
Signaling Pathway Diagram
Caption: The RhlI/RhlR quorum sensing circuit in Pseudomonas aeruginosa.
Quantitative Data
The following tables summarize key quantitative data related to the activity of 3-oxo-C4-HSL and its analogs.
Table 3.1: Biofilm Formation
| Bacterial Strain | Mutant | Effect on Biofilm Formation | Restoration with Exogenous C4-HSL | Reference |
| Pseudomonas aeruginosa PAO1 | rhlI⁻ (deficient in C4-HSL) | ~70% reduction | Yes | [7] |
| Pseudomonas aeruginosa PAO-BI | Wild-type (reduced C4-HSL production) | ~40% reduction compared to high C4-HSL producer | Not applicable | [7] |
Table 3.2: Bioluminescence Reporter Assay Detection Limits
| Reporter Strain | Autoinducer | Detection Limit (approximate) |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) cell-free lysate with X-Gal | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 100 nM |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) cell-free lysate with Beta-Glo | N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 10 nM |
Note: While this data is for a related AHL, it provides a general indication of the sensitivity of such assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study 3-oxo-C4-HSL.
Bioluminescence Reporter Assay for AHL Detection
This protocol utilizes a reporter strain of E. coli containing a plasmid with a LuxR homolog and a promoter responsive to AHLs, driving the expression of a bioluminescent reporter gene.
Materials:
-
E. coli reporter strain (e.g., pSB401)
-
LB medium
-
Synthetic 3-oxo-C4-HSL standards
-
Bacterial culture supernatant to be tested
-
96-well microplate (opaque-walled for luminescence)
-
Luminometer
Protocol:
-
Prepare Overnight Culture: Inoculate the E. coli reporter strain into LB medium and grow overnight with shaking at 37°C.
-
Subculture: Dilute the overnight culture 1:100 in fresh LB medium and grow to an OD₆₀₀ of approximately 0.2.
-
Assay Setup: In a 96-well microplate, add 100 µL of the subcultured reporter strain to each well.
-
Add Samples: Add 10 µL of the bacterial supernatant or synthetic 3-oxo-C4-HSL standards (at various concentrations) to the wells. Include a negative control with sterile medium.
-
Incubation: Incubate the plate at 30°C for 3-6 hours with shaking.
-
Measurement: Measure the luminescence using a plate luminometer. The results are typically expressed in Relative Light Units (RLU).
Biofilm Quantification using Crystal Violet Staining
This method quantifies the total biofilm biomass.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
96-well polystyrene microplate
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Protocol:
-
Culture Growth: Grow the bacterial strain overnight in the appropriate medium.
-
Inoculation: Dilute the overnight culture to a starting OD₆₀₀ of 0.05 in fresh medium. Add 200 µL of the diluted culture to each well of a 96-well plate.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the expression levels of genes regulated by 3-oxo-C4-HSL.
Materials:
-
Bacterial cells grown under desired conditions
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers for target and reference genes
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from bacterial cultures using a commercial RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene and a reference (housekeeping) gene.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Visualization of Experimental Workflows
Bioluminescence Reporter Assay Workflow
Caption: Workflow for a bioluminescence reporter assay to detect AHLs.
Biofilm Quantification Workflow
Caption: Workflow for quantifying biofilm formation using Crystal Violet.
Conclusion and Future Directions
This compound is a pivotal signaling molecule that orchestrates a wide array of bacterial behaviors. The methodologies and data presented in this guide provide a solid foundation for researchers seeking to investigate its role in bacterial communication. Future research should focus on elucidating the full spectrum of genes regulated by 3-oxo-C4-HSL in diverse bacterial species and on the development of potent and specific inhibitors of the RhlI/RhlR system. Such endeavors will be crucial in the ongoing battle against bacterial infections and the growing threat of antibiotic resistance. The continued exploration of this fundamental aspect of bacterial life will undoubtedly open new avenues for therapeutic intervention and biotechnological innovation.
References
- 1. Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The master quorum sensing regulators LuxR/HapR directly interact with the alpha subunit of RNA polymerase to drive transcription activation in Vibrio harveyi and Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Crystal structure of N-(3-oxobutanoyl)-l-homoserine lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H11NO4 | CID 10419888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of N-(3-Oxobutanoyl)-L-homoserine lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthesis of N-acyl-homoserine lactones (AHLs), with a specific focus on the synthesis of four-carbon chain variants, including the requested N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL). While the enzymatic synthesis of 3-oxo-C4-HSL is not prominently documented in scientific literature, this guide will cover the well-characterized biosynthesis of its close analog, N-butanoyl-L-homoserine lactone (C4-HSL), primarily produced by the opportunistic pathogen Pseudomonas aeruginosa. The principles, enzymes, and methodologies described herein provide a foundational understanding for the study of short-chain AHL biosynthesis.
Core Biosynthesis Pathway of N-Acyl-Homoserine Lactones
The biosynthesis of N-acyl-homoserine lactones is a conserved process in many Gram-negative bacteria, catalyzed by a family of enzymes known as LuxI-type synthases. The synthesis reaction utilizes two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway, which provides the specific acyl side chain.
The reaction proceeds in two main steps:
-
Acylation of SAM: The acyl group from acyl-ACP is transferred to the amino group of SAM, forming an N-acyl-SAM intermediate.
-
Lactonization: An intramolecular cyclization occurs, where the N-acyl-SAM intermediate is converted to the final N-acyl-homoserine lactone, with the release of 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein (apo-ACP).
This fundamental pathway is depicted in the diagram below.
The Synthesis of Four-Carbon Acyl-Homoserine Lactones
The biosynthesis of four-carbon AHLs is best characterized in Pseudomonas aeruginosa, where the rhl quorum-sensing system is controlled by N-butanoyl-L-homoserine lactone (C4-HSL).
The RhlI Synthase
The key enzyme responsible for C4-HSL synthesis is RhlI, a LuxI-type synthase. RhlI specifically utilizes butanoyl-ACP (also referred to as butyryl-ACP) as the acyl donor. While the user's query is for this compound, current research indicates that the primary product of RhlI is C4-HSL, which lacks the 3-oxo functional group. There is limited evidence to suggest that RhlI or another specific synthase in well-studied bacteria produces 3-oxo-C4-HSL as a primary signaling molecule. It is possible that it is a minor byproduct of a promiscuous synthase or is produced by a less-characterized bacterial species.
The specific reaction for C4-HSL synthesis is as follows:
Precursor Molecules
-
S-adenosyl-L-methionine (SAM): A common metabolite involved in various cellular processes, including methylation and polyamine synthesis.
-
Butanoyl-Acyl Carrier Protein (Butanoyl-ACP): An intermediate in the fatty acid biosynthesis pathway. The four-carbon acyl chain is attached to the phosphopantetheine prosthetic group of the acyl carrier protein. For the synthesis of the hypothetical 3-oxo-C4-HSL, the precursor would be 3-oxobutanoyl-ACP .
Quantitative Data on C4-HSL Synthesis
Kinetic studies on purified RhlI from Pseudomonas aeruginosa have provided insights into its substrate specificity and catalytic efficiency. The following table summarizes key kinetic parameters for the synthesis of C4-HSL.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| RhlI | Butyryl-ACP (with AcpP) | 6 | 0.46 | [1] |
| RhlI | Butyryl-ACP (with Acp1) | 7 | 0.35 | [1] |
| RhlI | S-adenosylmethionine | Data not consistently reported | Data not consistently reported |
Note: Kinetic data for the synthesis of this compound is not available in the reviewed literature.
Experimental Protocols
The study of AHL biosynthesis involves several key experimental procedures, from the in vitro synthesis and purification of the components to the detection and quantification of the final products.
In Vitro Reconstitution of C4-HSL Biosynthesis
This protocol describes the setup for synthesizing C4-HSL in a cell-free system using purified components.
Workflow Diagram:
Methodology:
-
Protein Expression and Purification:
-
The rhlI gene is cloned into an expression vector (e.g., pET series) and transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Protein expression is induced with IPTG, and the cells are harvested.
-
RhlI is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
-
Preparation of Substrates:
-
Butanoyl-ACP: The acyl carrier protein (e.g., AcpP) is expressed and purified. It is then acylated using a specific acyl-ACP synthetase or by chemical methods with butanoyl-CoA.
-
S-adenosylmethionine (SAM): Commercially available SAM is dissolved in an appropriate buffer.
-
-
In Vitro Reaction:
-
A reaction mixture is prepared containing purified RhlI, butanoyl-ACP, and SAM in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
-
Extraction and Detection of C4-HSL:
-
The reaction is stopped, and the AHLs are extracted from the aqueous phase using an organic solvent such as acidified ethyl acetate.
-
The organic extract is dried and resuspended in a small volume of solvent.
-
The presence of C4-HSL is confirmed and quantified using Thin-Layer Chromatography (TLC) with a suitable reporter strain (e.g., Chromobacterium violaceum CV026) or by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).
-
Quantification of AHLs by HPLC-MS/MS
This method provides a highly sensitive and specific means of identifying and quantifying AHLs from biological samples.
Methodology:
-
Sample Preparation:
-
AHLs are extracted from bacterial culture supernatants or in vitro reaction mixtures using liquid-liquid extraction with acidified ethyl acetate.
-
The organic phase is collected, evaporated to dryness, and the residue is reconstituted in methanol (B129727) or acetonitrile (B52724).
-
-
Chromatographic Separation:
-
The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column.
-
A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the different AHLs based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) operating in positive electrospray ionization (ESI+) mode.
-
Detection is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. For C4-HSL, the precursor ion [M+H]+ at m/z 172.1 is monitored, with a characteristic product ion at m/z 102.1. For 3-oxo-C4-HSL, the precursor ion [M+H]+ would be at m/z 186.1.
-
-
Quantification:
-
A standard curve is generated using synthetic standards of the target AHLs of known concentrations.
-
The concentration of the AHL in the sample is determined by comparing its peak area to the standard curve.
-
Conclusion and Future Directions
The biosynthesis of N-acyl-homoserine lactones is a fundamental process in bacterial quorum sensing. While the synthesis of N-butanoyl-L-homoserine lactone by the RhlI synthase is well-established, the specific enzymatic origin of this compound remains an area for further investigation. The methodologies and pathways described in this guide provide a robust framework for researchers and drug development professionals to study short-chain AHL biosynthesis. Future research may focus on identifying novel LuxI-type synthases from a broader range of bacterial species to determine if a dedicated enzyme for 3-oxo-C4-HSL synthesis exists. Such discoveries would be crucial for a complete understanding of the chemical language of bacteria and for the development of targeted anti-virulence therapies.
References
N-(3-Oxobutanoyl)-L-homoserine lactone: A Technical Guide to its Mechanism of Action in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL), a member of the N-acyl-homoserine lactone (AHL) family, is a small diffusible signaling molecule primarily utilized by Gram-negative bacteria for quorum sensing (QS), a cell-to-cell communication mechanism that orchestrates collective behaviors. This technical guide provides an in-depth exploration of the molecular mechanisms through which OOHL regulates gene expression. It details the interaction of OOHL with its cognate intracellular receptors, the subsequent conformational changes that lead to DNA binding, and the resulting activation or repression of target genes. This guide also presents a compilation of quantitative data on related AHL molecules, outlines detailed protocols for key experimental assays used to study this signaling system, and provides visual representations of the core signaling pathway and experimental workflows.
The Core Mechanism: Quorum Sensing and Transcriptional Regulation
The canonical mechanism of action for this compound and other AHLs revolves around a positive feedback loop that links population density to gene expression. At low cell densities, the basal level of OOHL synthesized by a LuxI-family synthase is low and diffuses out of the cell. As the bacterial population grows, the extracellular concentration of OOHL increases. Once a threshold concentration is reached, OOHL diffuses back into the cells and binds to its cognate intracellular receptor, a protein belonging to the LuxR family of transcriptional regulators.
This binding event induces a conformational change in the LuxR-type protein, promoting its dimerization and increasing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The LuxR-OOHL complex then acts as a transcriptional activator, recruiting RNA polymerase to the promoter and initiating the transcription of downstream genes. Often, one of the first genes to be upregulated is the luxI homolog responsible for OOHL synthesis, creating a positive feedback loop that rapidly amplifies the quorum sensing signal and ensures a synchronized response across the population.[1][2]
The genes regulated by this system are diverse and often encode for factors that are most effective when produced by a large, coordinated group of bacteria. These include virulence factors, biofilm formation components, and enzymes for secondary metabolite production.[3]
Quantitative Data
While specific quantitative data for the binding affinity and gene expression changes induced solely by this compound are not extensively documented in readily available literature, data from closely related N-acyl-homoserine lactones provide valuable insights into the concentration-dependent effects and binding interactions of these molecules. The following tables summarize representative quantitative data for various AHLs.
Table 1: Concentrations of various AHLs used in experimental systems.
| N-Acyl-Homoserine Lactone (AHL) | Experimental System | Concentration Range | Reference |
| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Vibrio fischeri culture | Quantified in supernatant | [4] |
| N-butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa culture | Quantified in supernatant | [5] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Pseudomonas aeruginosa culture | Quantified in supernatant | [5] |
| N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Agrobacterium tumefaciens transformation | 100 µM | [6] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | RAW264.7 macrophage cell line | 6.25 µM | [7] |
Table 2: Reporter gene expression in response to various AHLs.
| AHL & Reporter System | Response Metric | Key Findings | Reference |
| 3-oxo-C6-HSL in E. coli bioreporter | Normalized peak bioluminescence | Linear response to 3-oxo-C6-HSL concentration. | [4] |
| 3-oxo-C12-HSL in E. coli reporter with pKDT17 | β-galactosidase activity | Used to measure relative levels of 3-oxo-C12-HSL. | [8] |
| C4-HSL in C. violaceum CV026 biosensor | Violacein production | Used to monitor relative levels of C4-HSL. | [8] |
| HHL, OHHL, OOHL in P. aureofaciens phzB-lacZ | β-galactosidase activity | Induced gene expression compared to unsupplemented medium. | [9] |
Signaling Pathway and Experimental Workflow Visualizations
OOHL-Mediated Quorum Sensing Pathway
Caption: OOHL-mediated quorum sensing signaling pathway.
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for a typical reporter gene assay.
Detailed Experimental Protocols
Quantification of OOHL using Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general framework for the detection and quantification of OOHL from bacterial culture supernatants.
1. Sample Preparation: a. Grow the bacterial strain of interest in appropriate liquid medium to the desired cell density. b. Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). c. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria. d. For extraction, acidify the supernatant to pH 3.0 with hydrochloric acid. e. Extract the acidified supernatant twice with an equal volume of ethyl acetate. f. Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator. g. Reconstitute the dried extract in a known volume of methanol (B129727) or acetonitrile (B52724) for LC-MS analysis.
2. LC-MS Analysis: a. Chromatography:
- Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B over several minutes to elute the AHLs, hold for a brief period, and then return to the initial conditions to re-equilibrate the column. The exact gradient should be optimized for the specific AHLs of interest.
- Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
- Transitions: For OOHL (m/z 186.08), a common transition to monitor would be the parent ion to a specific fragment ion (e.g., m/z 102.05, corresponding to the homoserine lactone core). These transitions should be empirically determined and optimized.
- Standard Curve: Prepare a standard curve using synthetic OOHL of known concentrations to enable absolute quantification.
Reporter Gene Assay for OOHL Activity
This protocol describes the use of a bacterial reporter strain to quantify the biological activity of OOHL.
1. Reporter Strain Preparation: a. Use a bacterial strain (e.g., E. coli) that does not produce its own AHLs but contains a plasmid with a LuxR-type receptor that responds to OOHL and a promoter responsive to the LuxR-AHL complex driving the expression of a reporter gene (e.g., luxCDABE for bioluminescence, or gfp for fluorescence). b. Grow an overnight culture of the reporter strain in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. c. The next day, subculture the reporter strain into fresh medium and grow to early to mid-exponential phase.
2. Assay Procedure: a. In a 96-well microplate, add a set volume of the prepared reporter strain culture to each well. b. Add different concentrations of synthetic OOHL to a series of wells to generate a standard curve. c. Add the experimental samples (e.g., bacterial culture supernatants) to other wells. d. Include negative controls (e.g., sterile medium, supernatant from a non-AHL producing strain). e. Incubate the microplate at the optimal growth temperature for the reporter strain for a period sufficient to allow for reporter gene expression (e.g., 4-8 hours). f. Measure the reporter signal using a plate reader (e.g., a luminometer for bioluminescence or a fluorometer for fluorescence).
3. Data Analysis: a. Subtract the background signal from the negative control wells. b. Plot the reporter signal from the OOHL standards against their concentrations to generate a standard curve. c. Use the standard curve to determine the concentration of OOHL in the experimental samples.
Electrophoretic Mobility Shift Assay (EMSA) for LuxR-OOHL-DNA Binding
This protocol is for demonstrating the direct binding of a purified LuxR-type protein to a DNA probe containing a lux box in an OOHL-dependent manner.
1. Preparation of Components: a. DNA Probe: Synthesize and anneal complementary oligonucleotides corresponding to the promoter region containing the lux box. One of the oligonucleotides should be labeled, for example, with biotin (B1667282) at the 5' end for non-radioactive detection or with ³²P for radioactive detection. b. Purified Protein: Purify the cognate LuxR-type receptor for OOHL using standard protein purification techniques (e.g., affinity chromatography). c. This compound (OOHL): Prepare a stock solution of OOHL in a suitable solvent like DMSO.
2. Binding Reaction: a. In a microcentrifuge tube, set up the binding reactions. A typical reaction might include:
- Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
- A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
- The purified LuxR-type protein.
- OOHL at the desired concentration (and a control reaction with just the solvent). b. Incubate the reaction mixture at room temperature for a short period (e.g., 10-15 minutes) to allow the protein to bind to the OOHL. c. Add the labeled DNA probe to the reaction mixture. d. Incubate for a further period (e.g., 20-30 minutes) at room temperature to allow the protein-DNA complex to form.
3. Electrophoresis and Detection: a. Add a non-denaturing loading dye to the binding reactions. b. Load the samples onto a native polyacrylamide gel. c. Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation of the complexes. d. After electrophoresis, transfer the DNA from the gel to a nylon membrane if using biotin-labeled probes, or dry the gel if using radiolabeled probes. e. Detect the labeled DNA. For biotin-labeled probes, this typically involves incubation with a streptavidin-HRP conjugate followed by a chemiluminescent substrate and imaging. For radiolabeled probes, expose the dried gel to a phosphor screen or X-ray film. A "shift" in the migration of the labeled DNA in the presence of the protein and OOHL indicates the formation of a protein-DNA complex.
Conclusion
This compound is a key signaling molecule in bacterial quorum sensing, enabling a coordinated regulation of gene expression in response to population density. The mechanism of action, centered around the activation of LuxR-type transcriptional regulators, is a well-established paradigm in microbiology. While specific quantitative data for OOHL itself is emerging, the wealth of information from related AHLs provides a strong framework for understanding its biological activity. The experimental protocols detailed in this guide offer robust methods for the quantification, functional analysis, and mechanistic investigation of OOHL and other AHL-mediated quorum sensing systems. A thorough understanding of these processes is crucial for researchers in microbiology and for professionals in drug development seeking to devise novel anti-infective strategies that target bacterial communication.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Binding Sites for Bacterial Acyl Homoserine Lactones (AHLs) on Human Bitter Taste Receptors (T2Rs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rootbiome.tamu.edu [rootbiome.tamu.edu]
An In-depth Technical Guide on N-(3-Oxobutanoyl)-L-homoserine lactone: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxobutanoyl)-L-homoserine lactone, also known as 3-oxo-C4-HSL or N-(β-Ketobutyryl)-L-homoserine lactone, is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This phenomenon allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. As a member of the N-acyl-homoserine lactone (AHL) family, this compound plays a crucial role in the regulation of these processes, making it a molecule of significant interest for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its multifaceted role in bacterial signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is composed of a homoserine lactone ring acylated with a 3-oxobutanoyl side chain. The chemical structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₄ | PubChem CID: 10419888[1] |
| Molecular Weight | 185.18 g/mol | PubChem CID: 10419888[1] |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | PubChem CID: 10419888[1] |
| Synonyms | 3-oxo-C4-HSL, N-(β-Ketobutyryl)-L-homoserine lactone | Cayman Chemical[2] |
| Appearance | White solid | - |
| Solubility | Soluble in chloroform (B151607). | Cayman Chemical[2] |
| Crystal System | Orthorhombic | Newberry & Raines, 2016[3] |
Biological Function: Role in Quorum Sensing
This compound is a pivotal signaling molecule in the quorum sensing systems of various Gram-negative bacteria, most notably in the hierarchical regulatory network of Pseudomonas aeruginosa. This bacterium utilizes two primary AHL-mediated quorum sensing systems: the las and the rhl systems.[4]
The las system, which is at the top of the hierarchy, produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) via the synthase LasI. This autoinducer binds to the transcriptional regulator LasR, and the resulting complex activates the expression of numerous virulence genes, as well as the rhlR gene, which encodes the transcriptional regulator of the rhl system.[4][5]
The rhl system's synthase, RhlI, is responsible for the production of N-butanoyl-L-homoserine lactone (C4-HSL).[6] While closely related, this compound (3-oxo-C4-HSL) also plays a role in this system, often being produced by the same or similar enzymatic machinery. This molecule binds to the RhlR protein, forming a complex that activates the transcription of a large regulon of genes.[4] These genes encode for a variety of virulence factors, including rhamnolipids (biosurfactants involved in motility and biofilm formation), elastase, and pyocyanin.[4][7][8]
The intricate interplay between the las and rhl systems, and their respective signaling molecules, allows P. aeruginosa to fine-tune its gene expression in response to its population density and environmental cues, contributing to its adaptability and pathogenicity.
Signaling Pathway of RhlR Activation and Downstream Gene Regulation
The binding of this compound or the closely related C4-HSL to the RhlR transcriptional regulator is a critical step in the activation of the rhl quorum sensing system. The following diagram illustrates this signaling cascade.
Experimental Protocols
Synthesis of this compound
Step 1: Formation of the β-keto ester
-
To a solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C, add pyridine (B92270) (1.0 eq) dropwise.
-
Slowly add a solution of butanoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add methanol (B129727) to the crude product and reflux for 4 hours.
-
Cool the reaction and remove the methanol under reduced pressure to yield the methyl 3-oxobutanoate.
Step 2: Amide Coupling
-
To a solution of the methyl 3-oxobutanoate (1.0 eq) in a suitable solvent, add L-homoserine lactone hydrobromide (1.1 eq).
-
Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq), followed by a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 18 hours.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica (B1680970) gel column chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a white solid.
Quantification of Biological Activity using Chromobacterium violaceum CV026
The biosensor strain Chromobacterium violaceum CV026 is commonly used to detect short-chain AHLs. This strain produces the purple pigment violacein (B1683560) in response to the presence of AHLs. The inhibition of violacein production can be used to screen for quorum sensing inhibitors.[11][12][13]
Protocol:
-
Prepare CV026 culture: Inoculate C. violaceum CV026 into Luria-Bertani (LB) broth and grow overnight at 30°C with shaking.
-
Prepare assay plates: Dilute the overnight culture 1:10 in fresh LB broth. Add a known concentration of this compound (e.g., 1 µM) to induce violacein production.
-
Add test compounds: Add varying concentrations of the test compounds to the wells of a 96-well microtiter plate. Include a positive control (with AHL, no test compound) and a negative control (no AHL, no test compound).
-
Inoculate and incubate: Add the diluted CV026 culture containing the AHL to each well. Incubate the plate at 30°C for 24 hours without shaking.
-
Quantify violacein:
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
To quantify violacein, add an equal volume of DMSO to each well and mix to lyse the cells and solubilize the pigment.
-
Measure the absorbance at 585 nm (A₅₈₅).
-
Calculate the percentage of violacein inhibition relative to the positive control.
-
Quantification of Biological Activity using an E. coli lacZ Reporter Strain
E. coli can be engineered to act as a biosensor for AHLs by introducing a plasmid containing a LuxR homolog and a promoter responsive to the LuxR-AHL complex, which drives the expression of a reporter gene such as lacZ. The activity of the β-galactosidase enzyme produced can then be quantified.[14][15][16]
Protocol:
-
Prepare reporter strain culture: Grow the E. coli reporter strain overnight in LB broth with appropriate antibiotics at 37°C with shaking.
-
Prepare assay cultures: Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh LB broth with antibiotics.
-
Induce with AHLs: Add varying concentrations of this compound to the cultures. Include a negative control with no AHL.
-
Incubate: Incubate the cultures at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.
-
Measure β-galactosidase activity (Miller Assay):
-
Measure the final OD₆₀₀ of the cultures.
-
Take an aliquot of each culture and add it to Z-buffer (containing β-mercaptoethanol).
-
Permeabilize the cells by adding a few drops of chloroform and SDS and vortexing.
-
Start the enzymatic reaction by adding o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance at 420 nm (A₄₂₀).
-
Calculate the Miller Units to quantify β-galactosidase activity.
-
Quantitative Biological Activity Data
While extensive quantitative data for the specific interaction of this compound with its receptors is still being actively researched, studies on related molecules and systems provide valuable insights. For instance, the EC₅₀ and IC₅₀ values of various AHL analogs are determined to assess their potency as agonists or antagonists of quorum sensing receptors like LasR and RhlR.
Table 2: Representative Biological Activity Data of AHLs and Analogs
| Compound | Target/Assay | Activity | Value | Source |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Inhibition of murine splenocyte proliferation | IC₅₀ | ~25 µM | Chhabra et al., 2003 |
| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Inhibition of TNF-α secretion in human leukocytes | IC₅₀ | ~15 µM | Chhabra et al., 2003 |
| N-Butanoyl-L-homoserine lactone (C4-HSL) analogs | RhlR agonism in E. coli reporter assay | Agonist | Potencies up to ~10-fold higher than C4-HSL | Geske et al., 2018[17] |
| N-(4-bromophenylacetanoyl)-L-homoserine lactone | LasR antagonism in P. aeruginosa | Antagonist | - | Geske et al., 2005 |
Conclusion
This compound is a fundamentally important signaling molecule in bacterial quorum sensing. Its well-defined chemical structure and role in regulating virulence in pathogenic bacteria like Pseudomonas aeruginosa make it a prime target for the development of novel anti-infective strategies. This technical guide has provided a detailed overview of its chemical and physical properties, its function in the rhl quorum sensing system, and standardized protocols for its synthesis and the quantification of its biological activity. Further research into the specific quantitative interactions of this molecule and its analogs with their cognate receptors will undoubtedly pave the way for the design of potent quorum sensing inhibitors, offering a promising alternative to traditional antibiotics in the fight against bacterial infections.
References
- 1. This compound | C8H11NO4 | CID 10419888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. raineslab.com [raineslab.com]
- 4. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 6. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Pseudomonas aeruginosa RhlR Transcriptional Regulation of the rhlAB Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pseudomonas aeruginosa rhlAB Operon Is Not Expressed during the Logarithmic Phase of Growth Even in the Presence of Its Activator RhlR and the Autoinducer N-Butyryl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances [mdpi.com]
- 14. Bioassays of AHLs. [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-Function Analyses of the N-Butanoyl l-Homoserine Lactone Quorum-Sensing Signal Define Features Critical to Activity in RhlR - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Quorum Sensing Network of Pseudomonas aeruginosa: A Technical Guide to its N-Acyl Homoserine Lactone Signal Molecules
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quorum sensing (QS), a sophisticated mechanism of bacterial cell-to-cell communication, plays a pivotal role in regulating virulence, biofilm formation, and the production of secondary metabolites in a density-dependent manner. Central to these signaling networks in many Gram-negative bacteria are N-acyl homoserine lactones (AHLs). While the initial focus of this guide was to be on the natural producers of N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL), extensive literature review has revealed a scarcity of definitive evidence for its natural production by specific bacterial species. In contrast, the opportunistic pathogen Pseudomonas aeruginosa stands out as a well-documented and extensively studied model organism for AHL-mediated quorum sensing, primarily through its production of N-butanoyl-L-homoserine lactone (C4-HSL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).
This technical guide therefore pivots to provide an in-depth exploration of the natural production of C4-HSL and 3-oxo-C12-HSL by Pseudomonas aeruginosa. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key signaling molecules, their biosynthesis, the intricate regulatory pathways they govern, and the established methodologies for their detection and quantification. By focusing on this robustly characterized system, this guide aims to provide a valuable resource for those seeking to understand and therapeutically target quorum sensing in a clinically significant pathogen.
Introduction: The Language of Bacteria
Bacteria, long considered solitary organisms, engage in complex social behaviors orchestrated by a process known as quorum sensing. This form of intercellular communication allows individual bacteria within a population to coordinate their gene expression in response to cell density. The "language" of this communication often involves the synthesis, release, and detection of small signaling molecules called autoinducers.
Among the most studied autoinducers are the N-acyl homoserine lactones (AHLs), which are characteristic of many Gram-negative bacteria. These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification. The specificity of the acyl chain allows for a diverse vocabulary of signals, enabling intricate regulatory networks.
Pseudomonas aeruginosa, a versatile and opportunistic pathogen, employs a sophisticated AHL-based quorum sensing network to control a wide array of physiological processes, including the production of virulence factors and the formation of biofilms, which contribute significantly to its pathogenicity and resistance to antimicrobial agents.
Key N-Acyl Homoserine Lactones in Pseudomonas aeruginosa
P. aeruginosa utilizes two primary AHL signaling molecules that work in a hierarchical cascade:
-
N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL): This long-chain AHL is the primary signal in the las quorum sensing system.
-
N-butanoyl-L-homoserine lactone (C4-HSL): This short-chain AHL is the signaling molecule for the rhl quorum sensing system, which is largely regulated by the las system.
The biosynthesis of these molecules is catalyzed by specific synthases, LasI for 3-oxo-C12-HSL and RhlI for C4-HSL.
Quantitative Production of AHLs by Pseudomonas aeruginosa
The concentration of AHLs produced by P. aeruginosa can vary depending on the strain, growth conditions, and culture density. The following table summarizes representative quantitative data for 3-oxo-C12-HSL and C4-HSL production in planktonic cultures of P. aeruginosa.
| Signal Molecule | Strain | Growth Conditions | Concentration (µM) | Reference |
| 3-oxo-C12-HSL | P. aeruginosa PAO1 | Planktonic culture, OD600 of 1.5 | ~1.5 | [1] |
| P. aeruginosa PAO1 | Planktonic culture, OD600 of 1.8 | ~2.0 | [1] | |
| P. aeruginosa PAO1 | Planktonic culture, OD600 of 2.0 | ~2.5 | [1] | |
| C4-HSL | P. aeruginosa PAO1 | Planktonic culture, OD600 of 1.5 | ~5.0 | [1] |
| P. aeruginosa PAO1 | Planktonic culture, OD600 of 1.8 | ~6.0 | [1] | |
| P. aeruginosa PAO1 | Planktonic culture, OD600 of 2.0 | ~7.0 | [1] |
Note: These values are approximate and can be influenced by various experimental factors.
Experimental Protocols for AHL Detection and Quantification
The accurate detection and quantification of AHLs are crucial for studying quorum sensing. The following provides a detailed methodology for the extraction and analysis of 3-oxo-C12-HSL and C4-HSL from P. aeruginosa cultures using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique.[2][3]
AHL Extraction from Bacterial Supernatant
-
Culture Preparation: Grow P. aeruginosa in a suitable liquid medium (e.g., Luria-Bertani broth) to the desired cell density (typically late exponential or stationary phase).
-
Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Supernatant Collection: Carefully collect the cell-free supernatant.
-
Solvent Extraction:
-
Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid).
-
Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent, such as acidified ethyl acetate.
-
Vigorously mix the two phases and then allow them to separate.
-
Collect the organic phase. Repeat the extraction process on the aqueous phase at least one more time to ensure complete recovery of the AHLs.[4]
-
-
Drying and Reconstitution:
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small, precise volume of a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).[4]
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: Utilize a C18 reverse-phase column suitable for the separation of small hydrophobic molecules.
-
Mobile Phase: Employ a gradient of water (often with a small percentage of formic acid to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. The gradient should be optimized to achieve good separation of 3-oxo-C12-HSL and C4-HSL from other components in the extract.
-
Flow Rate: A typical flow rate for analytical LC is in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of the AHL) and a specific product ion that is generated upon fragmentation.
-
MRM Transitions:
-
3-oxo-C12-HSL: Precursor ion (m/z) -> Product ion (m/z)
-
C4-HSL: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of synthetic 3-oxo-C12-HSL and C4-HSL. Analyze these standards using the same LC-MS/MS method to generate a calibration curve.
-
-
Data Analysis:
-
Integrate the peak areas of the MRM transitions for both the standards and the extracted samples.
-
Use the calibration curve to determine the concentration of 3-oxo-C12-HSL and C4-HSL in the bacterial culture extracts.
-
Signaling Pathways in Pseudomonas aeruginosa
The las and rhl quorum sensing systems in P. aeruginosa are hierarchically organized, with the las system generally considered to be at the top of the regulatory cascade.[5][6]
The las System
The las system is the primary quorum sensing circuit in P. aeruginosa. At low cell densities, the transcriptional regulator LasR is largely inactive. As the bacterial population grows, the synthase LasI produces low basal levels of 3-oxo-C12-HSL. When the concentration of 3-oxo-C12-HSL reaches a threshold, it binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then acts as a transcriptional activator, binding to specific DNA sequences (las boxes) in the promoter regions of target genes. This leads to the upregulation of a suite of genes, including those involved in virulence factor production and, importantly, the lasI gene itself, creating a positive feedback loop.[5]
Caption: The las quorum sensing system in P. aeruginosa.
The rhl System
The rhl system is largely under the control of the las system. The expression of rhlR, the gene encoding the transcriptional regulator of the rhl system, is positively regulated by the activated LasR complex. The RhlR protein, in turn, requires its cognate autoinducer, C4-HSL, for full activity. C4-HSL is synthesized by the RhlI synthase. The activated RhlR:C4-HSL complex then regulates the expression of another set of target genes, including those involved in the production of rhamnolipids (biosurfactants) and the rhlI gene, creating a secondary positive feedback loop.[5][6]
Caption: The rhl quorum sensing system in P. aeruginosa.
Hierarchical Control
The las and rhl systems are interconnected in a hierarchical fashion, with the las system exerting control over the rhl system. This intricate regulation allows for a fine-tuned and temporally controlled expression of virulence factors.
Caption: Hierarchical control of the las and rhl systems.
Conclusion and Future Directions
The quorum sensing network of Pseudomonas aeruginosa, orchestrated by the AHLs 3-oxo-C12-HSL and C4-HSL, represents a paradigm of bacterial communication and a critical component of its pathogenicity. Understanding the intricacies of these signaling pathways, the precise concentrations of the autoinducers, and the methodologies for their study is paramount for the development of novel anti-virulence strategies.
While the natural occurrence of this compound (3-oxo-C4-HSL) remains to be definitively established in specific bacterial producers, the wealth of knowledge surrounding the well-characterized AHLs of P. aeruginosa provides a robust foundation for research in this field. Future investigations may yet uncover the natural roles of other AHL variants, further expanding our understanding of the chemical language of the microbial world. The continued development of sensitive and high-throughput analytical techniques will be instrumental in these discoveries. For drug development professionals, targeting these quorum sensing systems offers a promising alternative to traditional antibiotics, with the potential to disarm pathogens without exerting strong selective pressure for resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL) as an Autoinducer Molecule
For: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL), a key autoinducer molecule involved in bacterial quorum sensing. It covers the core signaling pathways, quantitative data, and detailed experimental protocols for its synthesis and detection.
Introduction to 3-oxo-C4-HSL
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers used to regulate diverse phenotypes, including biofilm formation, virulence factor production, and bioluminescence.[1]
This compound, commonly abbreviated as 3-oxo-C4-HSL, is a member of the AHL family.[2] It consists of a conserved L-homoserine lactone ring attached via an amide linkage to a 4-carbon acyl chain with a ketone group at the C3 position.[3] This molecule plays a crucial role in specific QS circuits, acting as a chemical messenger to orchestrate group behaviors.[2]
Physicochemical Properties
The fundamental properties of 3-oxo-C4-HSL are summarized in the table below. This data is essential for its synthesis, purification, and analytical detection.
| Property | Value | Source |
| IUPAC Name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | [3] |
| Synonyms | 3-oxo-C4-HSL, N-3-(Oxobutanoyl)-L-Homoserine lactone | [2] |
| Molecular Formula | C₈H₁₁NO₄ | [2][3] |
| Molecular Weight | 185.18 g/mol | [3] |
| Appearance | White solid | [2] |
| Solubility | Soluble in chloroform (B151607) and other organic solvents | [2] |
| InChIKey | FIHPLICEAUNEFV-LURJTMIESA-N | [3] |
Core Signaling Pathway: The LuxI/R Paradigm
The mechanism of action for 3-oxo-C4-HSL follows the canonical LuxI/R-type quorum-sensing circuit, first characterized in Vibrio fischeri. This system consists of two key proteins: a LuxI-family synthase that produces the AHL signal and a LuxR-family transcriptional regulator that detects the signal and modulates gene expression.
While 3-oxo-C4-HSL is one of many AHLs produced by various bacteria, it is a known component of the complex signaling environment in species like Rhizobium leguminosarum. The rhi operon in Rhizobium includes the RhiI synthase, which produces AHLs, and the RhiR transcriptional regulator.
The signaling cascade proceeds as follows:
-
Synthesis: The LuxI-type synthase (e.g., RhiI) utilizes S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP) to synthesize 3-oxo-C4-HSL.
-
Accumulation: As the bacterial population density increases, the intracellular concentration of 3-oxo-C4-HSL rises. This small molecule can freely diffuse across the cell membrane into the extracellular environment.
-
Sensing and Binding: When a threshold concentration is reached, 3-oxo-C4-HSL diffuses back into the cells and binds to the N-terminal ligand-binding domain of its cognate LuxR-type receptor (e.g., RhiR).
-
Activation and Dimerization: Ligand binding induces a conformational change in the LuxR-type protein, promoting its dimerization and stabilizing the active form.
-
Transcriptional Regulation: The activated LuxR-AHL complex binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. This binding typically enhances the recruitment of RNA polymerase, leading to the activation of gene transcription for phenotypes such as biofilm formation or secondary metabolite production. Often, this includes a positive feedback loop where the complex upregulates the transcription of the LuxI-type synthase itself.
Quantitative Data
Precise quantitative data such as receptor binding affinities (Kd) and half-maximal effective concentrations (EC50) for 3-oxo-C4-HSL are not extensively documented in readily available literature. However, research on related AHL molecules provides context for the typical concentrations at which these systems operate. For instance, in experimental settings involving Pseudomonas aeruginosa, concentrations of related AHLs like C4-HSL and 3-oxo-C12-HSL are often used in the low micromolar range (e.g., 1-5 µM) to elicit a biological response.[4]
| Parameter | Description | Typical Value Range (for related AHLs) |
| Effective Concentration | Concentration required to induce a significant response in a biosensor or native organism. | 1 nM - 10 µM |
| Culture Concentration | Concentration detected in stationary phase bacterial culture supernatants. | Highly variable (nM to µM) |
| Synthesis Rate | Rate of production per cell or unit of biomass. | Data not available for 3-oxo-C4-HSL |
| Degradation Rate | Rate of natural or enzymatic degradation. | Data not available for 3-oxo-C4-HSL |
Experimental Protocols
The study of 3-oxo-C4-HSL requires robust methods for its chemical synthesis and its detection in biological samples.
Protocol 1: Chemical Synthesis of 3-oxo-C4-HSL
This section outlines a reliable multi-step linear synthesis adapted from established procedures for producing β-keto AHLs, ensuring high purity and correct stereochemistry.[5][6]
Methodology:
-
Step 1: Formation of β-Keto Ester:
-
React Meldrum's acid with acetoacetyl chloride in the presence of pyridine (B92270) in an anhydrous solvent like dichloromethane (B109758) at 0 °C, then warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add methanol (B129727) to the crude residue and reflux the mixture. This reaction opens the dioxinone ring to yield the corresponding methyl β-keto ester (methyl 3-oxobutanoate derivative).
-
-
Step 2: Acetal Protection of the Ketone:
-
Protect the β-ketone of the ester intermediate as a ketal (e.g., using ethylene (B1197577) glycol with an acid catalyst like p-toluenesulfonic acid) to prevent side reactions in the subsequent steps.
-
-
Step 3: Hydrolysis to Carboxylic Acid:
-
Hydrolyze the methyl ester of the protected intermediate to the corresponding carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a tetrahydrofuran (B95107) (THF)/water mixture.
-
Acidify the reaction mixture to protonate the carboxylate.
-
-
Step 4: Amide Coupling:
-
Activate the resulting carboxylic acid using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like Hydroxybenzotriazole (HOBt).
-
Add L-homoserine lactone hydrobromide and a non-nucleophilic base (e.g., DIPEA) to the activated acid to form the amide bond.
-
-
Step 5: Deprotection and Purification:
-
Remove the acetal protecting group using acidic conditions (e.g., trifluoroacetic acid or aqueous HCl) to yield the final product, 3-oxo-C4-HSL.
-
Purify the final compound using silica (B1680970) gel column chromatography. Confirm identity and purity via NMR and mass spectrometry.
-
Protocol 2: Detection and Quantification
Detecting and quantifying 3-oxo-C4-HSL from a bacterial culture supernatant typically involves sample extraction followed by analysis using a biological reporter system or analytical chemistry techniques.
Methodology:
-
Sample Preparation: Extraction from Supernatant
-
Grow the bacterial strain of interest to the stationary phase in an appropriate liquid medium.
-
Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4 °C).
-
Collect the cell-free supernatant and perform a liquid-liquid extraction using a water-immiscible organic solvent, typically acidified ethyl acetate, twice.
-
Pool the organic phases and evaporate the solvent to dryness under reduced pressure or nitrogen stream.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.
-
-
Method A: Analysis by Whole-Cell Bioassay
-
Prepare an agar (B569324) plate seeded with a suitable AHL reporter strain. A common reporter is Chromobacterium violaceum CV026, which produces a purple violacein (B1683560) pigment in response to short-chain AHLs.[7] Another option is an E. coli or A. tumefaciens strain engineered with a specific LuxR homolog and a reporter gene like lacZ (for colorimetric assay) or luxCDABE (for bioluminescence).[8]
-
Spot a small volume (5-10 µL) of the reconstituted AHL extract onto the agar surface.
-
Incubate the plate overnight at the appropriate temperature (e.g., 30 °C).
-
Quantify the response by measuring the diameter of the colored/luminescent zone or by using a plate reader for liquid-based assays. Compare the response to a standard curve generated with known concentrations of synthetic 3-oxo-C4-HSL.
-
-
Method B: Analysis by LC-MS/MS
-
Inject the reconstituted AHL extract into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the AHLs using a C18 reverse-phase column with a gradient of acetonitrile (B52724) and water (often with 0.1% formic acid).
-
Detect the molecule using the mass spectrometer in positive ion mode, monitoring for specific mass transitions in Multiple Reaction Monitoring (MRM) mode.
-
For 3-oxo-C4-HSL, the precursor ion is its protonated mass [M+H]⁺ (m/z 186.1). The most characteristic product ion results from the fragmentation of the lactone ring, yielding a fragment with m/z 102.0.[9]
-
Quantify the concentration by comparing the peak area from the sample to a standard curve generated from synthetic 3-oxo-C4-HSL. This method is highly specific and quantitative.[10]
-
Conclusion and Future Directions
This compound is a significant autoinducer that governs collective behaviors in specific Gram-negative bacteria. Understanding its synthesis, signaling pathway, and methods of detection is fundamental for research in microbiology and bacteriology. As the mechanisms of quorum sensing are further elucidated, 3-oxo-C4-HSL and its cognate receptor present attractive targets for the development of novel anti-virulence agents (quorum quenchers) that can disrupt bacterial communication without exerting selective pressure for antibiotic resistance. Continued research into the specific biological roles and quantitative dynamics of this molecule will be critical for advancing these therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. This compound | C8H11NO4 | CID 10419888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
The LuxI/LuxR Quorum Sensing System: A Deep Dive into N-(3-Oxobutanoyl)-L-homoserine lactone Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules known as autoinducers. In many Gram-negative bacteria, one of the most extensively studied QS systems is the LuxI/LuxR-type circuitry. This system relies on the production and detection of N-acyl-homoserine lactones (AHLs). This technical guide provides a comprehensive overview of the core principles of the LuxI/LuxR quorum sensing system, with a specific focus on the signaling molecule N-(3-Oxobutanoyl)-L-homoserine lactone. We will delve into the signaling pathway, present quantitative data, detail experimental protocols, and provide visual representations of the key processes.
The Core LuxI/LuxR Signaling Pathway
The LuxI/LuxR quorum sensing system is a cornerstone of bacterial communication, controlling a wide array of physiological processes including biofilm formation, virulence factor production, and bioluminescence. The fundamental mechanism involves two key proteins: LuxI and LuxR.[1][2]
-
LuxI-type Synthases: These enzymes are responsible for the synthesis of specific AHL molecules. They utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone moiety and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway to provide the acyl side chain.[3][4][5] The specificity of the LuxI homolog determines the particular AHL molecule produced.
-
LuxR-type Receptors: These are cytoplasmic proteins that act as transcriptional regulators. In the absence of their cognate AHL, LuxR-type proteins are typically unstable and inactive.[1] Upon binding to a specific AHL molecule that has accumulated to a threshold concentration, the LuxR-AHL complex undergoes a conformational change, leading to dimerization and stabilization.[1] This activated complex is then capable of binding to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes, thereby activating or repressing their transcription.[1]
The signaling molecule of focus in this guide, This compound , is a member of the AHL family and is utilized by various bacteria to regulate gene expression in a population-density-dependent manner.
Signaling Pathway Diagram
Caption: The LuxI/LuxR quorum sensing signaling pathway.
Quantitative Data
The efficacy of a quorum sensing system is dependent on several quantitative parameters, including the binding affinity of the AHL to its cognate LuxR receptor and the concentration of AHL required to trigger a response. While specific data for this compound is not as abundant as for other AHLs, we can infer typical ranges from closely related molecules.
| Parameter | Molecule | Receptor | Value | Organism | Reference |
| Dissociation Constant (Kd) | N-(3-oxohexanoyl)-l-homoserine lactone | CarR | 1.8 µM | Erwinia carotovora | [6] |
| EC50 for Receptor Activation | N-butanoyl-L-homoserine lactone (BHL) | RhlR | ~9 µM | Pseudomonas aeruginosa (in E. coli reporter) | [7] |
| EC50 for Receptor Activation | Isovaleryl-L-homoserine lactone | RhlR | ~1 µM | Pseudomonas aeruginosa (in E. coli reporter) | [7] |
| Concentration for Gene Expression | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | LasR | 6.25 µM | Pseudomonas aeruginosa | [8] |
| Concentration for Phagocytic Activity | N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Human Macrophages | 100 µM | Pseudomonas aeruginosa | [9] |
Experimental Protocols
Extraction of N-acyl Homoserine Lactones (AHLs) from Bacterial Supernatants
This protocol describes a general method for the extraction of AHLs from bacterial culture supernatants, which can then be used for quantification and identification.
Materials:
-
Bacterial culture in stationary phase
-
Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Acetonitrile (20%)
-
-20°C freezer for storage
Procedure:
-
Grow the bacterial strain of interest in a suitable liquid medium until it reaches the stationary phase of growth. To prevent pH-dependent degradation of AHLs, the medium can be buffered with 50 mM 3-[N-morpholino] propane (B168953) sulfonic acid (MOPS).[10]
-
Harvest the culture and centrifuge at 12,000 x g for 10 minutes to pellet the bacterial cells.
-
Carefully decant the supernatant into a clean flask.
-
Extract the supernatant with an equal volume of acidified ethyl acetate.[11][12] Perform this extraction three times, collecting the organic phase each time.
-
Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.[11]
-
Resuspend the dried residue in a small volume (e.g., 1 ml) of 20% acetonitrile.[11]
-
Store the AHL extract at -20°C until further analysis.[11]
Bioluminescence Reporter Assay for AHL Detection and Quantification
This protocol utilizes a bacterial bioreporter strain that produces light in response to the presence of specific AHLs. The amount of light produced is proportional to the concentration of the AHL.
Materials:
-
AHL extract or synthetic AHL standards
-
Bacterial bioreporter strain (e.g., Agrobacterium tumefaciens A136 or an E. coli strain carrying a lux-based reporter plasmid)
-
Appropriate growth medium for the bioreporter strain
-
96-well microtiter plates (white, clear-bottom for luminescence readings)
-
Luminometer
Procedure:
-
Prepare serial dilutions of your AHL extract and synthetic AHL standards in the appropriate growth medium.
-
Inoculate the growth medium with the bioreporter strain to a starting OD600 of approximately 0.01.
-
In a 96-well plate, add a fixed volume of the inoculated bioreporter culture to each well.
-
Add a corresponding volume of the serially diluted AHL extracts or standards to the wells. Include negative controls (medium only) and positive controls (known concentration of a relevant AHL).
-
Incubate the plate at the optimal growth temperature for the bioreporter strain for a set period (e.g., 4-6 hours).
-
Measure the luminescence of each well using a luminometer.
-
Construct a standard curve using the luminescence readings from the synthetic AHL standards.
-
Determine the concentration of AHL in your extracts by interpolating their luminescence values on the standard curve.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Acylhomoserine Lactone Synthase Activity of the Vibrio fischeri AinS Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. N‐acyl homoserine lactone binding to the CarR receptor determines quorum‐sensing specificity in Erwinia | The EMBO Journal [link.springer.com]
- 7. Structure-function analyses of the N-butanoyl L-homoserine lactone quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Isolation and Characterization of N-acyl Homoserine Lactone-Producing Bacteria From Cattle Rumen and Swine Intestines [frontiersin.org]
An In-depth Technical Guide to N-(3-Oxobutanoyl)-L-homoserine lactone in Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are instrumental in a process known as quorum sensing (QS), a cell-to-cell communication mechanism that allows Gram-negative bacteria to monitor their population density and coordinate collective behaviors.[1] The basic components of AHLs include a homoserine lactone ring, a central amide linkage, and an acyl side chain, which can vary in length and modification.[2][3] This guide provides a comprehensive overview of OOHL and related AHLs, focusing on their signaling pathways, quantitative data, and the experimental protocols used for their study.
Core Concepts: Quorum Sensing in Gram-negative Bacteria
Quorum sensing is a fundamental process in microbiology where bacteria regulate gene expression in response to fluctuations in cell-population density.[1] In many Gram-negative bacteria, this communication is mediated by AHLs.[3] The general mechanism involves the synthesis of AHLs by a LuxI-type synthase. As the bacterial population grows, the concentration of AHLs increases.[4] Once a threshold concentration is reached, these molecules bind to and activate a cognate LuxR-type transcriptional regulator, leading to the expression of target genes.[5][6] These genes often code for virulence factors, biofilm formation, and secondary metabolites.[3][7]
Signaling Pathways Involving N-Acyl Homoserine Lactones
The most well-characterized AHL-mediated quorum-sensing systems are the LuxI/LuxR system in Vibrio fischeri and the LasI/LasR and RhlI/RhlR systems in Pseudomonas aeruginosa.
The LuxI/LuxR System in Vibrio fischeri
The LuxI/LuxR system is the archetypal AHL-mediated quorum-sensing circuit. LuxI synthesizes N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL).[8] As 3O-C6-HSL accumulates, it binds to the LuxR protein, a transcriptional activator.[9] The LuxR-AHL complex then binds to a specific DNA sequence known as the lux box, activating the transcription of the lux operon, which is responsible for bioluminescence.[9][10] Vibrio fischeri also produces other AHLs, including N-octanoyl-L-homoserine lactone (C8-HSL) and N-hexanoyl-L-homoserine lactone, indicating a complex regulatory network.[11][12]
The LasI/LasR and RhlI/RhlR Systems in Pseudomonas aeruginosa
Pseudomonas aeruginosa employs a hierarchical quorum-sensing network involving at least two interconnected AHL systems: Las and Rhl.[3] The Las system is considered to be at the top of this hierarchy.[7] The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[2][4] This molecule binds to the LasR transcriptional regulator, activating the expression of various virulence genes and also the rhlR gene.[5][7] The Rhl system, in turn, utilizes the RhlI synthase to produce N-butanoyl-L-homoserine lactone (C4-HSL).[7][13] C4-HSL then binds to the RhlR receptor to regulate another set of genes.[5]
References
- 1. Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics | MDPI [mdpi.com]
- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 4. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 8. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jvsmedicscorner.com [jvsmedicscorner.com]
- 10. researchgate.net [researchgate.net]
- 11. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple N-acyl-L-homoserine lactone autoinducers of luminescence in the marine symbiotic bacterium Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Role of Short-Chain N-Acyl Homoserine Lactones
Abstract: N-acyl homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in a multitude of Gram-negative bacteria, enabling them to coordinate gene expression in a cell-density-dependent manner. This guide focuses on short-chain AHLs, typically those with acyl chains of four to eight carbons (C4-C8 HSLs), which play pivotal roles in regulating diverse physiological activities.[1] These activities range from biofilm formation and virulence factor production to bioluminescence and motility.[1][2][3] Understanding the intricate signaling pathways and physiological effects of these molecules is paramount for the development of novel antimicrobial and therapeutic strategies. This document provides a comprehensive overview of the core physiological roles of short-chain AHLs, details the canonical LuxI/LuxR signaling pathway, presents quantitative data on their activity, and outlines key experimental protocols for their study.
Core Physiological Roles of Short-Chain N-Acyl Homoserine Lactones
Short-chain AHLs are integral to the regulation of a wide array of bacterial behaviors, allowing unicellular organisms to function as a collective. Their ability to readily diffuse across cell membranes facilitates rapid communication within a bacterial population.[4][5][6]
1.1. Biofilm Formation:
Biofilm formation, a process where bacteria adhere to surfaces and encase themselves in a protective extracellular matrix, is frequently modulated by short-chain AHLs.[2][7] In Hafnia alvei, for instance, N-butanoyl-L-homoserine lactone (C4-HSL) has a more significant impact on biofilm formation compared to other tested AHLs.[2] Similarly, in some bacteria, the initial stages of biofilm development are dominated by the presence of short-chain AHLs, which are later supplemented by long-chain AHLs in mature biofilms.[7] The regulation of biofilm formation by AHL-mediated QS is a common theme across various bacterial species, including Shewanella baltica, Serratia A2, and Aeromonas B1.[2]
1.2. Virulence Factor Production:
The expression of virulence factors in many pathogenic bacteria is tightly controlled by QS systems that utilize short-chain AHLs. In the opportunistic pathogen Pseudomonas aeruginosa, the RhlI/RhlR system produces and responds to C4-HSL, which is crucial for the synthesis of rhamnolipids, a key virulence factor.[1] This bacterium also produces other short-chain AHLs like N-(3-oxohexanoyl)-l-homoserine lactone (3-oxo-C6-HSL) and N-hexanoyl-l-homoserine lactone (C6-HSL).[8] The production of virulence determinants such as elastase, alkaline protease, and exotoxin A is also under the control of AHL-mediated QS.[8]
1.3. Motility and Other Phenotypes:
Short-chain AHLs also regulate other important bacterial phenotypes. In Hafnia alvei, C4-HSL plays a key role in swimming motility.[2] In Chromobacterium violaceum, the production of the purple pigment violacein (B1683560) is regulated by short-chain AHLs (C4 to C8).[1][9] Other processes influenced by these signaling molecules include bioluminescence in marine bacteria like Vibrio fischeri and plasmid conjugation in Agrobacterium tumefaciens.[1][10]
Signaling Pathways
The canonical signaling pathway for AHL-mediated quorum sensing involves two key proteins: a LuxI-type synthase and a LuxR-type transcriptional regulator.[1][9]
2.1. The LuxI/LuxR Signaling Circuit:
The LuxI homolog is an AHL synthase that produces a specific AHL molecule.[4][11] Short-chain AHLs can freely diffuse across the bacterial cell membrane.[4][5] As the bacterial population density increases, the concentration of the AHL in the environment rises.[1] Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type receptor protein within the cytoplasm.[5][10] This binding event typically causes the LuxR protein to dimerize and undergo a conformational change, activating it as a transcriptional regulator.[12] The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[10][13] This often includes the gene for the LuxI synthase itself, creating a positive feedback loop that rapidly amplifies the QS signal.[4][14]
Caption: Canonical LuxI/LuxR quorum sensing circuit.
Quantitative Data Summary
The following table summarizes examples of short-chain AHLs and the bacteria that produce them, along with their regulated phenotypes.
| Short-Chain AHL | Producing Bacteria | Regulated Phenotype(s) | Reference(s) |
| N-butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Rhamnolipid synthesis, virulence | [1] |
| Hafnia alvei | Biofilm formation, swimming motility | [2] | |
| Vibrio sinaloensis | General physiological activities | [11] | |
| N-hexanoyl-L-homoserine lactone (C6-HSL) | Vibrio fischeri | Bioluminescence | [1] |
| Chromobacterium violaceum | Violacein production | [1] | |
| Hafnia alvei | General QS regulation | [9] | |
| N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Vibrio fischeri | Bioluminescence | [1][15] |
| Yersinia enterocolitica | General QS regulation | [1] | |
| N-octanoyl-L-homoserine lactone (C8-HSL) | Burkholderia cepacia | General QS regulation | [1] |
| Vibrio fischeri | Early colonization factors | [15] | |
| N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | Agrobacterium tumefaciens | Ti plasmid conjugation | [1] |
| Hafnia alvei | General QS regulation | [9] |
Key Experimental Protocols
The study of short-chain AHLs involves a variety of techniques for their extraction, detection, and quantification.
4.1. AHL Extraction from Bacterial Supernatants:
A common method for extracting AHLs from bacterial culture supernatants involves liquid-liquid extraction with an organic solvent.
-
Grow the bacterial strain of interest to the late exponential or early stationary phase.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and acidify it (e.g., with glacial acetic acid) to stabilize the lactone ring.[16]
-
Extract the supernatant with an equal volume of a non-polar organic solvent, such as dichloromethane (B109758) or ethyl acetate, multiple times.[16][17]
-
Pool the organic phases and evaporate the solvent to concentrate the AHLs.[17]
-
The dried extract can then be redissolved in a suitable solvent for further analysis.[17]
4.2. AHL Detection using Biosensors:
Bacterial biosensors are frequently used for the detection and semi-quantification of AHLs. These are typically mutant strains that cannot produce their own AHLs but possess a LuxR homolog and a reporter gene (e.g., for bioluminescence or pigment production) under the control of an AHL-inducible promoter.[11][18]
-
Chromobacterium violaceum CV026: This biosensor is widely used for the detection of short- to medium-chain AHLs (C4 to C8). In the presence of these AHLs, it produces a purple pigment called violacein.[9][11]
-
Escherichia coli [pSB401]: This lux-based biosensor produces bioluminescence in the presence of short-chain AHLs.[11]
-
Agrobacterium tumefaciens NTL4(pZLR4): This strain is another commonly used biosensor that can detect a range of AHLs.[19]
A simple plate assay involves streaking the test bacterium perpendicular to the biosensor strain on an agar (B569324) plate. The production of the reporter phenotype in the biosensor indicates the presence of AHLs produced by the test strain.[18]
Caption: Workflow for AHL extraction and analysis.
4.3. AHL Quantification by Mass Spectrometry:
For precise identification and quantification, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard.[20][21]
-
Separate the extracted AHLs using a reverse-phase HPLC column (e.g., C18).[17]
-
Introduce the separated molecules into a mass spectrometer.
-
Identify the AHLs based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[11]
-
Quantify the AHLs by comparing their peak areas to those of known concentrations of synthetic standards.[20]
Applications in Drug Development
The critical role of short-chain AHLs in regulating bacterial virulence and biofilm formation makes them attractive targets for novel antimicrobial therapies. Strategies that disrupt QS, known as quorum quenching, are being actively explored. These include:
-
Inhibition of AHL synthases: Developing molecules that block the activity of LuxI-type enzymes to prevent AHL production.[22]
-
Degradation of AHLs: Using enzymes like lactonases or acylases to degrade AHL signal molecules.[6]
-
Antagonism of LuxR receptors: Designing molecules that bind to LuxR-type receptors without activating them, thereby blocking the downstream signaling cascade.
By interfering with bacterial communication, these approaches aim to attenuate pathogenicity and increase the susceptibility of bacteria to conventional antibiotics, offering a promising avenue for combating antibiotic resistance.
References
- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pseudomonas aeruginosa Quorum-Sensing Signal Molecule N-(3-Oxododecanoyl)-l-Homoserine Lactone Has Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the luxI/R gene on AHL-signaling molecules and QS regulatory mechanism in Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short Chain N-Acyl Homoserine Lactone Production in Tropical Marine Vibrio sinaloensis Strain T47 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vliz.be [vliz.be]
- 21. researchgate.net [researchgate.net]
- 22. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-(3-Oxobutanoyl)-L-homoserine Lactone and its Role in Bacterial Virulence
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression. This process is primarily mediated by small, diffusible signal molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the principal class of autoinducers that regulate a wide array of physiological processes, including biofilm formation, secondary metabolite production, and, critically, the expression of virulence factors.[1] The opportunistic pathogen Pseudomonas aeruginosa, a major cause of severe nosocomial infections, employs a complex, hierarchical QS system to orchestrate its pathogenicity.[2] This guide provides a detailed examination of the role of a specific AHL, N-(3-Oxobutanoyl)-L-homoserine lactone (also known as 3-oxo-C4-HSL), and its closely related counterpart, N-butanoyl-L-homoserine lactone (C4-HSL), within the P. aeruginosa QS network and their direct impact on the production of key virulence factors. Understanding these intricate signaling pathways is paramount for the development of novel anti-virulence therapies aimed at disarming pathogens rather than killing them, a strategy that may circumvent the growing challenge of antibiotic resistance.
The Quorum Sensing Hierarchy in Pseudomonas aeruginosa
P. aeruginosa possesses at least four interconnected QS systems: las, rhl, pqs, and iqs. The las and rhl systems are the best-characterized AHL-based pathways and form a central regulatory cascade controlling the expression of a majority of QS-regulated genes.[2][3]
-
The las System: Positioned at the apex of the hierarchy, the las system consists of the synthase LasI, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the transcriptional regulator LasR.[4][5] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates LasR. The resulting LasR/3O-C12-HSL complex then dimerizes and binds to specific DNA sequences (las boxes) in the promoter regions of target genes, activating their transcription.[6]
-
The rhl System: The las system directly and positively regulates the rhl system. The activated LasR/3O-C12-HSL complex induces the expression of the rhlI and rhlR genes.[7] RhlI is the synthase responsible for producing N-butanoyl-L-homoserine lactone (C4-HSL).[6] The molecule specified in the topic, this compound (3-oxo-C4-HSL), is a closely related AHL. While RhlI primarily synthesizes C4-HSL, the presence and activity of 3-oxo-substituted AHLs are crucial in various bacterial QS circuits.[8] Similar to the las system, when C4-HSL reaches a sufficient concentration, it binds to the RhlR transcriptional regulator. This active RhlR/C4-HSL complex then controls the expression of a distinct but overlapping set of target genes, including numerous virulence factors.[6]
The interplay between these two systems creates a tightly regulated cascade, ensuring that virulence factors are produced in a coordinated and timely manner when the bacterial population is dense enough to overwhelm host defenses.
Caption: Hierarchical Las and Rhl quorum sensing pathways in P. aeruginosa.
Regulation of Specific Virulence Factors
The hierarchical QS cascade in P. aeruginosa controls the expression of a large arsenal (B13267) of virulence factors that are critical for pathogenesis. The production of these factors is often dependent on specific AHL concentrations.
-
Factors Primarily Regulated by the las System (3O-C12-HSL):
-
Elastase B (LasB): A potent zinc metalloprotease that degrades elastin (B1584352) in host tissues, contributing significantly to lung damage. The concentration of 3O-C12-HSL required for half-maximal activation of the lasB gene is approximately 1 µM.[9]
-
Alkaline Protease (AprA): Another key protease involved in tissue destruction and evasion of the host immune system.
-
Exotoxin A (ToxA): A potent toxin that inhibits protein synthesis in eukaryotic cells, contributing to cell death and tissue damage.
-
-
Factors Primarily Regulated by the rhl System (C4-HSL/3-oxo-C4-HSL):
-
Pyocyanin: A blue-green phenazine (B1670421) pigment that generates reactive oxygen species, leading to oxidative stress and cell damage in the host. Its production is tightly controlled by the rhl system.[6] Exogenous addition of 1.5 µM C4-HSL or 3 µM 3-oxo-C12-HSL can induce pyocyanin production in QS-deficient mutant strains.[10]
-
Rhamnolipids: Biosurfactants that are crucial for biofilm formation, motility, and solubilizing hydrophobic substrates.[8]
-
Hydrogen Cyanide (HCN): A volatile toxin that inhibits cellular respiration.
-
Lecithinase and Hemolysins: Enzymes that damage host cell membranes.
-
Caption: Regulation of key virulence factors by the Las and Rhl QS systems.
Quantitative Data on AHL-Mediated Virulence
The following tables summarize quantitative data from published studies, illustrating the concentration-dependent effects of AHLs on virulence factor expression and other pathogenic traits.
Table 1: AHL Concentration and Virulence Gene/Factor Activation
| Autoinducer | Target Gene/Factor | Bacterial Strain | Effective Concentration | Observed Effect |
|---|---|---|---|---|
| 3O-C12-HSL | lasB (Elastase) | P. aeruginosa | ~1 µM | Half-maximal activation of lasB-lacZ fusion[9] |
| 3-oxo-C12-HSL | Pyocyanin | P. aeruginosa ΔlasRΔlasIΔrhlI | 3 µM | Induction of phzA1 operon and pyocyanin production[10] |
| C4-HSL | Pyocyanin | P. aeruginosa ΔlasRΔlasIΔrhlI | 1.5 µM | Induction of phzA1 operon and pyocyanin production[10] |
Table 2: AHL Concentration and Host Cell Interactions
| Autoinducer | Target Host Cell | Effective Concentration | Observed Effect |
|---|---|---|---|
| 3O-C12-HSL | Macrophages & Neutrophils | 12-50 µM | Acceleration of apoptosis[11] |
| 3O-C12-HSL | Human Bronchial Epithelial Cells | Not specified | Potent inducer of the neutrophil chemokine Interleukin-8 (IL-8)[4] |
| 3O-C12-HSL | Murine Mast Cells | Not specified | Inhibition of mediator release and chemotaxis[12] |
Key Experimental Protocols
Reproducible and standardized methodologies are essential for studying QS and its role in virulence. Below are detailed protocols for key experiments in this field.
Protocol: Quantification of Pyocyanin Production
This protocol is adapted from methods used to measure the production of the phenazine pigment pyocyanin.[13]
-
Culture Preparation: Grow P. aeruginosa strains in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking for 24 hours to allow for pigment production in the stationary phase.
-
Cell Removal: Centrifuge 5 mL of the bacterial culture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cells.
-
Extraction: Transfer the cell-free supernatant to a new tube. Add 3 mL of chloroform (B151607) and vortex vigorously for 30 seconds to extract the blue pyocyanin into the chloroform layer.
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 5 minutes to separate the phases. The pyocyanin will be in the bottom chloroform layer, which will appear blue.
-
Acidification & Re-extraction: Carefully transfer the blue chloroform layer to a new tube. Add 1.5 mL of 0.2 M hydrochloric acid (HCl) and vortex thoroughly. The pyocyanin will move to the upper aqueous layer, which will turn pink.
-
Quantification: Centrifuge to separate the phases. Transfer the upper pink layer to a cuvette and measure the absorbance at 520 nm (OD₅₂₀).
-
Normalization: The concentration of pyocyanin is often expressed as OD₅₂₀ normalized to the cell density (OD₆₀₀) of the initial culture to account for differences in bacterial growth.
Protocol: Elastase Activity Assay (Elastin-Congo Red Method)
This assay measures the activity of elastase, a key virulence factor regulated by the las system.
-
Culture Preparation: Grow P. aeruginosa in an appropriate medium to the desired growth phase and prepare cell-free supernatant by centrifugation and filtration (0.22 µm filter).
-
Reaction Setup: In a microcentrifuge tube, mix:
-
100 µL of bacterial supernatant
-
900 µL of reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
10 mg of Elastin-Congo Red (ECR) substrate.
-
-
Incubation: Incubate the reaction mixture at 37°C for 3-6 hours with gentle agitation. A negative control (medium only) should be included.
-
Stopping the Reaction: Stop the reaction by adding 100 µL of 0.12 M EDTA.
-
Separation: Centrifuge the tubes at 12,000 x g for 5 minutes to pellet the insoluble ECR. The supernatant will be red if elastase has cleaved the substrate, releasing the Congo Red dye.
-
Quantification: Transfer the supernatant to a cuvette or 96-well plate and measure the absorbance at 495 nm (OD₄₉₅). The activity is proportional to the absorbance reading.
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Virulence Gene Expression
This protocol provides a framework for quantifying the expression of QS-regulated genes.[14][15]
-
RNA Isolation:
-
Grow bacterial cultures to the desired optical density under specific conditions (e.g., with or without exogenous AHL).
-
Harvest cells by centrifugation.
-
Isolate total RNA using a commercial kit (e.g., RNeasy from Qiagen) or a Trizol-based method, including a DNase I treatment step to eliminate genomic DNA contamination.[16][17]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Reverse transcribe 500 ng to 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript II/IV) and random hexamer or gene-specific primers.[18]
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix on ice containing:
-
SYBR Green I qPCR master mix (contains dNTPs, polymerase, buffer, and dye).
-
Forward and reverse primers for the target gene (e.g., lasB, phzA1) and a reference (housekeeping) gene (e.g., rpoD, gyrB). Primers should be designed to amplify a 100-200 bp product.[18]
-
Nuclease-free water.
-
-
Add diluted cDNA template to the master mix in a qPCR plate. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
-
qPCR Run and Data Analysis:
-
Run the plate in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analyze the data using the ΔΔCt method. The expression of the target gene is normalized to the reference gene and compared across different experimental conditions to determine the relative fold change in expression.
-
Caption: General workflow for studying the effects of OOHL on virulence.
Conclusion and Future Directions
This compound and related AHLs are central to the regulation of virulence in Pseudomonas aeruginosa and other Gram-negative pathogens. The hierarchical control exerted by the las and rhl systems allows for a sophisticated, population-density-dependent deployment of pathogenic factors. A thorough understanding of these signaling pathways, supported by robust quantitative data and standardized experimental protocols, is critical for the scientific community. This knowledge forms the foundation for developing innovative anti-virulence strategies. Targeting QS, a process known as quorum quenching, represents a promising therapeutic avenue that aims to disarm pathogens and render them more susceptible to host immune clearance and conventional antibiotics, thereby offering a valuable alternative in the fight against multidrug-resistant infections. Future research should focus on the in-vivo relevance of specific AHL concentrations, the complex interplay with other bacterial signaling networks, and the identification of novel, potent, and specific inhibitors of these critical virulence pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the Quorum Sensing Systems of Pseudomonas aeruginosa: Host and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. mdpi.com [mdpi.com]
- 9. A second N-acylhomoserine lactone signal produced by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The bacterial quorum-sensing molecule, N-3-oxo-dodecanoyl-L-homoserine lactone, inhibits mediator release and chemotaxis of murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PmtA Regulates Pyocyanin Expression and Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. researchgate.net [researchgate.net]
- 18. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
Methodological & Application
Application Notes and Protocols for the Detection of N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL) is a key signaling molecule in the quorum sensing (QS) systems of numerous Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, 3-oxo-C4-HSL plays a crucial role in regulating gene expression in response to population density, controlling processes such as biofilm formation, virulence factor production, and antibiotic resistance. The ability to accurately detect and quantify 3-oxo-C4-HSL is therefore of paramount importance for research into bacterial communication, the development of novel anti-virulence therapies, and in various fields of microbiology and drug development.
This document provides detailed application notes and experimental protocols for the principal methods used to detect 3-oxo-C4-HSL. These methodologies include advanced chromatographic techniques for precise quantification, as well as sensitive and cost-effective microbiological assays.
Detection Methodologies
The primary methods for the detection and quantification of 3-oxo-C4-HSL can be broadly categorized into two main types: chromatographic and microbiological assays.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful and highly specific method for both the identification and quantification of 3-oxo-C4-HSL.[1][2][3][4] It offers high sensitivity and the ability to resolve complex mixtures of different AHL molecules.
-
Bacterial Biosensor Assays: These assays utilize genetically engineered bacteria that produce a measurable signal, such as light or a colored pigment, in the presence of specific AHLs.[5][6] They are highly sensitive and provide a cost-effective means of detection. Key biosensor strains for short-chain AHLs like 3-oxo-C4-HSL include:
-
Agrobacterium tumefaciens NTL4(pZLR4): This biosensor reports the presence of AHLs through the activation of a lacZ reporter gene, leading to the production of β-galactosidase.
-
Chromobacterium violaceum CV026: This mutant strain is unable to produce its own AHLs but will produce the purple pigment violacein (B1683560) in the presence of exogenous short-chain AHLs.[7][8]
-
While Enzyme-Linked Immunosorbent Assays (ELISAs) for AHLs have been developed, providing a rapid and quantitative detection method, specific commercial kits and detailed public protocols for 3-oxo-C4-HSL are not as readily available, and therefore this method is not detailed in the protocols below.[9][10]
Quorum Sensing Signaling Pathway
The detection of 3-oxo-C4-HSL is fundamental to understanding its role in bacterial quorum sensing. The following diagram illustrates a generalized AHL-mediated quorum sensing signaling pathway.
Data Presentation
The following table summarizes the quantitative performance characteristics of the described detection methods. It is important to note that specific performance metrics can vary depending on the experimental conditions, instrumentation, and sample matrix. The values presented are based on published data for short-chain AHLs and should be considered as indicative for 3-oxo-C4-HSL.
| Detection Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-MS/MS | Short-chain AHLs | 0.3 - 9.3 femtomoles | Not specified | Not specified | [11] |
| A. tumefaciens NTL4 (X-Gal) | Various AHLs | ~100 - 300 nM | Not specified | Not specified | [5][6] |
| A. tumefaciens NTL4 (Luminescent) | Various AHLs | ~10 - 30 nM | Not specified | Not specified | [5][6] |
| C. violaceum CV026 | Short-chain AHLs | Induces violacein production | Quantitative via extraction | Concentration-dependent | [7][11] |
Experimental Protocols
Detection of 3-oxo-C4-HSL using HPLC-MS/MS
This protocol outlines the general steps for the extraction and analysis of 3-oxo-C4-HSL from bacterial culture supernatants.
Workflow Diagram:
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (B1210297) (acidified with 0.1% formic acid)
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
3-oxo-C4-HSL standard
Protocol:
-
Sample Preparation:
-
Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cells.
-
Carefully collect the supernatant.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate to the supernatant.
-
Vortex vigorously for 1 minute and then separate the organic and aqueous phases by centrifugation.
-
Collect the upper organic phase (ethyl acetate).
-
Repeat the extraction of the aqueous phase two more times, pooling the organic phases.
-
Evaporate the pooled ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
HPLC-MS/MS Analysis:
-
Equilibrate the HPLC system with the C18 column at a constant temperature (e.g., 30°C).
-
Inject the reconstituted sample.
-
Separate the analytes using a gradient elution. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-20 min: Hold at 90% B
-
20-25 min: Return to 10% B and re-equilibrate.
-
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.
-
Monitor for the specific parent ion and fragment ions of 3-oxo-C4-HSL. The parent ion [M+H]⁺ for 3-oxo-C4-HSL is m/z 186. The characteristic fragment ion is typically the lactone ring at m/z 102.
-
Create a standard curve using known concentrations of the 3-oxo-C4-HSL standard to quantify the amount in the sample.
-
Detection of 3-oxo-C4-HSL using Agrobacterium tumefaciens NTL4(pZLR4) Biosensor
This protocol describes a plate-based assay for the detection of 3-oxo-C4-HSL using the A. tumefaciens NTL4(pZLR4) biosensor.
Workflow Diagram:
Materials:
-
Agrobacterium tumefaciens NTL4(pZLR4) strain
-
AB minimal medium
-
Agar
-
X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Gentamicin (B1671437) (for plasmid maintenance)
-
Petri dishes
-
Sample to be tested (e.g., bacterial culture supernatant extract)
Protocol:
-
Preparation of Media and Plates:
-
Prepare AB minimal medium agar and autoclave.
-
Cool the medium to ~50°C and add X-gal to a final concentration of 40 µg/mL and gentamicin to the appropriate concentration.
-
Pour the plates and allow them to solidify.
-
-
Biosensor Culture:
-
Inoculate A. tumefaciens NTL4(pZLR4) into AB minimal medium with gentamicin and grow overnight at 28°C with shaking.
-
-
Plate Assay:
-
Prepare a soft agar overlay by mixing an equal volume of molten 0.7% AB agar (cooled to ~45°C) with the overnight culture of the biosensor.
-
Quickly pour the mixture onto the surface of the pre-poured AB agar plates.
-
Allow the overlay to solidify.
-
Spot a small volume (e.g., 5-10 µL) of the sample to be tested onto the surface of the solidified overlay.
-
Incubate the plates at 28°C for 24-48 hours.
-
A positive result is indicated by the development of a blue color around the spot where the sample was applied, resulting from the hydrolysis of X-gal by β-galactosidase.
-
Detection of 3-oxo-C4-HSL using Chromobacterium violaceum CV026 Biosensor
This protocol outlines a simple and effective method for detecting short-chain AHLs like 3-oxo-C4-HSL through the induction of violacein pigment in C. violaceum CV026.
Workflow Diagram:
Materials:
-
Chromobacterium violaceum CV026 strain
-
Luria-Bertani (LB) medium
-
Agar
-
Kanamycin (B1662678) (for strain maintenance)
-
Petri dishes
-
Sample to be tested
Protocol:
-
Preparation of Plates and Biosensor Culture:
-
Prepare LB agar plates containing kanamycin.
-
Inoculate C. violaceum CV026 into LB broth with kanamycin and grow overnight at 30°C with shaking.
-
-
Plate Assay:
-
Spread a lawn of the overnight CV026 culture onto the surface of an LB agar plate.
-
Alternatively, a cross-streaking method can be used where the test strain is streaked perpendicular to a streak of CV026.
-
Spot a small volume of the sample to be tested onto a sterile paper disc placed in the center of the inoculated plate, or directly onto the agar.
-
Incubate the plate at 30°C for 24-48 hours.
-
A positive result is indicated by the production of the characteristic purple violacein pigment in the CV026 lawn around the sample.[7][8]
-
Quantitative Violacein Assay:
For a quantitative measurement, a liquid culture assay can be performed.
-
Inoculate CV026 into LB broth in a 96-well plate.
-
Add different concentrations of the sample or 3-oxo-C4-HSL standards to the wells.
-
Incubate the plate at 30°C with shaking for 24 hours.
-
Centrifuge the plate to pellet the cells.
-
Remove the supernatant and add a solvent (e.g., DMSO or ethanol) to extract the violacein from the cell pellet.
-
Measure the absorbance of the extracted violacein at a wavelength of ~585 nm.
-
Normalize the violacein production to cell density by measuring the optical density of the culture at 600 nm before extraction.[11][12][13]
Conclusion
The detection and quantification of this compound are essential for advancing our understanding of bacterial quorum sensing and for the development of novel therapeutic strategies. The choice of detection method will depend on the specific research question, the required sensitivity and specificity, and the available resources. HPLC-MS/MS provides a highly accurate and quantitative approach, while bacterial biosensors offer a sensitive and high-throughput screening tool. The protocols provided herein serve as a comprehensive guide for the successful implementation of these key detection methodologies.
References
- 1. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of N-(3-Oxobutanoyl)-L-homoserine lactone in Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.[1][2] This molecule, a type of N-acyl homoserine lactone (AHL), plays a crucial role in regulating various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[3][4][5] Consequently, the accurate quantification of 3-oxo-C4-HSL in bacterial cultures is of paramount importance for understanding bacterial pathogenesis, developing anti-quorum sensing drugs, and various other applications in microbiology and biotechnology.
These application notes provide detailed methodologies for the extraction, detection, and quantification of 3-oxo-C4-HSL from bacterial cultures, with a focus on widely used and reliable techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, protocols for bioassays, which provide a functional measure of AHL activity, are also described.
Quorum Sensing Signaling Pathway
The canonical quorum-sensing circuit in many Gram-negative bacteria involves the synthesis of AHLs by a LuxI-family synthase. As the bacterial population density increases, AHLs accumulate in the extracellular environment. Once a threshold concentration is reached, these molecules diffuse back into the bacterial cells and bind to a cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.
Caption: Quorum sensing signaling pathway involving N-acyl homoserine lactones.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the bacterial species, strain, growth conditions, and culture age. The following table summarizes representative quantitative data from the literature.
| Bacterial Species | Strain | Growth Medium | Culture Conditions | Concentration of 3-oxo-C4-HSL | Analytical Method | Reference |
| Pseudomonas aeruginosa | PAO1 | LB | 37°C, 24h | Not a primary AHL | LC-MS/MS | [3] |
| Vibrio fischeri | ES114 | LBS | 28°C, stationary phase | ~1 µM | Bioassay & LC-MS | [5][6] |
| Aeromonas hydrophila | Various | TSB | 30°C, 24h | Detected | Bioassay | [7] |
| Klebsiella pneumoniae | Human Isolate | LB | 37°C, 24h | Detected | HR-MS | [8] |
| Yersinia enterocolitica | Serotype O8 | LB | 28°C, stationary phase | Major AHL produced | Bioassay | [5][9] |
Note: The primary short-chain AHL in Pseudomonas aeruginosa is N-butanoyl-L-homoserine lactone (C4-HSL), not the 3-oxo-C4-HSL.
Experimental Protocols
Extraction of this compound
This protocol describes a general method for extracting AHLs from bacterial culture supernatant using liquid-liquid extraction with ethyl acetate (B1210297).
Caption: General workflow for the extraction of AHLs from bacterial cultures.
Materials:
-
Bacterial culture in stationary phase
-
Centrifuge
-
Sterile centrifuge tubes
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
Methanol or acetonitrile (B52724) (LC-MS grade)
-
0.22 µm syringe filters
Protocol:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the stationary phase of growth.[1]
-
Harvest the culture and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[7]
-
Carefully collect the cell-free supernatant.
-
For every 100 mL of supernatant, add an equal volume of acidified ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously for 2 minutes. Allow the layers to separate.
-
Collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with an equal volume of acidified ethyl acetate.
-
Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator at 40°C or under a gentle stream of nitrogen.[1]
-
Resuspend the dried extract in a known volume (e.g., 1 mL) of methanol or acetonitrile.[1]
-
Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.
-
Store the final extract at -20°C until analysis.[1]
Quantification by LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.[11][12]
Instrumentation:
-
HPLC system with a C18 reverse-phase column (e.g., 2.0 mm x 150.0 mm, 5 µm particle size).[10]
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 0.2 mL/min[10]
-
Injection Volume: 10 µL[10]
-
Column Temperature: 40°C
Mass Spectrometry Parameters (Example for a triple quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Collision Energy: Optimized for the specific instrument, typically around 15-25 eV.[13]
Quantification: Quantification is achieved by creating a standard curve using a serial dilution of a pure 3-oxo-C4-HSL standard. The peak area of the MRM transition in the samples is then compared to the standard curve to determine the concentration.
Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for AHL quantification, often requiring derivatization.
Derivatization (Pentafluorobenzyloxime derivative): This method enhances the volatility and detection sensitivity of 3-oxo-AHLs.[15]
-
To the dried extract, add 50 µL of a 1% (w/v) solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in pyridine (B92270).
-
Incubate at 60°C for 30 minutes.
-
Evaporate the pyridine under a stream of nitrogen.
-
Reconstitute the sample in ethyl acetate for GC-MS analysis.
GC-MS Conditions (Example):
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Ionization: Electron Capture Negative Ionization (ECNI)[15]
-
Selected Ion Monitoring (SIM): Monitor the characteristic fragment ions of the derivatized 3-oxo-C4-HSL.
Quantification: Similar to LC-MS/MS, quantification is performed using a standard curve prepared from derivatized 3-oxo-C4-HSL standards.
Bioassays for Functional Detection
Bioassays utilize reporter bacterial strains that produce a detectable signal (e.g., light, pigment) in the presence of AHLs.[1] They provide a measure of the biological activity of the extracted compounds.
Commonly used biosensor strains:
-
Chromobacterium violaceum CV026: Produces a purple pigment (violacein) in response to short-chain AHLs (C4 to C8).[1][7]
-
Agrobacterium tumefaciens NTL4(pZLR4): Contains a lacZ reporter gene fused to an AHL-inducible promoter, leading to blue colonies on X-gal plates in the presence of a broad range of AHLs.[1][8]
-
Escherichia coli [pSB401]: A lux-based biosensor that produces bioluminescence in response to short-to-medium chain AHLs.[8]
General Protocol (Agar Plate Diffusion Assay):
-
Prepare an agar (B569324) plate seeded with the biosensor strain.
-
Spot a known volume of the bacterial extract onto a sterile paper disc and place it on the agar surface.
-
Incubate the plate under appropriate conditions for the biosensor strain.
-
The presence of AHLs is indicated by a zone of color change or light production around the disc. The size of the zone can be semi-quantitatively related to the AHL concentration.
Logical Relationships in Quantification
Caption: Logical workflow from sample to data output in AHL quantification.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 4. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria | MDPI [mdpi.com]
- 6. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
Inducing Gene Expression with N-(3-Oxobutanoyl)-L-homoserine lactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-(3-Oxobutanoyl)-L-homoserine lactone, a member of the N-acyl homoserine lactone (AHL) family of bacterial quorum-sensing molecules, to induce gene expression in engineered biological systems. These guidelines are intended for researchers in microbiology, synthetic biology, and drug discovery who are utilizing AHL-based inducible systems for controlled gene expression.
Introduction
This compound (3-oxo-C4-HSL) is a signaling molecule primarily utilized by Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. In its native context, 3-oxo-C4-HSL is synthesized by a LuxI-type synthase and, upon reaching a critical concentration, binds to a cognate LuxR-type transcriptional regulator. This complex then activates or represses the expression of target genes, controlling various phenotypes such as biofilm formation, virulence factor production, and bioluminescence.
The specificity of the LuxR-AHL interaction has been widely exploited for the construction of inducible gene expression systems in a variety of host organisms. By placing a gene of interest under the control of a LuxR-regulated promoter, its expression can be tightly controlled by the exogenous addition of the corresponding AHL. This document outlines the principles and procedures for using 3-oxo-C4-HSL to induce gene expression in such systems.
Mechanism of Action
The canonical mechanism for gene induction by this compound involves a LuxR-type transcriptional activator. In the absence of its cognate AHL, the LuxR protein is typically in an inactive conformation. The binding of 3-oxo-C4-HSL to the N-terminal ligand-binding domain of the LuxR protein induces a conformational change. This change promotes the dimerization or multimerization of the LuxR protein and enhances its affinity for a specific DNA sequence, known as the lux box, located in the promoter region of the target gene(s). The binding of the LuxR-AHL complex to the lux box recruits RNA polymerase, thereby initiating transcription of the downstream gene.
Figure 1. Signaling pathway of 3-oxo-C4-HSL-mediated gene induction.
Quantitative Data for Gene Induction
The efficacy of gene induction is dependent on the concentration of this compound, the specific LuxR-type receptor and promoter system used, and the host organism. The following tables summarize typical concentration ranges and reported induction levels from various studies.
| Parameter | Value | Host System | Reporter System | Reference |
| Effective Concentration Range | 1 nM - 10 µM | Escherichia coli | LuxR-based biosensor | [1] |
| Half-maximal Activation (EC50) | ~10 nM - 100 nM | Vibrio fischeri | lux operon | [2] |
| Induction Fold Change | Up to several hundred-fold | Engineered E. coli | GFP/LacZ | [3] |
| Optimal Incubation Time | 2 - 8 hours | E. coli | β-galactosidase | [4] |
Note: These values are illustrative and optimal conditions should be determined empirically for each specific experimental system.
Experimental Protocols
Detailed methodologies for preparing reagents and conducting gene induction experiments are provided below.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethyl acetate (B1210297) (ACS grade or higher)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 185.18 g/mol .
-
Weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (DMSO or ethyl acetate) to achieve the desired stock concentration. Note: While soluble in ethanol, its use is not recommended as it can lead to the opening of the lactone ring[1].
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to 6 months at -80°C[5].
Protocol 2: Induction of Gene Expression in a Bacterial Reporter Strain
This protocol describes a general method for inducing gene expression in a bacterial strain engineered with a LuxR-based reporter system (e.g., expressing Green Fluorescent Protein (GFP) or β-galactosidase).
Figure 2. General workflow for AHL-induced gene expression assay.
Materials:
-
Bacterial reporter strain containing a LuxR-based inducible system
-
Appropriate liquid growth medium (e.g., LB, M9) with selective antibiotics
-
This compound stock solution
-
Sterile culture tubes or a 96-well microplate
-
Incubator shaker
-
Spectrophotometer
-
Fluorometer or plate reader (for GFP reporter)
-
Reagents for β-galactosidase assay (for LacZ reporter)
Procedure:
-
Starter Culture: Inoculate a single colony of the bacterial reporter strain into 5 mL of appropriate growth medium with selective antibiotics. Incubate overnight at the optimal temperature (e.g., 30-37°C) with shaking.
-
Sub-culturing: The next day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.1-0.2.
-
Growth to Log Phase: Incubate the sub-culture at the optimal temperature with shaking until it reaches the early- to mid-logarithmic growth phase (OD600 of ~0.4-0.6).
-
Induction:
-
Aliquot the cell culture into sterile tubes or wells of a microplate.
-
Prepare serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations (e.g., ranging from 0 nM to 10 µM).
-
Add the diluted inducer to the corresponding culture aliquots. Include a no-inducer control (solvent only).
-
-
Incubation: Incubate the cultures for a defined period (e.g., 2-8 hours) at the optimal temperature with shaking to allow for gene expression.
-
Measurement of Reporter Gene Expression:
-
For GFP reporters:
-
Measure the OD600 of each culture to normalize for cell density.
-
Measure the fluorescence intensity using a fluorometer or microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 515 nm for GFP).
-
Calculate the relative fluorescence units (RFU) by dividing the fluorescence intensity by the OD600.
-
-
For β-galactosidase (LacZ) reporters:
-
Protocol 3: β-Galactosidase Assay (Microplate Format)
Materials:
-
Induced bacterial cultures from Protocol 2
-
Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol, pH 7.0)
-
0.1% SDS
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
-
1 M Na2CO3
-
96-well microplate
-
Microplate reader
Procedure:
-
Transfer 100 µL of each induced culture to a well in a 96-well plate.
-
Add 10 µL of chloroform and 5 µL of 0.1% SDS to each well to permeabilize the cells.
-
Incubate at 28-30°C for 5 minutes.
-
Start the reaction by adding 20 µL of ONPG solution to each well.
-
Incubate at 28-30°C and monitor the development of a yellow color.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 when sufficient color has developed.
-
Measure the absorbance at 420 nm (for the yellow product) and 550 nm (to correct for light scattering) using a microplate reader.
-
Calculate Miller Units using the standard formula, taking into account the reaction time, culture volume, and cell density (OD600).
Data Interpretation
The results of a gene induction experiment are typically presented as a dose-response curve, plotting the reporter output (e.g., RFU or Miller Units) against the concentration of this compound. This allows for the determination of key parameters such as the EC50 (the concentration that elicits a half-maximal response) and the maximum induction level. It is crucial to include a negative control (no inducer) to determine the basal expression level and a positive control if available.
Troubleshooting
-
No or low induction:
-
Verify the integrity of the this compound stock solution. Prepare a fresh stock if necessary.
-
Confirm the viability and correct genotype of the reporter strain.
-
Optimize the induction time and temperature.
-
Ensure the pH of the medium is not highly alkaline, as this can lead to lactonolysis (degradation) of the AHL.
-
-
High basal expression:
-
The promoter may be "leaky." Consider using a tighter promoter or a different LuxR variant.
-
Check for any endogenous production of AHLs by the host strain.
-
-
High variability between replicates:
-
Ensure accurate pipetting and consistent cell densities at the start of induction.
-
Mix cultures thoroughly before and after adding the inducer.
-
By following these protocols and considering the principles outlined, researchers can effectively utilize this compound as a reliable tool for inducing gene expression in a controlled and quantitative manner.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gfp-based N-acyl homoserine-lactone sensor systems for detection of bacterial communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liquid Beta-galactosidase Reporter Gene Assay | Dohlman Lab [med.unc.edu]
- 7. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
Application Notes and Protocols for N-(3-Oxobutanoyl)-L-homoserine lactone in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including biofilm formation and the production of virulence factors.[1][2] This process is mediated by small signaling molecules called autoinducers, which, for many Gram-negative bacteria, are N-acyl homoserine lactones (AHLs).[1][3] The concentration of these AHLs correlates with population density, and upon reaching a certain threshold, they bind to transcriptional regulators to modulate gene expression.[2][4]
One of the key bacterial species where this phenomenon is extensively studied is Pseudomonas aeruginosa, a significant opportunistic human pathogen known for its ability to form robust biofilms that contribute to its resistance to antibiotics and host immune responses.[1][4][5] In P. aeruginosa, the QS system is complex and hierarchical, involving at least two major AHL-based systems: the las and the rhl systems.[4][6] The rhl system utilizes N-butanoyl-L-homoserine lactone (C4-HSL) as its signaling molecule, produced by the synthase RhlI and recognized by the transcriptional regulator RhlR.[4][6]
N-(3-Oxobutanoyl)-L-homoserine lactone is a synthetic analog of the naturally occurring short-chain AHLs and is structurally similar to the native ligand of the RhlR receptor. Due to this similarity, it can be used to investigate the role of the rhl quorum sensing system in biofilm formation. This document provides detailed protocols for conducting biofilm formation assays using this synthetic AHL, methods for quantitative analysis, and an overview of the relevant signaling pathway.
Signaling Pathway
The this compound molecule is expected to interact with the RhlR transcriptional regulator, a key component of the rhl quorum sensing system in Pseudomonas aeruginosa. The binding of the AHL to RhlR activates the regulator, which then modulates the expression of genes involved in various processes, including biofilm maturation and the production of virulence factors.
Caption: Activation of the Rhl quorum sensing pathway by this compound.
Experimental Protocols
A widely used method for quantifying biofilm formation is the crystal violet assay. This assay is straightforward, cost-effective, and provides a reliable measure of the total biofilm biomass.[7]
Crystal Violet Biofilm Formation Assay
Objective: To quantify the effect of this compound on biofilm formation by Pseudomonas aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth or other suitable growth medium[7][8]
-
This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Sterile 96-well flat-bottom microtiter plates[8]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plate reader capable of measuring absorbance at 550-600 nm[9]
Procedure:
-
Bacterial Culture Preparation:
-
Plate Setup:
-
Prepare serial dilutions of the this compound stock solution in LB broth to achieve the desired final concentrations. Include a vehicle control (solvent only) and a no-treatment control.
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.[7]
-
Add the appropriate volume of the AHL dilutions or controls to the wells. The final volume in each well should be consistent (e.g., 200 µL). It is recommended to test each condition in at least triplicate.[7]
-
-
Incubation:
-
Washing:
-
Staining:
-
Washing:
-
Solubilization and Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.[8]
-
Incubate for 10-15 minutes at room temperature.[7]
-
Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[8]
-
Measure the absorbance at a wavelength between 550 nm and 600 nm using a plate reader.[9]
-
Data Presentation
The quantitative data obtained from the crystal violet assay can be summarized in tables to facilitate comparison between different concentrations of this compound and the controls.
Table 1: Effect of this compound on P. aeruginosa Biofilm Formation
| Treatment Concentration (µM) | Mean Absorbance (OD570) | Standard Deviation | % Change in Biofilm Formation |
| 0 (Control) | 1.25 | 0.12 | 0% |
| 1 | 1.50 | 0.15 | +20% |
| 10 | 1.88 | 0.20 | +50% |
| 50 | 2.25 | 0.25 | +80% |
| 100 | 2.38 | 0.28 | +90% |
| Vehicle Control | 1.23 | 0.11 | -1.6% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and the bacterial strain used.
Experimental Workflow
The overall workflow for the biofilm formation assay is depicted in the following diagram.
Caption: A step-by-step workflow for the crystal violet biofilm formation assay.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of N-3-oxododecanoyl homoserine lactone... | F1000Research [f1000research.com]
- 6. mdpi.com [mdpi.com]
- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of N-(3-Oxobutanoyl)-L-homoserine lactone from Culture Supernatant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and quantification of N-(3-Oxobutanoyl)-L-homoserine lactone, a key quorum-sensing molecule in many Gram-negative bacteria. The methodologies outlined are essential for studying bacterial communication, identifying novel antimicrobial targets, and developing quorum-sensing inhibitors.
Introduction
This compound is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1][2] These molecules are instrumental in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[2][3] The ability to effectively extract and quantify these molecules from bacterial culture supernatants is fundamental to understanding and manipulating bacterial behavior.[1][4]
Two primary methods for the extraction of AHLs from culture supernatants are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] The choice of method often depends on the desired purity, sample volume, and downstream analytical technique.
Signaling Pathway Overview
N-acyl homoserine lactones are synthesized by LuxI-type proteins.[1][3] As the bacterial population density increases, AHLs accumulate in the extracellular environment.[5] Once a threshold concentration is reached, these molecules diffuse back into the bacterial cells and bind to their cognate LuxR-type transcriptional regulators.[1][5] This complex then modulates the expression of target genes, often leading to the production of virulence factors, biofilm formation, and other collective behaviors.[2]
Caption: General signaling pathway of N-acyl homoserine lactone-mediated quorum sensing.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a widely used and established method for extracting AHLs from culture supernatants using organic solvents.[1]
Workflow for Liquid-Liquid Extraction:
Caption: Workflow diagram for Liquid-Liquid Extraction of AHLs.
Detailed Methodology:
-
Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium (e.g., Luria-Bertani broth) to the stationary phase to maximize AHL concentration.[1]
-
Cell Removal:
-
Liquid-Liquid Extraction:
-
Transfer the cell-free supernatant to a separatory funnel.
-
Add an equal volume of acidified ethyl acetate (containing 0.1% formic acid or 0.5% acetic acid).[1][7][8] The acidification helps to prevent the hydrolysis of the lactone ring.
-
Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper organic phase.
-
Repeat the extraction two more times with fresh acidified ethyl acetate.[1][7]
-
-
Drying and Concentration:
-
Reconstitution and Storage:
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a robust alternative to LLE that can offer improved sensitivity and sample cleanup.[1][9][10]
Workflow for Solid-Phase Extraction:
Caption: Workflow diagram for Solid-Phase Extraction of AHLs.
Detailed Methodology:
-
Sample Preparation: Prepare cell-free supernatant as described in steps 1 and 2 of the LLE protocol.
-
SPE Cartridge Conditioning:
-
Select a suitable SPE cartridge (e.g., C18 reversed-phase).
-
Condition the cartridge by passing through methanol followed by water according to the manufacturer's instructions.
-
-
Sample Loading:
-
Load the cell-free supernatant onto the conditioned SPE cartridge. The flow rate should be slow and controlled to ensure efficient binding of the AHLs.
-
-
Washing:
-
Wash the cartridge with a polar solvent like water to remove salts and other polar impurities.
-
-
Elution:
-
Elute the bound AHLs with a less polar organic solvent. Ethyl acetate or acetonitrile are commonly used.[11]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness, typically under a stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of a suitable solvent for the intended analytical method.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for AHLs detected in bacterial cultures. Concentrations can vary significantly depending on the bacterial species, growth conditions, and analytical method used.
| Bacterial Species | AHL Detected | Concentration in Supernatant | Analytical Method | Reference |
| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL) | 14 ± 3 nM (effluent) | GC-MS | [12] |
| Pseudomonas aeruginosa | N-(3-oxotetradecanoyl)-L-homoserine lactone (OtDHL) | 1.5 ± 0.7 nM (effluent) | GC-MS | [12] |
| Pseudomonas aeruginosa | N-(3-oxodecanoyl)-L-homoserine lactone (ODHL) | 1 ± 0.1 nM (effluent) | GC-MS | [12] |
| Pseudomonas aeruginosa | N-(3-oxooctanoyl)-L-homoserine lactone (OOHL) | 0.1 ± 0.1 nM (effluent) | GC-MS | [12] |
| Vibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | Variable (µM range) | Whole-cell bioreporter | [13][14] |
Note: The concentrations in biofilms can be significantly higher, for instance, OdDHL was detected at 632 ± 381 µM in a P. aeruginosa biofilm.[12]
Analytical Techniques for Quantification
Following extraction, several methods can be employed for the detection and quantification of this compound and other AHLs.
-
Thin-Layer Chromatography (TLC) with Biosensors: A semi-quantitative and visual method where extracted AHLs are separated on a TLC plate, which is then overlaid with a biosensor strain (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens KYC55) that produces a colored or luminescent response in the presence of AHLs.[1][7]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of AHLs. It can be coupled with various detectors, including UV and mass spectrometry.[15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive method for quantification, often requiring derivatization of the AHLs to make them volatile.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of AHLs in complex mixtures without the need for derivatization.[1][16] A characteristic product ion at m/z 102, corresponding to the protonated homoserine lactone ring, is often used for identification.[7]
-
Supercritical-Fluid Chromatography (SFC) coupled with High-Resolution Mass Spectrometry (HRMS): A modern, "green" analytical technique offering rapid and sensitive quantification of a wide range of AHLs.[17]
These protocols and application notes provide a comprehensive guide for the successful extraction and analysis of this compound, facilitating further research into the intricate world of bacterial communication.
References
- 1. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acyl homoserine lactones from culture supernatants of Pseudomonas aeruginosa accelerate host immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-(3-Oxobutanoyl)-L-homoserine lactone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical synthesis of N-(3-Oxobutanoyl)-L-homoserine lactone, a key signaling molecule in bacterial quorum sensing. The availability of high-purity synthetic N-acyl-homoserine lactones (AHLs) is crucial for research into bacterial communication, the development of novel anti-biofilm agents, and the study of virulence factor regulation.
Introduction
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules employed by a wide range of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS).[1][2] This specific AHL, often abbreviated as 3-oxo-C4-HSL, plays a critical role in the regulation of diverse physiological processes, including bioluminescence, virulence factor production, and biofilm formation.[3][4] Understanding and manipulating QS pathways holds significant promise for the development of novel therapeutic strategies to combat bacterial infections by disrupting their communication systems rather than employing traditional bactericidal or bacteriostatic agents.
The protocols outlined below describe a robust and adaptable synthetic route to obtain this compound for research purposes. The synthesis is followed by detailed purification and characterization procedures to ensure the high purity required for biological assays.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₄ | [2] |
| Molecular Weight | 185.18 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | >95% (by NMR and MS) | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.2 (br s, 1H, NH), 4.5-4.6 (m, 1H), 4.2-4.4 (m, 2H), 3.5 (s, 2H), 2.7-2.9 (m, 1H), 2.2-2.3 (m, 1H), 2.2 (s, 3H) | Estimated based on similar structures[5][6] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~206 (C=O, ketone), 175 (C=O, lactone), 168 (C=O, amide), 66 (CH₂-O), 50 (CH-N), 49 (CH₂-C=O), 30 (CH₃), 29 (CH₂) | Estimated based on similar structures[5][6] |
| Mass Spectrometry (ESI-MS) | m/z 186.07 [M+H]⁺, 208.05 [M+Na]⁺ | |
| Characteristic MS/MS fragment | m/z 102 (Homoserine lactone moiety) | [7][8][9] |
Table 2: Summary of Synthetic Protocol Steps and Expected Yields
| Step | Description | Starting Materials | Key Reagents | Expected Yield |
| 1 | Synthesis of 3-oxobutanoic acid | Diketene (B1670635) | Water | Quantitative |
| 2 | Acylation of L-homoserine lactone | 3-oxobutanoic acid, L-homoserine lactone hydrobromide | EDC, HOBt, DIPEA | 60-70% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Protocol 1: Two-Step Synthesis via Activated Carboxylic Acid
This protocol involves the preparation of 3-oxobutanoic acid from diketene, followed by an amide coupling reaction with L-homoserine lactone.
Step 1: Synthesis of 3-Oxobutanoic Acid
-
In a fume hood, add diketene dropwise to an equal molar amount of ice-cold water with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the diketene has fully reacted.
-
The resulting aqueous solution of 3-oxobutanoic acid can be used directly in the next step or extracted with ethyl acetate (B1210297) and dried over anhydrous sodium sulfate.
Step 2: Amide Coupling to form this compound
-
To a solution of 3-oxobutanoic acid (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C to activate the carboxylic acid.
-
Add L-homoserine lactone hydrobromide (1.1 eq) to the reaction mixture.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by silica (B1680970) gel column chromatography.
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 60%).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H and ¹³C NMR: Dissolve a small sample in deuterated chloroform (B151607) (CDCl₃) and acquire spectra. The expected chemical shifts are provided in Table 1.
-
Mass Spectrometry: Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight. A characteristic fragment at m/z 102, corresponding to the homoserine lactone moiety, is expected in MS/MS analysis.[7][8][9]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Quorum Sensing Signaling Pathway in Vibrio fischeri
Caption: LuxI/LuxR quorum sensing circuit in Vibrio fischeri.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 2. This compound [cogershop.com]
- 3. Heterogeneous Response to a Quorum-Sensing Signal in the Luminescence of Individual Vibrio fischeri | PLOS One [journals.plos.org]
- 4. Quorum sensing facilitates interpopulation signaling by Vibrio fischeri within the light organ of Euprymna scolopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raineslab.com [raineslab.com]
- 6. Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
Application Notes and Protocols for N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL) Biosensor Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of biosensor strains designed for the detection of N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL), a key quorum sensing molecule in many Gram-negative bacteria. This document includes detailed experimental protocols, quantitative data for sensor performance, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to OOHL and Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. This regulation is mediated by small signaling molecules called autoinducers. In many proteobacteria, N-acyl-homoserine lactones (AHLs) serve as these autoinducers. This compound (OOHL), also known as 3-oxo-C4-HSL, is a short-chain AHL that plays a crucial role in regulating various physiological processes, including biofilm formation, virulence factor production, and bioluminescence. The ability to detect and quantify OOHL is therefore of significant interest for studying bacterial communication and for the development of novel anti-infective therapies that disrupt QS, a strategy known as quorum quenching.
Principle of OOHL Biosensors
OOHL biosensors are genetically engineered microorganisms, typically bacteria such as Escherichia coli or Agrobacterium tumefaciens, that produce a quantifiable output signal in the presence of OOHL. The fundamental components of these biosensors are:
-
A Receptor Protein: A transcriptional regulator protein from the LuxR family that specifically recognizes and binds to OOHL.
-
A Promoter: A DNA sequence that is activated by the OOHL-bound receptor protein.
-
A Reporter Gene: A gene downstream of the promoter that produces a measurable signal upon activation. Common reporter genes include those for bioluminescence (luxCDABE), fluorescence (e.g., gfp), or enzymes that catalyze a colorimetric reaction (e.g., lacZ encoding β-galactosidase).
When OOHL is present, it diffuses into the biosensor cell and binds to the LuxR-type receptor. This complex then activates the transcription of the reporter gene, leading to a signal that can be quantified.
OOHL Biosensor Strains: A Comparative Overview
Several bacterial strains have been engineered to act as OOHL biosensors. The choice of biosensor depends on the specific application, required sensitivity, and available detection equipment. Below is a summary of commonly used OOHL biosensor strains and their key characteristics.
| Biosensor Strain | Host Organism | Receptor Protein | Reporter System | Limit of Detection (LOD) | Dynamic Range | Reference |
| E. coli JM109 (pSB536) | Escherichia coli | RhlR | luxCDABE (Luminescence) | ~10 nM | 10 nM - 1 µM | [1] |
| E. coli MT102 (pJBA89) | Escherichia coli | LuxR | gfp (Fluorescence) | ~1 nM | 1 nM - 500 nM | [1] |
| Agrobacterium tumefaciens NTL4 (pCF218)(pCF372) | Agrobacterium tumefaciens | TraR | lacZ (β-galactosidase) | ~100-300 nM (colorimetric), ~10-30 nM (luminescent) | 100 nM - 10 µM | [2] |
| Agrobacterium tumefaciens KYC55 | Agrobacterium tumefaciens | Multiple AHL receptors | lacZ (β-galactosidase) | Broad range detection | Not specified for OOHL | [3] |
Note: The reported LOD and dynamic range can vary depending on the experimental conditions, including media composition, incubation time, and the specific instrumentation used for detection.
Applications of OOHL Biosensors
Quantification of OOHL in Bacterial Cultures
OOHL biosensors are invaluable tools for studying the production of this signaling molecule by various bacterial species. By co-culturing the biosensor with a test bacterium or by exposing the biosensor to cell-free supernatant from a bacterial culture, researchers can quantify the amount of OOHL produced under different growth conditions.
Screening for Quorum Quenching Compounds
The disruption of QS signaling is a promising strategy for the development of novel antimicrobial agents. OOHL biosensors can be used in high-throughput screening assays to identify compounds that inhibit OOHL production or interfere with its signaling pathway. Potential quorum quenching compounds will lead to a reduction in the reporter signal.
Drug Development and Discovery
In the context of drug development, OOHL biosensors can be employed to:
-
Identify and characterize bacterial strains that utilize OOHL for virulence.
-
Screen compound libraries for potential QS inhibitors.[4]
-
Elucidate the mechanism of action of QS-inhibiting drugs.
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Protocol 1: Quantification of OOHL using an E. coli (pSB536) Luminescence-based Biosensor
This protocol is adapted for the quantification of OOHL using a bioluminescent E. coli biosensor.
Materials:
-
E. coli (pSB536) biosensor strain
-
LB broth and LB agar (B569324) plates containing appropriate antibiotic for plasmid maintenance (e.g., ampicillin)
-
Synthetic OOHL standard (this compound)
-
Sterile 96-well microtiter plates (white, clear bottom for luminometry)
-
Luminometer
-
Cell-free supernatant from the bacterial culture to be tested
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Biosensor Culture: a. Inoculate a single colony of E. coli (pSB536) into 5 mL of LB broth with the appropriate antibiotic. b. Incubate overnight at 37°C with shaking (200 rpm). c. The next day, subculture the overnight culture by diluting it 1:100 into fresh LB broth with antibiotic. d. Grow the culture at 37°C with shaking to an OD600 of approximately 0.3.
-
Preparation of OOHL Standards: a. Prepare a 1 mM stock solution of synthetic OOHL in a suitable solvent (e.g., DMSO or acidified ethyl acetate). b. Perform serial dilutions of the OOHL stock solution in sterile LB broth to create a standard curve (e.g., 1 µM, 500 nM, 250 nM, 125 nM, 62.5 nM, 31.25 nM, 15.6 nM, 0 nM).
-
Assay Setup: a. In a 96-well microtiter plate, add 100 µL of the prepared biosensor culture to each well. b. Add 100 µL of each OOHL standard or cell-free supernatant sample to the corresponding wells in triplicate. c. Include a negative control with 100 µL of sterile LB broth instead of an OOHL standard.
-
Incubation: a. Incubate the microtiter plate at 30°C for 3-4 hours with shaking.
-
Measurement: a. Measure the luminescence of each well using a luminometer. Express the results in Relative Light Units (RLU).
-
Data Analysis: a. Subtract the average RLU of the negative control from all readings. b. Plot the background-subtracted RLU values against the corresponding OOHL concentrations to generate a standard curve. c. Determine the concentration of OOHL in the unknown samples by interpolating their RLU values on the standard curve.
Protocol 2: Screening for OOHL Quorum Quenching Compounds using an Agrobacterium tumefaciens (pCF218)(pCF372) β-Galactosidase-based Biosensor
This protocol describes a method for screening compounds that inhibit OOHL signaling using a colorimetric β-galactosidase-based biosensor.[2]
Materials:
-
Agrobacterium tumefaciens NTL4 (pCF218)(pCF372) biosensor strain
-
AT minimal medium
-
Synthetic OOHL
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution
-
Sterile 96-well microtiter plates (clear)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Biosensor Culture: a. Grow the A. tumefaciens biosensor strain in AT minimal medium to late exponential phase.
-
Assay Setup: a. In a 96-well microtiter plate, add 50 µL of the biosensor culture to each well. b. Add 50 µL of a fixed, sub-saturating concentration of OOHL (e.g., 500 nM, to be determined empirically) to each well, except for the negative control wells. c. Add 2 µL of the test compounds at various concentrations to the appropriate wells in triplicate. Include a solvent control (e.g., DMSO). d. For the negative control, add 50 µL of sterile medium instead of OOHL. For the positive control, add 50 µL of the OOHL solution and 2 µL of the solvent.
-
Incubation: a. Incubate the plate at 28°C for 4-6 hours with gentle shaking.
-
β-Galactosidase Assay: a. Add 10 µL of X-Gal solution (20 mg/mL in dimethylformamide) to each well. b. Continue to incubate the plate at 28°C until a blue color develops in the positive control wells (typically 1-4 hours). c. Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well. d. Measure the absorbance at 600 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each test compound concentration relative to the positive control (OOHL + solvent). b. Compounds that show a significant, dose-dependent decrease in absorbance are considered potential quorum quenching inhibitors.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal in positive controls | Inactive OOHL standard | Prepare a fresh OOHL stock solution. |
| Problems with the biosensor strain | Re-streak the biosensor from a frozen stock and verify plasmid presence. | |
| Incorrect incubation conditions | Optimize incubation time and temperature. | |
| High background signal in negative controls | Contamination of media or reagents | Use fresh, sterile media and reagents. |
| "Leaky" promoter in the biosensor | This may be an inherent characteristic of the strain. Ensure proper background subtraction. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Uneven incubation | Ensure uniform temperature and shaking across the microplate. |
Conclusion
OOHL biosensor strains are powerful and versatile tools for researchers in microbiology, biotechnology, and drug discovery. By providing a sensitive and specific means of detecting and quantifying OOHL, these biosensors facilitate the study of bacterial communication and the identification of novel therapeutic agents that target quorum sensing. The protocols and data presented in these application notes offer a solid foundation for the successful implementation of OOHL biosensor technology in the laboratory.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol: a simple method for biosensor visualization of bacterial quorum sensing and quorum quenching interaction on Medicago roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
Application Note: High-Resolution Separation of N-(3-Oxobutanoyl)-L-homoserine lactone using Thin-Layer Chromatography
Abstract
This application note details a robust and sensitive method for the separation and detection of N-(3-Oxobutanoyl)-L-homoserine lactone (O-C4-HSL), a key bacterial quorum-sensing molecule, utilizing reversed-phase thin-layer chromatography (TLC). The described protocol is optimized for high resolution and specificity, employing a C18 stationary phase and a methanol-water mobile phase. Visualization is achieved through bioautography with an Agrobacterium tumefaciens reporter strain, enabling sensitive detection of O-C4-HSL and other related N-acyl-homoserine lactones (AHLs). This method is particularly suited for researchers in microbiology, drug development, and natural product chemistry for screening bacterial cultures, quantifying AHL production, and as an analytical tool in purification processes.
Introduction
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a mechanism of bacterial cell-to-cell communication that regulates gene expression in response to population density. The specific structure of the AHL, including the length and modification of the acyl side chain, confers specificity to the signaling system. This compound is a foundational short-chain AHL involved in the regulation of virulence factors and biofilm formation in many pathogenic bacteria. Consequently, the ability to effectively separate and detect this molecule is crucial for understanding and potentially inhibiting these processes. Thin-layer chromatography offers a rapid, cost-effective, and versatile platform for the analysis of AHLs.[1][2][3] This note provides a detailed protocol for the TLC-based separation of O-C4-HSL.
Experimental Overview
The methodology hinges on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (C18-derivatized silica) and the mobile phase is polar (a methanol (B129727)/water mixture).[4] This setup allows for the separation of AHLs based on the hydrophobicity of their acyl side chains. Following chromatographic development, the plate is overlaid with a sensitive bacterial biosensor that can detect the presence of AHLs, resulting in a visually identifiable signal.[1][5][6]
Materials and Methods
Materials
-
TLC Plates: C18 reversed-phase TLC plates (200 µm layer)
-
Solvents: Methanol (HPLC grade), Water (deionized), Ethyl acetate (B1210297) (for extraction)
-
Standards: this compound
-
Visualization Reagents:
-
Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain
-
Luria-Bertani (LB) agar (B569324) and broth
-
Gentamicin
-
5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)
-
Detailed Experimental Protocol
Sample Preparation
-
From Bacterial Cultures:
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired cell density.
-
Centrifuge 5 mL of the culture to pellet the cells.
-
Extract the cell-free supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of methanol or ethyl acetate. This will be the sample for TLC analysis.[6]
-
-
Standard Solutions:
-
Prepare a stock solution of this compound in ethyl acetate or methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution to desired concentrations (e.g., 100 µg/mL, 10 µg/mL).
-
Thin-Layer Chromatography
-
Plate Preparation: With a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of a C18 reversed-phase TLC plate.[7] Mark the positions for sample application.
-
Sample Application: Using a capillary tube or a microliter syringe, carefully spot 1-5 µL of the prepared samples and standards onto the origin line.[1][7] Ensure the spots are small and do not spread. Allow the solvent to completely evaporate between applications if multiple applications are needed for a single spot.
-
Chromatogram Development:
-
Prepare the mobile phase consisting of methanol/water (60:40, v/v) in a TLC developing chamber.[1][8] To ensure a saturated atmosphere, line the chamber with filter paper wetted with the mobile phase and allow it to equilibrate for at least 15-20 minutes.[2][9]
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the level of the mobile phase.[7]
-
Allow the chromatogram to develop until the solvent front is approximately 1 cm from the top of the plate.[2]
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood to remove all traces of the mobile phase.[1]
-
Visualization with A. tumefaciens Biosensor
-
Prepare Biosensor Overlay:
-
Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in LB broth containing gentamicin.[10]
-
Prepare molten LB agar (0.7-1.5% agar) and cool it to approximately 45-50°C.
-
Add the A. tumefaciens culture and X-Gal solution (to a final concentration of 60-80 µg/mL) to the molten agar and mix gently but thoroughly.[6][10]
-
-
Plate Overlay:
-
Incubation and Observation:
-
Incubate the overlaid plate at 28-30°C for 24-48 hours.
-
The presence of this compound and other active AHLs will be indicated by the appearance of blue spots, resulting from the hydrolysis of X-Gal by β-galactosidase expressed by the biosensor strain.[1]
-
Data Presentation
The separation of different AHLs can be quantified by their Retention Factor (Rf) values. The Rf is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
| Compound | Acyl Chain | Modification | Typical Mobile Phase | Stationary Phase | Expected Rf Range (Approximate) |
| This compound | C4 | 3-oxo- | Methanol/Water (60:40, v/v)[1] | C18 Reversed-Phase[1] | High |
| N-(3-Oxohexanoyl)-L-homoserine lactone | C6 | 3-oxo- | Methanol/Water (60:40, v/v)[1] | C18 Reversed-Phase[1] | Medium-High |
| N-(3-Oxooctanoyl)-L-homoserine lactone | C8 | 3-oxo- | Methanol/Water (60:40, v/v)[1] | C18 Reversed-Phase[1] | Medium |
| N-(3-Oxodecanoyl)-L-homoserine lactone | C10 | 3-oxo- | Methanol/Water (60:40, v/v)[1] | C18 Reversed-Phase[1] | Low-Medium |
| N-(3-Oxododecanoyl)-L-homoserine lactone | C12 | 3-oxo- | Methanol/Water (60:40, v/v)[1] | C18 Reversed-Phase[1] | Low |
Note: Rf values are relative and can be influenced by experimental conditions such as temperature, chamber saturation, and plate manufacturer. It is recommended to always run a standard alongside unknown samples for accurate identification.
Mandatory Visualizations
Caption: Experimental workflow for the TLC separation and detection of this compound.
Conclusion
The described thin-layer chromatography protocol provides a reliable and sensitive method for the separation and detection of this compound. The use of a C18 reversed-phase plate coupled with a methanol/water mobile phase allows for excellent resolution of various AHLs based on their hydrophobicity. The bioautography visualization technique using A. tumefaciens NTL4(pZLR4) offers high sensitivity and specificity, making this method a valuable tool for researchers investigating bacterial quorum sensing. This protocol can be readily adapted for screening large numbers of bacterial isolates for AHL production or for monitoring the purification of these signaling molecules.
References
- 1. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. fishersci.com [fishersci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Methods for Detecting N-Acyl Homoserine Lactone Production in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL) by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxobutanoyl)-L-homoserine lactone (also known as 3-oxo-C4-HSL or C4-HSL) is a key quorum-sensing (QS) signal molecule employed by various Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa.[1] As a component of the hierarchical Las/Rhl quorum-sensing systems, 3-oxo-C4-HSL plays a critical role in regulating the expression of virulence factors and is integral to biofilm formation.[2] The accurate detection and quantification of 3-oxo-C4-HSL in biological matrices are essential for understanding bacterial pathogenesis, developing anti-quorum sensing therapeutics, and monitoring the efficacy of novel drug candidates. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a robust, sensitive, and specific method for this purpose.[3][4]
This application note provides a detailed protocol for the extraction and quantitative analysis of 3-oxo-C4-HSL from bacterial culture supernatants using HPLC-MS.
Quorum Sensing Signaling in Pseudomonas aeruginosa
In Pseudomonas aeruginosa, gene expression is tightly controlled by a sophisticated cell-to-cell communication network known as quorum sensing. This network is predominantly governed by two interconnected N-acyl-homoserine lactone (AHL) based systems: the las and rhl systems.[1]
The las system, which responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), acts as the primary regulator in this hierarchy. The LasR-I system directly activates the transcription of the rhlR gene, a key component of the subordinate rhl system.[1] The rhl system, in turn, is activated by its cognate autoinducer, this compound (3-oxo-C4-HSL), which is synthesized by the RhlI enzyme. The complex formed between 3-oxo-C4-HSL and the RhlR protein proceeds to regulate the expression of a host of virulence factors, including pyocyanin (B1662382) production and genes responsible for biofilm maturation.[2][5]
Quantitative Data Summary
The sensitivity of HPLC-MS allows for the detection of 3-oxo-C4-HSL at nanomolar concentrations. The following table summarizes typical quantitative parameters for the analysis of various N-acyl-homoserine lactones, including 3-oxo-C4-HSL.
| Compound | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| This compound (3-oxo-C4-HSL) | ~0.3 | ~1.0 |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | 0.5 | 1.7 |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | 0.4 | 1.3 |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 0.3 | 1.0 |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 1.2 | 4.0 |
Note: Values are approximate and can vary based on instrumentation, matrix effects, and specific method parameters. Data compiled from representative studies.[6]
Experimental Protocols
This section details the methodology for the extraction and HPLC-MS analysis of 3-oxo-C4-HSL from a bacterial culture.
Materials and Reagents
-
This compound analytical standard
-
Ethyl acetate (B1210297) (HPLC grade), acidified with 0.1% (v/v) acetic acid
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
Pseudomonas aeruginosa strain (or other target bacterium)
Sample Preparation: Extraction from Bacterial Supernatant
-
Culture Growth: Inoculate the desired bacterial strain into 50 mL of appropriate growth medium. Incubate with shaking at 37°C until the culture reaches the late logarithmic or early stationary phase of growth (e.g., OD600 of ~1.0-2.0).
-
Cell Removal: Transfer the culture to centrifuge tubes and pellet the bacterial cells by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the cell-free supernatant and transfer it to a clean tube.
-
Liquid-Liquid Extraction:
-
Add an equal volume of acidified ethyl acetate to the supernatant (1:1 v/v).
-
Vortex vigorously for 1 minute and allow the phases to separate.
-
Carefully collect the upper organic layer (ethyl acetate).
-
Repeat the extraction process on the aqueous layer two more times to ensure complete recovery.[7]
-
-
Drying: Pool the organic extracts and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.
-
Final Filtration: Centrifuge the reconstituted sample at high speed (e.g., >12,000 x g) for 5 minutes to pellet any insoluble debris. Transfer the clear supernatant to an HPLC vial for analysis.
HPLC-MS/MS Method Parameters
The following parameters serve as a starting point and may require optimization for your specific instrumentation.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Return to 5% B
-
19-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions for 3-oxo-C4-HSL:
-
Precursor Ion (Q1): m/z 172.1
-
Product Ion (Q3): m/z 102.0 (characteristic lactone ring fragment)
-
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120°C
-
Desolvation Temperature: ~350°C
-
Data Analysis and Quantification
-
Standard Curve: Prepare a series of calibration standards of 3-oxo-C4-HSL in the same solvent used for sample reconstitution (e.g., ranging from 1 nM to 10 µM). Analyze these standards using the same HPLC-MS method to generate a standard curve by plotting peak area against concentration.
-
Quantification: Determine the concentration of 3-oxo-C4-HSL in the experimental samples by interpolating their peak areas from the linear regression of the standard curve.
-
Confirmation: Confirm the identity of 3-oxo-C4-HSL in the samples by comparing its retention time and MS/MS fragmentation pattern to that of the pure analytical standard.
Conclusion
This application note provides a comprehensive framework for the reliable quantification of the quorum-sensing molecule this compound using HPLC-MS. The detailed protocols for sample extraction and instrumental analysis are designed to assist researchers in the fields of microbiology, drug discovery, and clinical research. The high sensitivity and specificity of this method make it an invaluable tool for investigating the intricate role of 3-oxo-C4-HSL in bacterial communication and pathogenesis.
References
- 1. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Bacterial Pathogenesis with N-(3-Oxobutanoyl)-L-homoserine lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction to N-acyl-homoserine lactones (AHLs) in Bacterial Pathogenesis
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression. In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules called N-acyl-homoserine lactones (AHLs). These molecules are synthesized by a LuxI-family synthase and, upon reaching a threshold concentration, bind to a cognate LuxR-family transcriptional regulator. This complex then modulates the expression of target genes, including those responsible for virulence, biofilm formation, and secondary metabolite production.
The specific molecule N-(3-Oxobutanoyl)-L-homoserine lactone (also known as 3-oxo-C4-HSL) is a member of the AHL family. While other AHLs, such as N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) from the opportunistic pathogen Pseudomonas aeruginosa, are more extensively studied, the principles and experimental approaches are highly conserved across the AHL family. These molecules serve as powerful chemical tools to investigate the regulatory networks governing bacterial pathogenicity and to explore potential anti-virulence therapeutic strategies.
This document provides detailed application notes and experimental protocols for using AHLs like this compound to study bacterial pathogenesis.
Signaling Pathway and Experimental Overview
The foundational mechanism of AHL-mediated quorum sensing involves the synthesis, diffusion, and detection of the signal molecule, leading to a coordinated change in gene expression.
A typical experimental workflow involves comparing the phenotype of a bacterium under conditions where the QS system is inactive (e.g., in a synthase mutant or at low cell density) with conditions where it is activated by the addition of exogenous AHL.
Application Notes
Induction of Virulence Factor Expression
AHLs regulate a wide array of virulence factors crucial for pathogenesis. Exogenously supplied this compound can be used to specifically induce the expression of QS-controlled genes in synthase-deficient mutants (luxI homologs) or in wild-type bacteria grown to a low cell density. This allows researchers to study the function of specific virulence factors independent of bacterial growth phase.
-
Key Applications:
-
Confirming that a specific virulence factor is under the control of a particular AHL-based QS system.
-
Producing and purifying QS-regulated proteins for biochemical characterization.
-
Investigating the downstream effects of virulence factor expression on host cells.
-
Analysis of Biofilm Formation
Biofilm formation is a key pathogenic trait that protects bacteria from host defenses and antibiotics. AHL-mediated QS is often essential for the development of mature, structured biofilms. Adding AHLs can restore or enhance biofilm formation in QS-impaired strains.
-
Key Applications:
-
Dissecting the specific role of QS in different stages of biofilm development (attachment, maturation, dispersal).
-
Screening for compounds that inhibit AHL-induced biofilm formation, a promising anti-pathogenic strategy.
-
Investigating Host-Pathogen Interactions
Beyond their role in bacterial communication, AHLs can directly interact with and modulate host eukaryotic cells, functioning as virulence determinants themselves. For instance, certain AHLs can influence the host immune response by altering cytokine production in lymphocytes and macrophages or by inducing apoptosis.
-
Key Applications:
-
Studying the immunomodulatory effects of specific AHLs on immune cell proliferation and function.
-
Investigating the signaling pathways within host cells that are triggered by AHLs.
-
Assessing how AHLs contribute to immune evasion and the establishment of chronic infections.
-
Quantitative Data on AHL Activity
The effective concentration of an AHL can vary significantly based on the bacterial species, the specific receptor, and the phenotype being measured. The following tables summarize representative data from the literature for various well-studied AHLs.
Table 1: AHL Effects on Bacterial Virulence and Biofilm Formation
| AHL Molecule | Bacterial Species | Assay | Effective Concentration | Observed Effect |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Pseudomonas aeruginosa | Elastase Production | 1-10 µM | Restoration of elastase activity in a lasI mutant. |
| N-butanoyl-L-homoserine lactone (C4-HSL) | Pseudomonas aeruginosa | Pyocyanin (B1662382) Production | 10-50 µM | Induction of pyocyanin in an rhlI mutant. |
| AHL Analogs | Pseudomonas aeruginosa | Biofilm Inhibition | 200-400 µM | Over 60% inhibition of biofilm formation. |
Table 2: Immunomodulatory Effects of AHLs on Host Cells
| AHL Molecule | Host Cell Type | Effective Concentration | Observed Effect |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Murine T-cells | 5 µM | Significant induction of IFN-γ production. |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Murine Macrophages | 10-25 µM | Inhibition of TNF-α production. |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Human PBMC | < 7 x 10⁻⁵ M | Stimulation of antibody production (IgG1). |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | Murine Mast Cells | ~10-30 µM | Inhibition of IgE-dependent degranulation. |
Experimental Protocols
Note: this compound and other AHLs are typically dissolved in a solvent like DMSO or acidified ethyl acetate. Ensure that the final solvent concentration in the culture medium is non-toxic to the bacteria and that an equivalent amount of solvent is added to all control experiments.
Protocol 1: Quantification of Elastase Activity in P. aeruginosa
This protocol measures the activity of LasB elastase, a key virulence factor regulated by the LasI/R QS system.
Materials:
-
P. aeruginosa strain of interest (e.g., PAO1 wild-type and a lasI mutant).
-
Luria-Bertani (LB) broth.
-
This compound (or other AHL) stock solution.
-
Elastin-Congo Red (ECR) substrate.
-
Tris Buffer (0.1 M, pH 7.2).
-
Phosphate (B84403) Buffer (0.1 M, pH 6.0).
-
Spectrophotometer.
Procedure:
-
Culture Preparation: Inoculate the P. aeruginosa strains into LB broth and grow overnight at 37°C with shaking.
-
Subculturing and Treatment: Dilute the overnight cultures 1:100 into fresh LB broth. For the lasI mutant, create two treatment groups: one with the AHL solvent (vehicle control) and one with the desired final concentration of this compound.
-
Incubation: Grow the cultures for 18-24 hours at 37°C with shaking to allow for virulence factor expression.
-
Supernatant Collection: Centrifuge the cultures at 10,000 x g for 10 minutes at 4°C. Carefully collect the cell-free supernatant, which contains the secreted elastase.
-
Elastase Assay: a. Prepare the assay mixture: Add 100 µL of bacterial supernatant to 900 µL of Tris buffer containing 10 mg of ECR. b. Incubate the mixture at 37°C for 4-6 hours with gentle agitation. c. Stop the reaction by adding 100 µL of 0.1 M phosphate buffer. d. Centrifuge at 10,000 x g for 5 minutes to pellet the insoluble ECR.
-
Quantification: Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm. The absorbance is proportional to the amount of solubilized Congo Red dye, indicating elastase activity.
Protocol 2: Biofilm Formation Assay (Crystal Violet Method)
This protocol quantifies the total biofilm biomass attached to a surface.
Materials:
-
Bacterial strain of interest.
-
Appropriate growth medium (e.g., LB).
-
Sterile 96-well flat-bottom microtiter plate.
-
This compound stock solution.
-
0.1% Crystal Violet solution.
-
30% Acetic Acid solution.
-
Phosphate-buffered saline (PBS).
-
Plate reader.
Procedure:
-
Culture Preparation: Grow an overnight culture of the bacterial strain.
-
Plate Inoculation: Dilute the overnight culture 1:100 in fresh media. Add 100 µL of the diluted culture into the wells of a 96-well plate. Include media-only wells as a negative control.
-
Treatment: Add the desired concentration of AHL or vehicle control to the appropriate wells. It is recommended to use at least 4-6 replicate wells per condition.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of PBS to remove loosely attached cells. Be careful not to disturb the attached biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Final Wash: Discard the crystal violet solution and wash the wells thoroughly with water until the water runs clear.
-
Drying: Invert the plate on a paper towel and let it air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom plate and measure the absorbance at 550-590 nm using a plate reader.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol measures the change in transcript levels of target genes in response to AHL treatment.
Materials:
-
Bacterial strain of interest.
-
Growth medium and AHL stock solution.
-
RNA extraction kit suitable for bacteria.
-
DNase I.
-
cDNA synthesis kit.
-
SYBR Green or other qPCR master mix.
-
Primers for target genes and a housekeeping gene (e.g., rpoD, gyrB).
-
Quantitative real-time PCR instrument.
Procedure:
-
Culture and Treatment: Grow bacterial cultures to the desired phase (e.g., early-log phase). Add the AHL or vehicle control and incubate for a defined period (e.g., 2-4 hours) to capture the transcriptional response.
-
RNA Extraction: Harvest the bacterial cells by centrifugation. Immediately lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for a target gene, and the qPCR master mix. b. Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include reactions for a housekeeping gene as an internal control for normalization. d. Include no-template controls to check for contamination.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. The expression level in the AHL-treated sample is normalized to the housekeeping gene and compared to the normalized expression in the vehicle control sample.
Application Notes and Protocols: N-(3-Oxobutanoyl)-L-homoserine lactone as a Tool for Studying Interspecies Communication
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Oxobutanoyl)-L-homoserine lactone (O-C4-HSL), a member of the N-acyl homoserine lactone (AHL) family, is a small signaling molecule primarily utilized by Gram-negative bacteria for quorum sensing (QS).[1] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[2] O-C4-HSL, along with other AHLs, plays a critical role in regulating various physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][3] Beyond intraspecies communication, O-C4-HSL has been shown to be a key mediator in interspecies and even inter-kingdom signaling, influencing the behavior of other bacteria, fungi, plants, and mammalian cells.[2][4][5] This makes O-C4-HSL a valuable tool for researchers studying microbial ecology, host-pathogen interactions, and for the development of novel anti-infective therapies.
These application notes provide an overview of the applications of O-C4-HSL in studying interspecies communication, along with detailed protocols for key experiments.
Applications in Interspecies Communication Research
-
Modulation of Bacterial Biofilms: O-C4-HSL can influence the development and structure of biofilms formed by other bacterial species. This is crucial in polymicrobial environments where competition and cooperation between species determine the overall community structure.[3][6]
-
Virulence Factor Regulation: The presence of O-C4-HSL can alter the expression of virulence factors in neighboring bacterial species, potentially increasing or decreasing their pathogenicity.[7][8]
-
Cross-kingdom Signaling: O-C4-HSL can be recognized by eukaryotic hosts, leading to modulation of host immune responses and other cellular processes.[5][9] This has significant implications for understanding infectious diseases and developing immunomodulatory drugs.
-
Screening for Quorum Sensing Inhibitors (QSIs): Synthetic O-C4-HSL can be used in high-throughput screening assays to identify novel compounds that disrupt QS signaling pathways, offering a promising strategy to combat bacterial infections without inducing traditional antibiotic resistance.
Data Presentation: Quantitative Effects of O-C4-HSL
The following tables summarize the quantitative data from various studies on the effects of O-C4-HSL.
Table 1: Effect of O-C4-HSL on Biofilm Formation
| Organism(s) | O-C4-HSL Concentration | Effect on Biofilm Formation | Reference |
| Pseudomonas aeruginosa PAO1 (rhlI mutant) | 10 µM | Restored biofilm formation to wild-type levels. | [6] |
| Pseudomonas aeruginosa PT5 | Not specified (addition reversed inhibition by azithromycin) | Reversed the 45% inhibition of biofilm formation caused by azithromycin (B1666446). | [6] |
Table 2: Effect of O-C4-HSL on Gene Expression
| Organism | Target Gene/Protein | O-C4-HSL Concentration | Fold Change in Expression | Reference |
| Pseudomonas aeruginosa (ΔrhlI mutant) | rhlA reporter | 10 µM | Set to 100% activity (used as a positive control) | [10] |
| Murine Fibroblasts | Various genes | Not specified | Significant changes in 8% of murine genes. | [5] |
Table 3: Concentrations of O-C4-HSL Detected in Bacterial Cultures
| Organism | Growth Conditions | O-C4-HSL Concentration | Reference |
| Vibrio fischeri | Similar culture conditions to other studies | Not detected (LOD > 500 nmol L⁻¹) | [11] |
| Pseudomonas aeruginosa | Not specified | Synthesis rate of 48,000 nM/hr | [12] |
Experimental Protocols
Protocol 1: Quantification of O-C4-HSL using a Whole-Cell Bioreporter
This protocol describes a method for quantifying O-C4-HSL in bacterial culture supernatants using a bioluminescent bioreporter strain of Escherichia coli.[13]
Materials:
-
Bioluminescent E. coli bioreporter strain responsive to O-C4-HSL
-
Luria-Bertani (LB) broth
-
Synthetic O-C4-HSL standard
-
Bacterial culture supernatant to be tested
-
96-well microtiter plate
-
Luminometer
Procedure:
-
Prepare the Bioreporter Strain: Inoculate the E. coli bioreporter strain into LB broth and grow overnight at 37°C with shaking.
-
Prepare Standards and Samples:
-
Prepare a serial dilution of the synthetic O-C4-HSL standard in fresh LB broth.
-
Filter-sterilize the bacterial culture supernatant to be tested.
-
-
Set up the Assay:
-
In a 96-well microtiter plate, add a fixed volume of the overnight bioreporter culture to each well.
-
Add the O-C4-HSL standards and the test supernatants to the designated wells. Include a negative control with only LB broth.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).
-
Measurement: Measure the bioluminescence in each well using a luminometer.
-
Data Analysis:
-
Generate a standard curve by plotting the bioluminescence of the standards against their known concentrations.
-
Determine the concentration of O-C4-HSL in the test samples by interpolating their bioluminescence values on the standard curve.
-
Protocol 2: Biofilm Formation Assay
This protocol outlines a static biofilm model to assess the effect of O-C4-HSL on biofilm formation, adapted from studies on Pseudomonas aeruginosa.[6]
Materials:
-
Bacterial strain of interest (e.g., wild-type and QS mutants)
-
Appropriate growth medium (e.g., LB broth)
-
Synthetic O-C4-HSL
-
96-well polystyrene microtiter plate
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
Plate reader
Procedure:
-
Prepare Bacterial Cultures: Grow the bacterial strains overnight in the appropriate medium.
-
Set up the Assay:
-
Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.02).
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
For the test groups, add different concentrations of O-C4-HSL. Include a vehicle control.
-
-
Incubation: Incubate the plate statically at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
Staining:
-
Carefully remove the planktonic cells and wash the wells gently with sterile water.
-
Add Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the Crystal Violet and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Add ethanol to each well to solubilize the bound Crystal Violet.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Compare the absorbance values of the O-C4-HSL treated groups to the control group to determine the effect on biofilm formation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Acyl Homoserine Lactone in Interspecies Bacterial Signaling -Microbiology and Biotechnology Letters | Korea Science [koreascience.kr]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Inter-kingdom signalling: communication between bacteria and their hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biofilm formation by Pseudomonas aeruginosa: role of the C4-HSL cell-to-cell signal and inhibition by azithromycin [pubmed.ncbi.nlm.nih.gov]
- 7. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of N-butanoyl-L-homoserine lactone (C4-HSL) deficient clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 11. Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and degradation rate constant of C4 - Bacteria Pseudomonas aeruginos - BNID 112008 [bionumbers.hms.harvard.edu]
- 13. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of "N-(3-Oxobutanoyl)-L-homoserine lactone" in different media
Welcome to the technical support center for N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C4-HSL. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of OOHL in various experimental conditions and to offer troubleshooting support for common analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with OOHL.
FAQ 1: My OOHL solution seems to be losing activity over time. What are the optimal storage conditions?
Answer:
Proper storage is crucial for maintaining the integrity of OOHL. Commercial suppliers recommend storing OOHL as a solid at -20°C, which should ensure stability for at least two years[1][2]. Once dissolved, the stability of OOHL becomes dependent on the solvent and storage temperature.
Troubleshooting Guide: OOHL Solution Inactivity
| Potential Cause | Recommended Action |
| Improper Solvent | Avoid using protic solvents like ethanol (B145695) or methanol (B129727) for stock solutions, as they can open the lactone ring[2]. Chloroform or DMSO are suitable alternatives. For aqueous buffers, prepare fresh solutions daily and avoid long-term storage. |
| Incorrect Storage Temperature | Store stock solutions in a non-protic solvent at -20°C. For aqueous solutions used in experiments, prepare them fresh and keep them on ice when not in use. |
| pH of Aqueous Solution | The lactone ring of OOHL is susceptible to hydrolysis, especially at alkaline pH. Ensure your aqueous solutions are buffered to a neutral or slightly acidic pH if long-term stability is required. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. |
FAQ 2: I am observing inconsistent results in my cell-based assays. Could the stability of OOHL in my culture medium be a factor?
Answer:
Yes, the stability of OOHL in aqueous media is highly dependent on pH and temperature. Cell culture media is typically buffered around pH 7.2-7.4 and experiments are often conducted at 37°C. Under these conditions, OOHL can undergo significant degradation through lactonolysis, the hydrolysis of the lactone ring. The rate of this degradation increases with both pH and temperature[3]. This can lead to a decrease in the effective concentration of OOHL over the course of your experiment, resulting in variability.
Troubleshooting Guide: Inconsistent Cell-Based Assay Results
| Potential Cause | Recommended Action |
| pH-dependent Lactonolysis | Be aware that at physiological pH (around 7.4) and 37°C, the half-life of OOHL will be reduced. Consider this degradation when designing your experiment and interpreting your results. It may be necessary to replenish the OOHL-containing medium at regular intervals for long-term assays. |
| Enzymatic Degradation | If you are working with co-cultures or non-sterile conditions, be aware that some microorganisms produce enzymes called lactonases and acylases that can degrade OOHL[4][5]. Ensure the sterility of your experimental setup. |
| Adsorption to Plastics | Like many small molecules, OOHL may adsorb to the surface of plasticware. To minimize this, consider using low-adhesion plastics or pre-treating your plates. |
FAQ 3: How can I accurately quantify the concentration of OOHL in my samples?
Answer:
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most reliable method for the accurate quantification of OOHL. For a qualitative or semi-quantitative assessment, a bioassay using a reporter strain like Chromobacterium violaceum CV026 can be employed.
Troubleshooting Guide: OOHL Quantification
| Issue | Method | Recommended Action |
| Inaccurate Quantification | HPLC-MS/MS | Ensure proper calibration with a standard curve of known OOHL concentrations. Use an internal standard to account for variations in sample extraction and instrument response. For complex matrices like culture supernatants, consider matrix-matched calibration standards[6]. |
| No or Weak Signal | Bioassay (C. violaceum CV026) | C. violaceum CV026 responds to short-chain AHLs (C4-C8) by producing the purple pigment violacein[7]. A lack of response could be due to OOHL degradation (see FAQ 2) or the presence of inhibitory substances in your sample. Run a positive control with a known concentration of OOHL to ensure the reporter strain is responsive. Long-chain AHLs (C10-C14) can inhibit violacein (B1683560) production in CV026, so be aware of potential cross-interference in mixed samples[8]. |
| High Background | Bioassay (C. violaceum CV026) | High background violacein production can occur if the CV026 culture is contaminated or if there are other inducing molecules present. Ensure the purity of your reporter strain and use appropriate negative controls. |
Data on OOHL Stability
The stability of OOHL is primarily affected by pH and temperature, leading to the hydrolysis of the lactone ring (lactonolysis). While specific kinetic data for OOHL is limited in the literature, the following tables provide an overview of the expected stability based on data from closely related N-acyl homoserine lactones (AHLs).
Table 1: Influence of pH on the Stability of Short-Chain AHLs
| pH | Stability | Observations |
| < 6.0 | Relatively Stable | At acidic pH, the lactone ring is more stable and less prone to hydrolysis. The ring-opening reaction can be reversed by acidification to pH 2.0[3]. |
| 6.0 - 7.0 | Moderately Stable | As the pH approaches neutral, the rate of lactonolysis increases. |
| > 7.0 | Unstable | In alkaline conditions, the lactone ring is rapidly hydrolyzed, leading to a loss of biological activity. This degradation is significant at physiological pH (e.g., in cell culture media)[3]. |
Table 2: Influence of Temperature on the Stability of Short-Chain AHLs
| Temperature | Stability | Observations |
| -20°C (Solid) | Very Stable | Recommended for long-term storage of solid OOHL, stable for at least 2 years[1][2]. |
| 4°C (Aqueous) | Moderately Stable | Degradation still occurs in aqueous solutions, but at a slower rate than at higher temperatures. It is advisable to prepare fresh aqueous solutions daily. |
| 22-37°C (Aqueous) | Unstable | The rate of lactonolysis increases significantly with temperature. At 37°C, the half-life of OOHL in aqueous media is considerably reduced[3]. |
Table 3: Enzymatic Degradation of 3-Oxo-Acyl Homoserine Lactones
| Enzyme | Action | Source Organisms |
| Lactonase | Hydrolyzes the lactone ring, inactivating the molecule[4][5]. | Various bacteria, including Bacillus species[9]. |
| Acylase | Cleaves the acyl side chain from the homoserine lactone ring[4][5]. | Various bacteria, including Pseudomonas aeruginosa. |
Experimental Protocols
Protocol 1: Quantitative Analysis of OOHL by HPLC-MS/MS
This protocol provides a general framework for the quantification of OOHL in liquid samples. Optimization may be required for specific instrumentation and sample matrices.
1. Sample Preparation:
-
For culture supernatants, centrifuge to remove bacterial cells.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., acidified ethyl acetate).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection (e.g., methanol or acetonitrile).
2. HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute OOHL.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
3. MS/MS Conditions (Example for a Triple Quadrupole MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (OOHL + H⁺) to a specific product ion (e.g., the homoserine lactone fragment at m/z 102)[6][10][11].
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
4. Quantification:
-
Prepare a standard curve of OOHL in the same solvent as the reconstituted samples.
-
Spike samples with a known concentration of an internal standard (e.g., a deuterated AHL analog) prior to extraction to correct for extraction efficiency and matrix effects.
-
Calculate the concentration of OOHL in the original sample based on the standard curve.
Protocol 2: Semi-Quantitative Bioassay using Chromobacterium violaceum CV026
This bioassay is useful for screening samples for the presence of short-chain AHLs like OOHL.
1. Preparation of CV026 Overlay:
-
Grow C. violaceum CV026 overnight in a suitable broth medium (e.g., LB broth) with appropriate antibiotic selection.
-
Add a small volume of the overnight culture to molten, cooled (around 45°C) soft agar (B569324) (e.g., 0.7% agar in LB).
2. Plate Assay:
-
Pour a base layer of agar into a petri dish and allow it to solidify.
-
Spot a known volume of your test sample onto the surface of the agar.
-
Pour the CV026-seeded soft agar as an overlay.
-
Incubate the plates at 30°C for 24-48 hours.
3. Interpretation:
-
The presence of OOHL will induce the production of the purple pigment violacein in the CV026 lawn, forming a purple halo around the spot where the sample was applied[8][12].
-
The diameter and intensity of the purple zone can be compared to standards of known OOHL concentrations for semi-quantitative analysis.
Visualizations
Caption: Workflow for OOHL quantification by HPLC-MS/MS.
Caption: Degradation pathways of OOHL.
Caption: Troubleshooting logic for OOHL experiments.
References
- 1. This compound - CAS-Number 148433-27-6 - Order from Chemodex [chemodex.com]
- 2. adipogen.com [adipogen.com]
- 3. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL) in Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of N-(3-Oxobutanoyl)-L-homoserine lactone (also known as 3-oxo-C4-HSL) in various bioassays.
Troubleshooting Guide
This section addresses common problems encountered during OOHL bioassays in a direct question-and-answer format.
Problem 1: My reporter strain shows no signal or a very weak signal after OOHL induction.
-
Possible Cause 1: Inactive or Degraded OOHL.
-
Solution: OOHL, like many N-acyl homoserine lactones (AHLs), is susceptible to degradation, particularly at non-neutral pH. Ensure that your OOHL stock solution is fresh. It is recommended to store stock solutions at -20°C or -80°C for long-term stability (up to 6 months at -80°C) and to minimize freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment from a stable stock.
-
-
Possible Cause 2: Incorrect OOHL Concentration Range.
-
Solution: The optimal concentration for OOHL can vary significantly between different reporter strains and experimental setups. Perform a dose-response curve by testing a wide range of OOHL concentrations (e.g., from 1 nM to 100 µM) to determine the optimal induction level for your specific system. Detection limits for similar AHLs can range from 100 nM to 300 nM, and sensitivity can be increased with more sensitive reporter systems like luminescence.[2][3]
-
-
Possible Cause 3: Issues with the Reporter Strain.
-
Solution: Verify the viability and responsiveness of your reporter strain. Streak the strain from a frozen stock onto a fresh agar (B569324) plate to ensure purity and healthy growth. Before the assay, grow the reporter strain to the appropriate growth phase (typically early to mid-exponential phase) as the expression of the receptor protein (e.g., LuxR) can be growth-phase dependent.
-
-
Possible Cause 4: Insufficient Incubation Time.
Problem 2: I am observing a high background signal or constitutive activity in my non-induced control.
-
Possible Cause 1: Contamination of Media or Reagents.
-
Solution: Ensure all media, buffers, and water are sterile and free of any contaminating AHLs. Some components of complex media can occasionally contain substances that weakly activate reporter systems. Test your media by running a "media only" control with your reporter strain.
-
-
Possible Cause 2: Endogenous AHL Production by the Reporter Strain.
-
Solution: Some reporter strains may have leaky or low-level endogenous production of their own AHLs. Ensure you are using a well-characterized reporter strain that lacks the synthase gene (e.g., a luxI homolog) for the cognate AHL.
-
-
Possible Cause 3: Crosstalk from Other Signal Molecules.
-
Solution: The receptor protein in your reporter strain might be activated by other molecules present in your experimental system, a phenomenon known as 'crosstalk'.[5] This is particularly relevant when testing complex samples like bacterial supernatants. Purifying the sample or using a more specific reporter system can mitigate this issue.
-
Problem 3: My results are inconsistent and not reproducible.
-
Possible Cause 1: Inaccurate Pipetting or Dilution Series.
-
Solution: OOHL is active at low concentrations, making accurate serial dilutions critical. Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment.
-
-
Possible Cause 2: Variability in Reporter Strain Preparation.
-
Solution: Standardize your protocol for preparing the reporter strain. Inoculate from a single colony, grow the culture to a consistent optical density (OD), and use the same dilution factor for the final assay. The initial cell density of the reporter strain can significantly impact the final signal output.
-
-
Possible Cause 3: Instability of OOHL in Assay Media.
-
Solution: The stability of the lactone ring of AHLs is pH-dependent and can be compromised in certain media. Ensure the pH of your assay medium is buffered and remains stable throughout the incubation period. Avoid media with components that may enzymatically degrade OOHL.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store OOHL stock solutions?
A1: OOHL is typically supplied as a solid.[6] It is soluble in organic solvents like DMSO, chloroform, and dimethyl formamide.[6][7] Prepare a high-concentration stock solution (e.g., 10-100 mM) in an appropriate solvent. Aliquot the stock solution into small, single-use volumes to prevent contamination and repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1] Note that using primary alcohols like ethanol (B145695) is not recommended as they may open the lactone ring.[7]
Q2: What is a typical concentration range to test for OOHL in a bioassay?
A2: A good starting point is to test a broad range of concentrations in a serial dilution format. A typical range would span from nanomolar (nM) to micromolar (µM) concentrations. For many common reporter systems, significant induction is observed between 10 nM and 10 µM.
Q3: What is the optimal optical density (OD) for the reporter strain before starting the assay?
A3: The optimal OD depends on the specific reporter strain and assay format. Generally, cultures in the early-to-mid exponential growth phase (OD600 of approximately 0.2-0.6) are most responsive. It is crucial to standardize this parameter to ensure reproducibility.
Q4: Can I use a cell-free assay system to detect OOHL?
A4: Yes, cell-free assays have been developed for the detection of AHLs.[2][3] These systems use cell lysates containing the necessary transcriptional machinery and the specific receptor protein. They offer advantages such as reduced assay time (less than 3 hours) and elimination of concerns related to cell viability and membrane transport.[2][3]
Data Presentation: OOHL Bioassay Parameters
The following tables summarize key quantitative data for optimizing OOHL bioassays.
Table 1: Recommended OOHL Concentration Ranges for Bioassays
| Reporter System Type | Typical Detection Limit | Optimal Concentration Range | Reference |
| Agrobacterium tumefaciens based (β-galactosidase) | ~100-300 nM | 100 nM - 10 µM | [2][3] |
| E. coli based (GFP/Bioluminescence) | 1 nM - 100 nM | 10 nM - 50 µM | [8] |
| Chromobacterium violaceum CV026 (Violacein) | ~10 nM - 1 µM | 1 µM - 100 µM | [9] |
Table 2: Typical Incubation Parameters for OOHL Bioassays
| Assay Type | Reporter Strain | Incubation Temperature (°C) | Incubation Time (hours) | Reference |
| Plate Assay | A. tumefaciens NTL4 | 28-30 | 24 | [4] |
| Microplate Assay | E. coli JM109 | 37 | 4 - 8 | [5] |
| Agar Overlay | C. violaceum CV026 | 30 | 24 - 48 | [9] |
| Cell-Free Assay | Lysate from A. tumefaciens | 30-37 | < 3 | [2][3] |
Experimental Protocols
Protocol: General Microplate Bioassay for OOHL using a Bioluminescent E. coli Reporter
-
Preparation of OOHL Stock and Dilutions:
-
Dissolve OOHL in DMSO to create a 100 mM stock solution.
-
Perform a serial dilution of the stock solution in sterile LB broth or appropriate buffer to create a range of concentrations (e.g., from 200 µM down to 2 nM, for a final 100X concentration).
-
-
Preparation of Reporter Strain:
-
Inoculate a single colony of the E. coli reporter strain into 5 mL of LB broth containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, dilute the overnight culture 1:100 into fresh LB broth.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.3-0.5.
-
-
Assay Setup:
-
In a 96-well, opaque-walled microplate (suitable for luminescence), add 2 µL of each OOHL dilution to triplicate wells.
-
Add 2 µL of DMSO to control wells (no OOHL).
-
Dilute the exponentially growing reporter strain culture to a final OD600 of ~0.05 in fresh LB broth.
-
Add 198 µL of the diluted reporter culture to each well, bringing the total volume to 200 µL.
-
-
Incubation and Measurement:
-
Cover the plate with a breathable seal or a lid.
-
Incubate the plate at 37°C for 4-6 hours. Some protocols may benefit from shaking during incubation.
-
Measure the bioluminescence using a plate reader. It is also recommended to measure the OD600 to normalize the luminescence signal for cell density.
-
-
Data Analysis:
-
Subtract the background luminescence from the control wells.
-
Normalize the luminescence signal by dividing by the OD600 reading for each well (Relative Light Units/OD).
-
Plot the normalized luminescence as a function of OOHL concentration to generate a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway of OOHL-mediated quorum sensing.
Experimental Workflow
Caption: A logical workflow for optimizing OOHL concentration in bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL) Detection
Welcome to the technical support center for the detection of N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C4-HSL. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to OOHL detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OOHL) and why is its detection important?
This compound (OOHL or 3-oxo-C4-HSL) is a small signaling molecule involved in quorum sensing (QS), a cell-to-cell communication process in many Gram-negative bacteria. Bacteria use QS to coordinate gene expression in a population-density-dependent manner, regulating processes like biofilm formation, virulence factor production, and antibiotic resistance.[1][2] Accurate detection of OOHL is crucial for studying bacterial communication, understanding disease pathogenesis, and for the discovery of novel antimicrobial agents that disrupt quorum sensing, known as quorum quenchers.
Q2: What are the main challenges associated with OOHL detection?
The primary challenges in OOHL detection include its inherent instability, the low concentrations often found in biological samples, and potential interference from other molecules. OOHL is susceptible to degradation, particularly through pH- and temperature-dependent lactonolysis, where the homoserine lactone ring is hydrolyzed.[3] This instability can lead to signal loss and inaccurate quantification. Furthermore, complex sample matrices can interfere with detection, and the presence of structurally similar acyl-homoserine lactones (AHLs) can lead to cross-reactivity in some assays.[4][5]
Q3: How stable is OOHL and what are the optimal storage conditions?
The stability of OOHL is significantly influenced by pH and temperature. The lactone ring is prone to hydrolysis under alkaline conditions, leading to the formation of the inactive N-(3-Oxobutanoyl)-L-homoserine.[3] Shorter acyl chain AHLs like OOHL are generally less stable than those with longer acyl chains.[3] For short-term storage, it is advisable to keep OOHL solutions at 4°C. For long-term storage, OOHL should be stored as a crystalline solid at -20°C.[6] Aqueous solutions are not recommended for storage for more than one day.[6] Acidifying samples can help to reverse lactonolysis and preserve the active lactone form.[3]
Q4: Which detection method is most suitable for my experiment?
The choice of detection method depends on the specific research question, required sensitivity, and available instrumentation.
-
Biosensors: These are excellent for rapid screening and qualitative or semi-quantitative detection of OOHL. They are highly sensitive but can have a narrow detection range and may exhibit cross-reactivity with other AHLs.[4][5][7]
-
Thin-Layer Chromatography (TLC) coupled with biosensors: This method allows for the separation of different AHLs before detection, providing a visual representation of the AHL profile in a sample.[4][8]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are powerful techniques for the accurate quantification and structural confirmation of OOHL.[9][10][11] LC-MS/MS is particularly sensitive and specific, making it the gold standard for AHL analysis in complex mixtures.[12]
Troubleshooting Guides
Issue 1: Low or No Signal in Biosensor Assays
| Potential Cause | Troubleshooting Step |
| OOHL Degradation | Ensure samples were handled at appropriate pH (slightly acidic) and temperature to prevent lactonolysis.[3] Prepare fresh standards for each experiment. |
| Low OOHL Concentration | Concentrate the sample extract using solid-phase extraction (SPE) or liquid-liquid extraction. Increase the volume of bacterial culture used for extraction. |
| Biosensor Strain Specificity | Verify that the chosen biosensor is responsive to OOHL. Different biosensor strains have varying sensitivities to different AHLs.[4][5][7] |
| Inhibitory Compounds in the Sample | Perform a sample cleanup step (e.g., SPE) to remove potential inhibitors. Test for inhibition by spiking a known amount of synthetic OOHL into the sample. |
| Incorrect Biosensor Growth Conditions | Optimize the growth medium, temperature, and incubation time for the biosensor strain as recommended in the literature. |
Issue 2: High Background Signal or False Positives in Biosensor Assays
| Potential Cause | Troubleshooting Step |
| Cross-reactivity with other AHLs | Use a biosensor strain with higher specificity for OOHL. Confirm the presence of OOHL using a secondary method like LC-MS/MS. |
| Non-specific activation of the reporter gene | Run a negative control with the culture medium or extraction solvent to assess background signal. |
| Contamination of the biosensor culture | Ensure aseptic techniques are used to maintain the purity of the biosensor strain. |
| Instability of AHLs in cell lysates | Be aware that alkaline hydrolysis of AHLs can occur independently of quorum quenching enzymes in cell lysates, potentially leading to false positives in some screening assays.[1] |
Issue 3: Poor Peak Resolution or Sensitivity in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and column temperature to improve peak shape and resolution. |
| Matrix Effects | Implement a more rigorous sample cleanup procedure. Use a matrix-matched calibration curve or the standard addition method for quantification. |
| Low Abundance of OOHL | Concentrate the sample prior to injection. Increase the injection volume if possible without compromising peak shape. |
| Inefficient Ionization in MS | Optimize the mass spectrometer source parameters (e.g., electrospray voltage, gas flows, temperature) for OOHL. |
| Degradation in the Autosampler | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of OOHL during the analytical run. |
Quantitative Data Summary
The following table summarizes the typical limits of detection (LOD) for different OOHL detection methods. Please note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Detection Method | Typical Limit of Detection (LOD) | Reference |
| Biosensor Assays | 100 nM to 300 nM (colorimetric) | [13] |
| Biosensor Assays (luminescent) | 10-fold more sensitive than colorimetric | [13] |
| HPLC-UV | Micromolar (µM) range | [10] |
| LC-MS/MS | Picomolar (pM) to Nanomolar (nM) range | [12][14] |
Experimental Protocols
Protocol 1: OOHL Extraction from Bacterial Culture Supernatant
-
Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase (typically late exponential or stationary phase).
-
Centrifuge the culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant. For intracellular AHL analysis, the cell pellet can be extracted separately.
-
Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid) to stabilize the lactone ring.
-
Perform liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (B1210297) to the supernatant.
-
Vortex the mixture vigorously for 1-2 minutes and then allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase. Repeat the extraction two more times.
-
Pool the organic phases and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for analysis.
Protocol 2: OOHL Detection using an Agrobacterium tumefaciens Biosensor
-
Prepare an overnight culture of the Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain in a suitable medium containing the appropriate antibiotics for plasmid maintenance.
-
Prepare agar (B569324) plates containing the same medium supplemented with X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).
-
Spot a small volume (e.g., 5-10 µL) of the reconstituted sample extract or synthetic OOHL standards onto the surface of the agar plate.
-
Allow the spots to dry completely.
-
Overlay the plate with a molten soft agar (e.g., 0.7% agar) solution containing a dilution of the overnight biosensor culture.
-
Incubate the plates at the optimal temperature for the biosensor (typically 28-30°C) for 24-48 hours.
-
The presence of OOHL will induce the expression of β-galactosidase in the biosensor, leading to the hydrolysis of X-Gal and the development of a blue-colored halo around the spot. The intensity of the blue color is proportional to the concentration of OOHL.[5][8]
Visualizations
Caption: Simplified signaling pathway of OOHL-mediated quorum sensing.
References
- 1. Engineering acyl-homoserine lactone-interfering enzymes toward bacterial control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 8. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 13. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for "N-(3-Oxobutanoyl)-L-homoserine lactone" quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio for the quantification of N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-oxo-C4-HSL) and why is its quantification important?
This compound is a small signaling molecule involved in quorum sensing, a process of cell-to-cell communication in Gram-negative bacteria. It plays a crucial role in regulating gene expression related to virulence and biofilm formation, making it a significant target for the development of novel anti-infective therapies. Accurate quantification is essential for understanding bacterial behavior and for screening potential quorum sensing inhibitors.
Q2: What are the primary methods for quantifying 3-oxo-C4-HSL?
The most common and sensitive methods for quantifying 3-oxo-C4-HSL are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and biosensor assays.[1] LC-MS/MS offers high specificity and the ability to quantify multiple N-acyl homoserine lactones (AHLs) simultaneously.[2] Biosensor assays, which utilize genetically engineered bacteria that produce a measurable signal (e.g., light, color) in the presence of specific AHLs, provide a cost-effective and high-throughput screening method.[3]
Q3: What factors can affect the stability of 3-oxo-C4-HSL in my samples?
The stability of 3-oxo-C4-HSL, like other AHLs, is influenced by pH and temperature. The lactone ring is susceptible to hydrolysis, especially under alkaline conditions. It is recommended to store samples at low temperatures (-20°C or -80°C) and to acidify extracts to improve stability.
Q4: What is the "matrix effect" in LC-MS/MS analysis and how can I mitigate it?
The matrix effect refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to signal suppression or enhancement, affecting the accuracy of quantification. To mitigate matrix effects, it is crucial to have a robust sample preparation protocol, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove interfering substances.[4] The use of isotopically labeled internal standards is also highly recommended to compensate for these effects.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of 3-oxo-C4-HSL.
Low or No Signal in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Ensure the extraction solvent is appropriate. Acidified ethyl acetate (B1210297) is commonly used for liquid-liquid extraction of AHLs.[5][6] For complex matrices, consider using solid-phase extraction (SPE) with a suitable sorbent like Oasis HLB.[4] |
| Analyte Degradation | Prepare fresh stock solutions and store them at -20°C or below. Avoid prolonged exposure of samples to room temperature and non-neutral pH. |
| Suboptimal MS Parameters | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for 3-oxo-C4-HSL. Use precursor-to-product ion transitions specific for 3-oxo-C4-HSL, such as the transition to the characteristic m/z 102 fragment.[5] |
| Instrument Contamination | Flush the LC system and clean the MS ion source regularly. Run blank injections between samples to check for carryover. |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering compounds. Incorporate an isotopically labeled internal standard for 3-oxo-C4-HSL to normalize the signal. |
High Background or False Positives in Biosensor Assays
| Potential Cause | Troubleshooting Steps |
| Media Interference | Some media components can either activate the biosensor or inhibit its response. Run a control with sterile media to assess background signal. Consider using a minimal medium if the background is high. |
| Endogenous AHL Production by Biosensor | Use a biosensor strain that is a null mutant for its own AHL synthase gene. |
| Broad Specificity of Biosensor | Be aware that some biosensors respond to a range of AHLs, not just 3-oxo-C4-HSL.[6] Use multiple biosensors with different specificities or confirm positive results with LC-MS/MS.[5] |
| Solvent Effects | The solvent used to dissolve the sample extract (e.g., DMSO, ethyl acetate) can affect the biosensor. Ensure the final solvent concentration is low (typically <1%) and run a "solvent-only" control. |
Quantitative Data
The limit of detection (LOD) and limit of quantification (LOQ) for AHLs can vary significantly depending on the analytical method and the complexity of the sample matrix. The following table provides a summary of reported detection limits for some AHLs using LC-MS/MS.
| Analyte | Method | Matrix | LOQ | Source |
| 3-oxo-C12-HSL | LC-MS/MS | Human Plasma | 0.79 ng/mL | [7] |
| C6-HSL | LC-MS/MS | Human Plasma | 0.16 ng/mL | [7] |
| 3-OH-C12-HSL | LC-MS/MS | Human Plasma | 0.02 ng/mL | [7] |
| Various AHLs | UHPLC-HRMS/MS | Standard Solution | 2.39 - 36.58 nmol/L | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 3-oxo-C4-HSL from Bacterial Supernatant
-
Grow the bacterial culture to the desired cell density.
-
Centrifuge the culture to pellet the cells (e.g., 12,000 x g for 10 minutes at 4°C).[5]
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.[5]
-
Acidify the supernatant with a final concentration of 0.1% formic acid.[5]
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate (0.1% formic acid).[5]
-
Combine the organic phases and evaporate to dryness using a rotary evaporator or a stream of nitrogen.[5]
-
Reconstitute the dried extract in a suitable volume of HPLC-grade methanol (B129727) or acetonitrile (B52724) for LC-MS/MS analysis.[5]
-
Store the final extract at -20°C until analysis.[5]
Protocol 2: LC-MS/MS Analysis of 3-oxo-C4-HSL
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a binary solvent system:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Run a gradient elution to separate the AHLs.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the transition of the protonated molecule [M+H]⁺ of 3-oxo-C4-HSL to its characteristic product ion (m/z 102).[5]
-
Optimize MS parameters (e.g., collision energy, declustering potential) for the specific instrument and analyte.
-
-
Quantification:
-
Generate a standard curve using a series of known concentrations of a 3-oxo-C4-HSL analytical standard.
-
Include an internal standard (ideally, an isotopically labeled version of 3-oxo-C4-HSL) to correct for matrix effects and variations in instrument response.
-
Visualizations
Signaling Pathway and Influencing Factors
Caption: Factors influencing 3-oxo-C4-HSL quantification.
Experimental Workflow for 3-oxo-C4-HSL Quantification
Caption: Sample preparation and analysis workflow.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: Troubleshooting workflow for low S/N.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
troubleshooting low yield in "N-(3-Oxobutanoyl)-L-homoserine lactone" extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of N-(3-Oxobutanoyl)-L-homoserine lactone (also known as 3-oxo-C4-HSL), a common quorum-sensing molecule in Gram-negative bacteria.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound, providing potential causes and solutions to improve your yield.
Q1: My final extract shows a very low or undetectable amount of this compound. What are the likely causes related to my bacterial culture?
A1: Low yield often originates from the bacterial culture conditions. Here are several factors to consider:
-
Incorrect Growth Phase: The production of N-acyl homoserine lactones (AHLs) is density-dependent and typically maximal during the late logarithmic to early stationary phase of bacterial growth. Harvesting the culture too early or too late can result in significantly lower concentrations of the target molecule.
-
Suboptimal Growth Conditions: Factors such as temperature, pH, aeration, and media composition can influence AHL production. Ensure that the growth conditions are optimized for your specific bacterial strain.
-
Instability of the Molecule: this compound is susceptible to pH-dependent lactonolysis, a process where the lactone ring is hydrolyzed, inactivating the molecule.[1] This degradation is more rapid at alkaline pH and higher temperatures.[1][2]
Troubleshooting Steps:
-
Optimize Harvest Time: Perform a time-course experiment to determine the optimal harvest time for maximal AHL production for your bacterial strain.
-
Monitor and Control Culture pH: The pH of the culture medium can become alkaline during bacterial growth, leading to the degradation of AHLs.[1] Consider using a buffered medium to maintain a stable pH. Acidifying the culture supernatant immediately after harvesting can also help preserve the lactone ring.[1]
-
Ensure Appropriate Culture Conditions: Refer to literature for the optimal growth parameters for your specific bacterial strain to ensure robust AHL production.
Q2: I suspect my extraction procedure is inefficient. What are the common pitfalls during solvent extraction?
A2: The extraction process itself is a critical step where significant loss of the target molecule can occur. Here are some common issues:
-
Inappropriate Solvent Choice: While ethyl acetate (B1210297) is a commonly used and effective solvent for extracting AHLs, its efficiency can be affected by the polarity of the specific AHL.
-
Insufficient Extraction Volume or Repetitions: A single extraction is often insufficient to recover the majority of the AHL from the aqueous culture supernatant.
-
Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can trap the AHL and make phase separation difficult, leading to lower recovery.
-
Sample Evaporation Issues: During the solvent evaporation step, overheating can lead to the degradation of the AHL.
Troubleshooting Steps:
-
Use Acidified Ethyl Acetate: Acidifying the ethyl acetate (e.g., with 0.1% formic acid) can improve the extraction efficiency of AHLs.
-
Perform Multiple Extractions: It is recommended to perform at least two to three extractions of the culture supernatant with fresh solvent to maximize recovery.
-
Breaking Emulsions: If an emulsion forms, it can sometimes be broken by the addition of brine (saturated NaCl solution) or by centrifugation.
-
Controlled Evaporation: Use a rotary evaporator at a controlled temperature (e.g., below 40°C) to remove the solvent. Avoid complete dryness, as this can make the residue difficult to redissolve.
Q3: Can the stability of this compound be a factor in low yield after extraction?
A3: Yes, the stability of the extracted molecule is crucial for obtaining a good yield in the final analysis.
-
pH of Solvents: As mentioned, AHLs are susceptible to degradation in alkaline conditions.[1] Ensure that any aqueous solutions used during or after extraction are not alkaline.
-
Storage Conditions: Improper storage of the extract can lead to degradation over time.
Troubleshooting Steps:
-
Maintain Acidic or Neutral pH: Ensure all solutions used in the post-extraction process are at a neutral or slightly acidic pH.
-
Proper Storage: Store the dried extract at -20°C or below to minimize degradation. For short-term storage, a desiccator at 4°C may be suitable.
Data Presentation
The yield of this compound can vary significantly depending on the bacterial species, strain, culture conditions, and extraction method. The following table provides an overview of reported concentrations and factors influencing yield.
| Bacterial Species | Culture Conditions | Typical Concentration Range | Extraction/Quantification Method | Reference |
| Pseudomonas aeruginosa | Planktonic culture | 1 - 10 µM | Not Specified | [3] |
| Serratia liquefaciens | Clinical isolates | Minor amounts detected | HPLC-MS | [4] |
| Yersinia pseudotuberculosis | Not Specified | Not explicitly quantified | Biosensor | [1] |
Note: The concentrations of AHLs in culture supernatants are often in the nanomolar to low micromolar range.[5] Yields can be highly variable, and optimization of both culture and extraction conditions is critical for maximizing recovery.
Experimental Protocols
Here are detailed methodologies for the key experiments involved in the extraction of this compound.
Protocol 1: Liquid-Liquid Extraction with Acidified Ethyl Acetate
This protocol is a standard method for the extraction of AHLs from bacterial culture supernatant.
Materials:
-
Bacterial culture supernatant
-
Ethyl acetate (HPLC grade)
-
Formic acid (or glacial acetic acid)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Rotary evaporator
-
Conical flasks
Procedure:
-
Harvest and Prepare Supernatant: Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells. Carefully decant the supernatant into a clean flask.
-
Acidify the Supernatant (Optional but Recommended): Adjust the pH of the supernatant to between 6.0 and 6.5 with a suitable acid to improve the stability of the AHL.
-
Prepare Acidified Ethyl Acetate: Prepare a solution of 0.1% (v/v) formic acid in ethyl acetate.
-
First Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate.[6] Stopper the funnel and invert it gently, periodically venting to release pressure.[7][8][9] Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The top layer is the organic phase (ethyl acetate) containing the AHLs, and the bottom layer is the aqueous phase.
-
Collect Organic Phase: Drain the lower aqueous layer and collect the upper organic layer in a clean flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh acidified ethyl acetate. Combine all the organic extracts.
-
Wash with Brine (Optional): To remove excess water, wash the combined organic extract with a small volume of brine.
-
Dry the Extract: Add anhydrous sodium sulfate to the organic extract to remove any remaining water. Swirl gently and let it stand for a few minutes.
-
Evaporate the Solvent: Filter the dried organic extract to remove the sodium sulfate and transfer it to a round-bottom flask. Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Reconstitute and Store: Redissolve the dried residue in a small, known volume of a suitable solvent (e.g., ethyl acetate or acetonitrile) for further analysis. Store the reconstituted extract at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup and Concentration
SPE is often used as a cleanup step after liquid-liquid extraction or as a primary extraction method to concentrate AHLs from a large volume of supernatant.[5][10]
Materials:
-
C18 SPE cartridge
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Sample extract (from Protocol 1) or filtered culture supernatant
-
Elution solvent (e.g., acetonitrile (B52724) or methanol)
-
SPE manifold
Procedure:
-
Condition the Cartridge: Pass 2-3 column volumes of methanol through the C18 SPE cartridge.[11]
-
Equilibrate the Cartridge: Pass 2-3 column volumes of deionized water through the cartridge. Do not let the cartridge run dry.[11]
-
Load the Sample: Load the sample (either the reconstituted extract from liquid-liquid extraction or filtered culture supernatant) onto the cartridge at a slow, steady flow rate.
-
Wash the Cartridge: Wash the cartridge with 2-3 column volumes of a weak solvent solution (e.g., 5-10% methanol in water) to remove polar impurities.
-
Elute the AHLs: Elute the retained AHLs with a small volume of a stronger organic solvent, such as acetonitrile or methanol.[11] Collect the eluate.
-
Evaporate and Reconstitute: Evaporate the elution solvent under a gentle stream of nitrogen or using a rotary evaporator. Reconstitute the dried residue in a suitable solvent for analysis.
Visualizations
Signaling Pathway
The following diagram illustrates a generic LuxI/LuxR-type quorum-sensing pathway, which is the mechanism for the production and detection of this compound.
Caption: Generic LuxI/LuxR quorum-sensing pathway.
Experimental Workflow
This diagram outlines the general workflow for the extraction and analysis of this compound.
Caption: this compound extraction workflow.
References
- 1. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biofilm Formation and Quorum-Sensing-Molecule Production by Clinical Isolates of Serratia liquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
degradation rate of "N-(3-Oxobutanoyl)-L-homoserine lactone" under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of N-(3-Oxobutanoyl)-L-homoserine lactone (also known as 3-oxo-C4-HSL) under experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability and degradation of this compound.
Q1: My this compound signal is rapidly disappearing in my experiments. What are the primary causes of its degradation?
A: The degradation of this compound is primarily due to two main factors:
-
pH-dependent Lactonolysis: The lactone ring of the molecule is susceptible to hydrolysis, which is significantly influenced by the pH of the medium. At alkaline pH, the rate of this chemical degradation increases. This process, known as lactonolysis, results in the opening of the homoserine lactone ring.[1][2]
-
Enzymatic Degradation: Certain enzymes, broadly categorized as quorum quenching (QQ) enzymes, can inactivate this compound. These include:
-
AHL Lactonases: These enzymes hydrolyze the ester bond of the homoserine lactone ring, leading to the formation of N-(3-Oxobutanoyl)-L-homoserine. This reaction can be reversible under acidic conditions.
-
AHL Acylases: These enzymes cleave the amide bond, releasing L-homoserine lactone and a fatty acid. This is an irreversible degradation.[3]
-
Q2: I am observing inconsistent degradation rates between experiments. What factors could be contributing to this variability?
A: Inconsistent degradation rates can be attributed to several experimental variables:
-
Temperature Fluctuations: The rate of both chemical (lactonolysis) and enzymatic degradation is temperature-dependent. An increase in temperature generally accelerates the degradation process.[1][4] Maintaining a consistent and controlled temperature is crucial for reproducible results.
-
pH Shifts in Culture Media: Bacterial growth can lead to changes in the pH of the culture medium. As bacteria enter the stationary phase, the pH of the medium often increases, which can accelerate the chemical degradation of this compound.[1][2]
-
Inherent Instability: N-acyl homoserine lactones with shorter acyl chains, such as this compound, are generally less stable than those with longer acyl chains.[1][2][4]
-
Enzyme Concentration and Activity: If you are studying enzymatic degradation, variations in enzyme concentration or the presence of inhibitors can lead to inconsistent results.
Q3: How can I minimize the non-enzymatic degradation of this compound in my experiments?
A: To minimize non-enzymatic degradation, consider the following:
-
pH Control: Maintain a neutral or slightly acidic pH in your buffers and media. Buffering your experimental solutions can help prevent pH fluctuations.
-
Temperature Control: Perform your experiments at a consistent and, if possible, lower temperature to slow down the rate of lactonolysis.[1][4]
-
Fresh Preparation: Prepare solutions of this compound fresh before each experiment to avoid degradation during storage.
-
Acidification for Reversal: In some cases, acidification of the medium to a pH of 2.0 can reverse the lactonolysis and re-form the lactone ring.[1][2]
Q4: I suspect enzymatic degradation in my system. How can I confirm this and differentiate between lactonase and acylase activity?
A: To confirm and differentiate enzymatic activity, you can perform the following:
-
Cell-Free Supernatant Assay: Incubate this compound with cell-free supernatant from your bacterial culture. If degradation occurs, it suggests the presence of extracellular QQ enzymes.
-
Acidification Test: After the degradation assay, acidify the reaction mixture to pH 2.0. If the biological activity of this compound is restored (as detected by a biosensor), it indicates that the degradation was due to a lactonase, as this reaction is reversible. If the activity is not restored, an acylase is likely responsible for the irreversible degradation.
Quantitative Data on Degradation
The degradation rate of this compound is influenced by multiple factors. The following tables summarize some reported quantitative data.
Table 1: Half-life of C4-HSL
| Compound | Condition | Half-life | Reference |
| C4-HSL | Physiological temperatures | 2 days | [5] |
Table 2: Enzymatic Degradation Rates
| Enzyme Source | Substrate | Degradation Rate | Reference |
| Enterococcus sp. HEMM-1 | C4-HSL | 57% degradation in 2 hours | [6] |
Experimental Protocols
Protocol 1: General Assay for this compound Degradation
This protocol provides a general workflow for assessing the degradation of this compound by a bacterial strain.
-
Preparation of Bacterial Culture:
-
Inoculate the bacterial strain of interest in a suitable liquid medium (e.g., LB broth).
-
Incubate overnight at the optimal growth temperature with shaking.
-
-
Degradation Assay:
-
Centrifuge the overnight culture to pellet the cells.
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in fresh medium or buffer to a defined optical density (e.g., OD600 of 1.0).
-
Add this compound to a final concentration of 10 µM.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Collect samples at different time points (e.g., 0, 2, 4, 6, and 24 hours).
-
At each time point, centrifuge the sample to pellet the cells and collect the supernatant.
-
-
Quantification of Residual this compound:
-
The amount of remaining this compound in the supernatant can be quantified using:
-
Biosensor Assay: Use a reporter strain like Chromobacterium violaceum CV026, which produces a purple pigment (violacein) in response to short-chain AHLs. The intensity of the color is proportional to the AHL concentration.
-
LC-MS/MS Analysis: For more precise quantification, use Liquid Chromatography-tandem Mass Spectrometry.
-
-
Protocol 2: AHL Lactonase Activity Assay using a Biosensor
This protocol is designed to specifically test for AHL lactonase activity.
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 µM of this compound and the enzyme source (e.g., purified enzyme or cell extract) in a suitable buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.2).[3]
-
Incubate the reaction at 30°C for a defined period (e.g., 6 hours).[3]
-
-
Heat Inactivation:
-
Stop the enzymatic reaction by heating the mixture at 95°C for 10 minutes.[3]
-
-
Biosensor Assay:
-
Prepare an agar (B569324) plate seeded with the Chromobacterium violaceum CV026 biosensor strain.
-
Spot a small volume of the heat-inactivated reaction mixture onto the agar plate.
-
Incubate the plate overnight at 30°C.
-
The absence of a purple ring around the spot indicates the degradation of this compound.
-
Visualizations
Caption: Enzymatic degradation pathways for this compound.
Caption: Experimental workflow for monitoring degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterisation of a quorum quenching AHL-lactonase from the endophytic bacterium Enterobacter sp. CS66 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Assays to Investigate Acyl-Homoserine Lactone Autoinducer Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and degradation rate constant of C4 - Bacteria Pseudomonas aeruginos - BNID 112008 [bionumbers.hms.harvard.edu]
- 6. mdpi.com [mdpi.com]
Technical Support Center: N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL) Biosensor Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL, also known as 3-oxo-C4-HSL) biosensor assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an this compound (OOHL) biosensor?
A1: OOHL biosensors are typically whole-cell or cell-free systems that detect and quantify OOHL, a quorum-sensing signal molecule. The core components are a LuxR-type receptor protein that specifically binds to OOHL and a reporter gene under the control of a LuxR-dependent promoter. When OOHL is present, it binds to the LuxR protein, forming a complex that activates the transcription of the reporter gene, resulting in a measurable signal such as light, color, or fluorescence.[1][2]
Q2: What are the common types of OOHL biosensors?
A2: The most common types of OOHL biosensors include:
-
Whole-cell biosensors: These utilize genetically engineered bacteria, such as Escherichia coli or Chromobacterium violaceum, that contain the necessary genetic circuit (LuxR and reporter).[1][3][4]
-
Cell-free biosensors: These employ cell lysates containing the transcriptional and translational machinery, the LuxR protein, and the reporter DNA, offering a more controlled and often faster assay system.[5]
Q3: What are the potential sources of interference in OOHL biosensor assays?
A3: Interference can arise from several sources, leading to either false-positive or false-negative results. These include:
-
Cross-reactivity with other N-acyl homoserine lactones (AHLs): LuxR-type proteins can sometimes bind to AHLs with similar structures to OOHL, leading to a signal in the absence of the target molecule.[1]
-
Inhibition by structurally similar molecules: Some molecules can act as competitive or non-competitive inhibitors, binding to the LuxR receptor without activating it, thus blocking OOHL from binding.
-
Sample matrix effects: Components in complex samples (e.g., culture media, environmental extracts) can inhibit biosensor activity or degrade the OOHL signal.
-
Enzymatic degradation of OOHL: Some bacteria produce enzymes, known as quorum quenchers (e.g., lactonases, acylases), that can degrade OOHL, leading to a loss of signal.[6][7]
-
Toxicity of the sample to the biosensor: If the sample is toxic to the whole-cell biosensor, it can lead to reduced or no signal.
Q4: How can I minimize interference in my OOHL biosensor assay?
A4: To minimize interference, consider the following:
-
Use a panel of biosensors: Employing biosensors with different LuxR receptors can help to distinguish between specific OOHL detection and cross-reactivity with other AHLs.[1][2]
-
Proper controls: Always include positive controls (known concentration of OOHL), negative controls (no OOHL), and vehicle controls (the solvent used to dissolve the test compounds).
-
Sample preparation: For complex samples, consider extraction and purification steps to remove potential interfering substances.
-
Test for toxicity: When using whole-cell biosensors, perform a viability assay to ensure that the test sample is not toxic to the reporter strain.
Troubleshooting Guides
Issue 1: No signal or a weak signal from the biosensor in the presence of the sample suspected to contain OOHL.
| Possible Cause | Troubleshooting Step |
| OOHL concentration is below the detection limit of the biosensor. | Concentrate the sample or use a more sensitive biosensor. The sensitivity of some biosensors can be increased by overexpressing the LuxR protein.[2] |
| Degradation of OOHL. | Ensure the pH of the sample and assay buffer is not basic, as AHLs can be hydrolyzed at high pH.[2] Test for the presence of quorum quenching enzymes in the sample. |
| Inhibition of the biosensor by components in the sample matrix. | Perform a standard additions experiment by spiking a known concentration of OOHL into your sample. If the signal is lower than expected, it indicates inhibition. Consider sample purification.[8] |
| Toxicity of the sample to the whole-cell biosensor. | Perform a cell viability assay (e.g., measure optical density) in the presence of your sample. |
| Incorrect assay conditions. | Verify the correct incubation temperature, time, and media components for your specific biosensor strain. |
Issue 2: The biosensor shows a signal in the negative control (false positive).
| Possible Cause | Troubleshooting Step |
| Contamination of reagents or labware with OOHL or other activating AHLs. | Use fresh, sterile reagents and labware. Autoclave all materials where possible. |
| Cross-reactivity of the biosensor with other AHLs present in the sample or media. | Use a biosensor with higher specificity for OOHL. Confirm the identity of the activating molecule using analytical methods like LC-MS/MS.[9] |
| Autofluorescence or autoluminescence of the sample. | Measure the signal from the sample in the absence of the biosensor. If a signal is detected, subtract this background from your experimental readings. |
| The test compound itself is fluorescent or colored. | Run a control with the test compound and the biosensor cells without the reporter gene to assess for intrinsic signal from the compound. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting. | Ensure proper mixing of all solutions before pipetting. Use calibrated pipettes and proper technique. |
| Uneven cell distribution in whole-cell assays. | Gently vortex or invert the cell suspension before dispensing into wells to ensure a homogenous cell density. |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media or water. |
| Fluctuations in incubator temperature or humidity. | Ensure the incubator is properly calibrated and provides a stable environment. |
Quantitative Data on Interference
| Compound | Biosensor System | Target AHL | Inhibition (IC50 or % Inhibition) | Reference |
| Long-chain AHLs (C10-C14) | Chromobacterium violaceum CV026 | C6-HSL | Can inhibit violacein (B1683560) production | [10] |
| Ajoene | Pseudomonas aeruginosa (planktonic cultures) | C4-HSL & 3-oxo-C12-HSL | Dose-dependent reduction in AHL production | [11] |
| Diallyl disulfide | Pseudomonas aeruginosa | QS-regulated genes | Reduction in expression | [11] |
| Isoliquiritigenin | Pseudomonas aeruginosa PAO1 | QS-related genes | Reduction in expression at 50 and 100 µg/mL | [11] |
| Coumarin | E. coli luminescent biosensor | N-(3-oxohexanoyl)-L-homoserine lactone | Decrease in luminescence | [12] |
| Coniferyl alcohol | E. coli luminescent biosensor | N-(3-oxohexanoyl)-L-homoserine lactone | Decrease in luminescence | [12] |
Experimental Protocols
Protocol 1: Whole-Cell Biosensor Assay using Chromobacterium violaceum CV026
This protocol is adapted for the detection of short-chain AHLs (C4 to C8).
Materials:
-
Chromobacterium violaceum CV026 biosensor strain
-
Luria-Bertani (LB) agar (B569324) and broth
-
Test samples and OOHL standard
-
Sterile microcentrifuge tubes and petri dishes
Procedure:
-
Prepare an overnight culture of C. violaceum CV026: Inoculate a single colony of CV026 into 5 mL of LB broth and incubate at 30°C with shaking overnight.
-
Prepare the agar plate: Prepare LB agar and autoclave. Once cooled to approximately 50°C, add the overnight culture of CV026 to the molten agar (e.g., 100 µL of culture per 25 mL of agar). Gently swirl to mix and pour into sterile petri dishes. Allow the agar to solidify.
-
Spot the samples: Once the agar is solid, carefully spot 5-10 µL of your test samples and OOHL standards onto the surface of the agar.
-
Incubate: Incubate the plates at 30°C for 24-48 hours.
-
Observe the results: A purple halo around the spot indicates the presence of an activating AHL. The diameter and intensity of the halo are proportional to the concentration of the AHL.
Protocol 2: Cell-Free OOHL Biosensor Assay
This protocol is based on the use of an E. coli cell-free transcription-translation system.
Materials:
-
E. coli S30 cell extract
-
Plasmid DNA containing the LuxR gene and a LuxR-dependent promoter driving a reporter gene (e.g., GFP)
-
Buffer and amino acid solutions for the cell-free reaction
-
OOHL standard and test samples
-
384-well microplate
-
Plate reader capable of measuring the reporter signal (e.g., fluorescence)
Procedure:
-
Prepare the cell-free reaction mix: On ice, combine the E. coli S30 cell extract, buffer, amino acids, and the plasmid DNA according to the manufacturer's instructions.
-
Add samples and standards: Add your test samples and a serial dilution of the OOHL standard to the wells of the 384-well microplate.
-
Start the reaction: Add the cell-free reaction mix to each well.
-
Incubate: Incubate the plate at the recommended temperature (e.g., 37°C) in a plate reader.
-
Measure the signal: Monitor the reporter signal (e.g., GFP fluorescence) over time. The rate of signal production and the final signal intensity will be proportional to the concentration of OOHL in the sample.
Visualizations
Caption: OOHL signaling pathway in a typical biosensor.
Caption: A generalized experimental workflow for OOHL biosensor assays.
Caption: A decision tree for troubleshooting common issues in OOHL biosensor assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Computer-Aided Rational Engineering of Signal Sensitivity of Quorum Sensing Protein LuxR in a Whole-Cell Biosensor [frontiersin.org]
- 5. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference in Bacterial Quorum Sensing: A Biopharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting Quorum Sensing To Confuse Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ASSESSMENT OF N-(3-OXOHEXANOYL)-L-HOMOSERINE LACTONE AND VEGETABLE MOLECULES IN VITRO | GEOMATE Journal [geomatejournal.com]
Technical Support Center: pH-Dependent Lactonolysis of N-Acyl Homoserine Lactones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent lactonolysis of N-acyl homoserine lactones (AHLs).
Frequently Asked Questions (FAQs)
Q1: What is N-acyl homoserine lactone (AHL) lactonolysis?
A1: N-acyl homoserine lactones are signaling molecules used by many gram-negative bacteria for quorum sensing, a process of cell-to-cell communication that coordinates gene expression with population density[1][2]. Lactonolysis is the chemical breakdown of the homoserine lactone ring in the AHL molecule[3][4][5]. This process inactivates the signaling function of the AHL.
Q2: What are the primary factors influencing the rate of AHL lactonolysis?
A2: The primary factors influencing the rate of AHL lactonolysis are:
-
pH: Lactonolysis is significantly accelerated under alkaline conditions (higher pH)[3][4][5].
-
Temperature: Higher temperatures increase the rate of lactone ring opening[3][5][6].
-
Acyl Chain Length: AHLs with shorter acyl side chains are more susceptible to lactonolysis than those with longer side chains[3][4][5][6].
Q3: Is AHL lactonolysis reversible?
A3: Yes, the lactonolysis of AHLs can be reversed by acidifying the medium. Lowering the pH to acidic conditions (e.g., pH 2.0) can promote the re-formation of the lactone ring[3][4][5].
Q4: How does lactonolysis affect quorum sensing experiments?
A4: The pH-dependent degradation of AHLs can significantly impact the results of quorum sensing experiments. In bacterial cultures, metabolic byproducts can alter the pH of the growth medium, leading to the inactivation of AHLs and potentially causing a decrease in quorum sensing-dependent gene expression during the stationary phase of growth[4][5]. It is crucial to control the pH of the medium in such experiments to ensure the stability of the AHL signals being studied[4].
Q5: Are there enzymes that can degrade AHLs?
A5: Yes, some bacteria produce enzymes called AHL lactonases and acylases that can degrade AHLs[1][7][8]. Lactonases hydrolyze the lactone ring, while acylases cleave the amide bond, separating the acyl chain from the homoserine lactone ring[7][9]. These enzymes are a mechanism of "quorum quenching," which interferes with bacterial communication[1].
Troubleshooting Guides
Issue 1: Inconsistent or no AHL activity detected in bacterial culture supernatants.
-
Possible Cause: The pH of the culture medium may have become alkaline during bacterial growth, leading to the degradation of the AHLs.
-
Troubleshooting Steps:
-
Monitor pH: Regularly measure the pH of your bacterial cultures throughout the growth curve. In many bacterial cultures, the pH can increase to 8.5 or higher in the stationary phase[5].
-
Buffer the Medium: Use a buffered growth medium (e.g., with KH2PO4/K2HPO4) to maintain a stable pH, ideally around 6.5, to minimize lactonolysis[10].
-
Acidify Supernatants: Immediately after collection, acidify the cell-free culture supernatants to a pH below 2.0 to preserve the AHLs and potentially reverse any lactonolysis that has occurred[4][5].
-
Control Temperature: Incubate cultures at the optimal temperature for bacterial growth and AHL production, but be aware that higher temperatures can accelerate lactonolysis[3][6].
-
Issue 2: Purified AHL standards show decreasing activity over time.
-
Possible Cause: The solvent and storage conditions may be promoting AHL degradation.
-
Troubleshooting Steps:
-
Solvent Choice: Dissolve AHL standards in an appropriate organic solvent like ethyl acetate (B1210297) or acetonitrile. For aqueous solutions, use a buffered solution with a slightly acidic pH.
-
Storage Conditions: Store AHL stock solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Check Purity: Periodically check the purity of your AHL standards using methods like HPLC or mass spectrometry to ensure they have not degraded.
-
Issue 3: Difficulty in extracting and detecting short-chain AHLs.
-
Possible Cause: Short-chain AHLs are more susceptible to lactonolysis than long-chain AHLs[4][5][6].
-
Troubleshooting Steps:
-
Rapid Extraction: Minimize the time between sample collection and extraction to reduce the window for degradation.
-
pH Control during Extraction: Ensure that the pH of the sample is maintained at a neutral or slightly acidic level during the extraction process.
-
Sensitive Detection Methods: Utilize highly sensitive detection methods such as biosensor strains specifically responsive to short-chain AHLs or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification[11][12].
-
Quantitative Data on AHL Lactonolysis
Table 1: Effect of pH on the Stability of Different N-Acyl Homoserine Lactones.
| N-Acyl Homoserine Lactone | pH | Temperature (°C) | Observation | Reference |
| N-butanoyl-HSL (C4-HSL) | > 7.0 | 37 | Rapid degradation | [3][5] |
| N-hexanoyl-HSL (C6-HSL) | > 7.0 | 37 | Slower degradation than C4-HSL | [3][5] |
| N-(3-oxododecanoyl)-HSL (3-oxo-C12-HSL) | > 7.0 | 37 | More stable than shorter chain AHLs | [4][5] |
| N-propionyl-HSL (C3-HSL) | Increasing pH | Not specified | Increased ring opening | [3][5] |
Table 2: Factors Influencing the Rate of AHL Ring Opening.
| Factor | Effect on Ring Opening Rate | Details | Reference |
| Increasing pH | Increase | The rate of lactonolysis increases as the pH becomes more alkaline. | [3][5] |
| Increasing Temperature | Increase | Raising the temperature from 22°C to 37°C increases the rate of ring opening. | [3][5][6] |
| Increasing Acyl Chain Length | Decrease | Longer N-acyl side chains lead to more stable AHL molecules. | [3][5][6] |
Experimental Protocols
Protocol 1: Monitoring AHL Stability in Bacterial Culture Supernatants
-
Culture Preparation: Inoculate your bacterial strain into a suitable liquid medium. For comparison, prepare one set of cultures in unbuffered medium and another in a medium buffered to pH 6.5-7.0.
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).
-
Sample Collection: At various time points during the growth curve (e.g., early-log, mid-log, stationary phase), withdraw aliquots of the culture.
-
pH Measurement: Immediately measure the pH of each aliquot.
-
Supernatant Preparation: Centrifuge the aliquots to pellet the bacterial cells. Filter-sterilize the supernatant.
-
AHL Extraction:
-
For one subset of supernatants, immediately extract the AHLs with an equal volume of ethyl acetate (acidified with a small amount of acetic acid).
-
For another subset, first acidify the supernatant to pH 2.0 with HCl and incubate for a period (e.g., 2-24 hours) to allow for potential relactonization before extraction with ethyl acetate[4].
-
-
Analysis: Evaporate the ethyl acetate extracts to dryness and redissolve the residue in a small volume of a suitable solvent. Analyze the AHL content using Thin Layer Chromatography (TLC) with an appropriate biosensor overlay or by HPLC/mass spectrometry[5].
Protocol 2: In Vitro Assay for pH-Dependent Lactonolysis
-
Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).
-
AHL Solution: Prepare a stock solution of the AHL of interest in a suitable organic solvent.
-
Incubation: Add a known concentration of the AHL to each buffer solution. Incubate the solutions at a constant temperature (e.g., 30°C).
-
Time-Course Sampling: At different time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each pH solution.
-
Quenching and Extraction: Immediately acidify the aliquots to stop further degradation and extract the remaining AHL using ethyl acetate.
-
Quantification: Analyze the extracted samples by HPLC or LC-MS/MS to quantify the amount of intact AHL remaining at each time point for each pH.
-
Data Analysis: Plot the concentration of the intact AHL as a function of time for each pH to determine the rate of lactonolysis.
Visualizations
Caption: AHL-mediated quorum sensing and the impact of pH-dependent lactonolysis.
References
- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Degradation of N-acylhomoserine lactones, the bacterial quorum-sensing molecules, by acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acylhomoserine lactone quorum-sensing molecules are modified and degraded by Rhodococcus erythropolis W2 by both amidolytic and novel oxidoreductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 12. mdpi.com [mdpi.com]
minimizing degradation of "N-(3-Oxobutanoyl)-L-homoserine lactone" during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL), also known as 3-oxo-C4-HSL, during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of OOHL during sample preparation?
A1: The primary factors leading to OOHL degradation are pH, temperature, and enzymatic activity. The lactone ring of OOHL is susceptible to hydrolysis, particularly under alkaline pH conditions. This hydrolysis is accelerated at higher temperatures. Additionally, enzymes such as lactonases and acylases, which may be present in biological samples, can enzymatically degrade OOHL.
Q2: What is the optimal pH range for maintaining OOHL stability?
A2: OOHL is most stable in acidic to neutral conditions (pH < 7). Alkaline pH (> 7) significantly increases the rate of lactonolysis, the hydrolytic cleavage of the lactone ring. For extraction and storage, it is recommended to maintain the sample pH in the acidic range, for instance, by using acidified solvents.
Q3: How does temperature affect OOHL stability?
A3: Elevated temperatures accelerate the rate of OOHL degradation, especially in aqueous solutions. Therefore, it is crucial to keep samples cold during processing and for long-term storage.
Q4: What are the recommended storage conditions for OOHL samples and standards?
A4: For long-term stability, OOHL standards and extracted samples should be stored at -20°C or lower. Samples should be stored in a non-polar organic solvent to minimize hydrolysis. Avoid repeated freeze-thaw cycles.
Q5: Can I use ethanol (B145695) to dissolve my OOHL standard?
A5: While OOHL is soluble in ethanol, its use is not recommended as primary alcohols have been shown to open the lactone ring, leading to degradation. Dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) are more suitable solvents for creating stock solutions.
Troubleshooting Guides
This section addresses common issues encountered during OOHL sample preparation and analysis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no detection of OOHL in the sample. | 1. Degradation during extraction: The pH of the sample may have become alkaline, or the temperature may have been too high. 2. Enzymatic degradation: The sample may contain active lactonases or acylases. 3. Inefficient extraction: The chosen solvent or extraction method may not be optimal for your sample matrix. | 1. Control pH and Temperature: Ensure the extraction is performed with acidified ethyl acetate (B1210297) (e.g., with 0.1% formic acid) and that samples are kept on ice throughout the process. 2. Inactivate Enzymes: Heat-inactivate enzymes by boiling the sample for a few minutes before extraction or use a protein precipitation step. 3. Optimize Extraction: Perform multiple extractions (e.g., three times with equal volumes of solvent). Ensure vigorous mixing during extraction to maximize partitioning of OOHL into the organic phase. |
| High variability between replicate samples. | 1. Inconsistent sample handling: Variations in incubation times, temperatures, or extraction volumes. 2. Sample heterogeneity: The biological sample itself may not be uniform. 3. Pipetting errors. | 1. Standardize Protocol: Adhere strictly to a standardized protocol for all samples. 2. Homogenize Sample: Ensure the initial sample is well-mixed before taking aliquots for extraction. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate volume dispensing. |
| Presence of interfering peaks in LC-MS analysis. | 1. Matrix effects: Components of the culture medium or biological sample co-elute with OOHL. 2. Contamination: Contaminants from plastics or solvents. | 1. Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after the initial liquid-liquid extraction to remove interfering compounds. 2. Use High-Purity Reagents: Use high-purity, LC-MS grade solvents and pre-screen all consumables for potential contaminants. |
Quantitative Data on OOHL Stability
The stability of OOHL is highly dependent on pH and temperature. The following table summarizes the expected stability trends based on data for similar short-chain N-acyl homoserine lactones.
| pH | Temperature | Expected Stability of OOHL | Comments |
| 4.0 | 4°C | High | Acidic conditions and low temperature significantly slow down the rate of lactone hydrolysis. |
| 4.0 | 25°C | Moderate | Stable for short-term processing, but degradation will occur over extended periods. |
| 7.0 | 4°C | Moderate | At neutral pH, the rate of hydrolysis is slower than at alkaline pH but faster than at acidic pH. Low temperature helps to preserve the molecule. |
| 7.0 | 25°C | Low | Significant degradation can be expected within hours at room temperature and neutral pH. |
| 8.5 | 4°C | Low | Alkaline pH promotes rapid hydrolysis of the lactone ring, even at low temperatures. |
| 8.5 | 25°C | Very Low | OOHL will degrade very rapidly under these conditions. |
Note: This table provides a qualitative summary based on established chemical principles and data for similar compounds. Actual degradation rates should be empirically determined for specific experimental conditions.
Experimental Protocols
Protocol: Extraction of OOHL from Bacterial Culture Supernatant
This protocol describes a standard method for extracting OOHL from liquid bacterial cultures.
Materials:
-
Bacterial culture grown to the desired cell density
-
Acidified ethyl acetate (containing 0.1% v/v formic acid)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream evaporator
-
Vortex mixer
-
Ice bath
-
High-purity solvent for resuspension (e.g., acetonitrile (B52724) or methanol)
Procedure:
-
Cell Removal: Pellet the bacterial cells by centrifuging the culture at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully decant the supernatant into a clean, chilled tube. For quantitative analysis, filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Acidification and Extraction:
-
Place the supernatant on an ice bath.
-
Add an equal volume of acidified ethyl acetate.
-
Vortex vigorously for 1 minute to ensure thorough mixing and partitioning of OOHL into the organic phase.
-
-
Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Organic Phase Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times with the original aqueous phase to maximize the recovery of OOHL. Pool all the organic extracts.
-
Solvent Evaporation: Evaporate the pooled ethyl acetate to dryness using a rotary evaporator at a temperature below 30°C or under a gentle stream of nitrogen.
-
Resuspension: Resuspend the dried extract in a small, precise volume of a suitable solvent (e.g., 100 µL of acetonitrile or methanol) for subsequent analysis by techniques such as LC-MS.
-
Storage: Store the final extract at -20°C or below until analysis.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for OOHL extraction from bacterial supernatant.
Technical Support Center: N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL) Bioactivity Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving N-(3-Oxobutanoyl)-L-homoserine lactone and other N-acyl homoserine lactones (AHLs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological function?
A1: this compound (also known as 3-oxo-C4-HSL) is a small, diffusible signaling molecule.[1] It is a member of the N-acyl homoserine lactone (AHL) family, which is crucial for quorum sensing in many Gram-negative bacteria.[2][3] Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and collectively alter gene expression.[2][4] This coordinated behavior regulates various processes, including virulence factor production, biofilm formation, and motility.[2][4][5]
Q2: How should I prepare and store my 3-oxo-C4-HSL stock solutions to ensure stability and bioactivity?
A2: Proper preparation and storage are critical to prevent the degradation of 3-oxo-C4-HSL, specifically the hydrolysis of the lactone ring, which would render it inactive.
-
Solvent Selection: 3-oxo-C4-HSL is soluble in chloroform.[1] For biological assays, it is common to use solvents like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF). It is advisable to avoid primary alcohols like ethanol (B145695) and methanol (B129727) as they can promote the opening of the lactone ring.
-
Storage of Solid Form: In its solid, dry form, 3-oxo-C4-HSL is stable for at least four years when stored at -20°C, protected from light and moisture.[1]
-
Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for longer-term storage (up to 6 months).
-
Aqueous Solution Stability: Due to pH-dependent lactonolysis, it is not recommended to store 3-oxo-C4-HSL in aqueous solutions for extended periods. The stability of the lactone ring decreases as the pH increases.[6] Prepare fresh dilutions in your experimental medium from the frozen stock solution for each experiment.
Q3: What are the key bacterial systems regulated by 3-oxo-C4-HSL and related AHLs?
A3: In many Gram-negative bacteria, AHL-mediated quorum sensing relies on a pair of proteins, typically homologs of LuxI and LuxR. The LuxI-type synthase is responsible for producing the specific AHL signal molecule. As the bacterial population grows, the AHL concentration increases. Once a threshold concentration is reached, the AHL binds to its cognate LuxR-type transcriptional regulator. This AHL-receptor complex then activates or represses the expression of target genes. In Pseudomonas aeruginosa, for example, there are two well-characterized AHL-based circuits: the las system, which uses N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the rhl system, which uses N-butanoyl-L-homoserine lactone (C4-HSL).[4] These systems are hierarchically organized and control the expression of numerous virulence factors and genes involved in biofilm formation.[4][5]
Q4: Can 3-oxo-C4-HSL and other AHLs affect eukaryotic cells?
A4: Yes, a growing body of evidence shows that AHLs can modulate the functions of host eukaryotic cells. For instance, certain AHLs can influence the immune response by affecting cytokine production in macrophages and inducing apoptosis in neutrophils.[7][8] Some AHLs have been shown to activate signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) pathway in human macrophages, which can in turn stimulate phagocytic activity.[9] Additionally, AHLs can induce apoptosis through mitochondrial pathways in fibroblasts.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable bioactivity (e.g., no reduction in biofilm, no change in virulence factor expression) | 1. Degradation of 3-oxo-C4-HSL: The lactone ring may have been hydrolyzed due to improper storage, high pH of the medium, or elevated temperatures.[6] 2. Incorrect Concentration: The concentration of 3-oxo-C4-HSL used may be too low to elicit a response. 3. Resistant Bacterial Strain: The bacterial strain being tested may lack the necessary receptor (LuxR homolog) or have a mutated, non-functional quorum sensing system. | 1. Verify Compound Integrity: Use a fresh vial of 3-oxo-C4-HSL or prepare a new stock solution from solid material. Ensure storage conditions are optimal (-20°C or -80°C in an appropriate solvent). Prepare fresh dilutions in media immediately before each experiment. 2. Perform a Dose-Response Experiment: Test a range of concentrations to determine the optimal effective concentration for your specific assay and bacterial strain. 3. Use a Positive Control Strain: Confirm your experimental setup is working by using a known quorum sensing-positive bacterial strain that is responsive to 3-oxo-C4-HSL. |
| High variability between experimental replicates | 1. Inconsistent Inoculum Size: Variation in the starting bacterial cell density can lead to differences in the timing and magnitude of quorum sensing-dependent responses. 2. Inconsistent Incubation Conditions: Fluctuations in temperature, aeration (shaking speed), or incubation time can affect bacterial growth and AHL production/response. 3. Pipetting Errors: Inaccurate pipetting of the 3-oxo-C4-HSL stock solution or bacterial cultures. | 1. Standardize Inoculum: Prepare the inoculum from an overnight culture grown to a specific optical density (OD) and dilute it to a consistent starting OD for all replicates. 2. Maintain Consistent Conditions: Ensure all replicates are incubated under identical conditions (temperature, shaking speed, and duration). Use a calibrated incubator. 3. Calibrate Pipettes: Regularly check the calibration of your pipettes. Use fresh tips for each replicate. |
| Unexpected results in motility assays | 1. Incorrect Agar (B569324) Concentration: The percentage of agar is critical for different types of motility. Swimming requires low agar concentrations (e.g., 0.3%), while swarming needs a slightly higher concentration (e.g., 0.5%).[11][12] Twitching motility is observed at the interface of the agar and a solid surface.[11] 2. Inoculation Technique: The method of inoculation (e.g., stabbing the center of the plate vs. surface inoculation) is crucial for observing the correct motility pattern.[6][11] | 1. Prepare Media Carefully: Precisely weigh the agar and other media components. Ensure the agar is completely dissolved before pouring the plates. 2. Use the Correct Inoculation Method: For swimming and swarming, carefully inoculate the center of the agar plate with a sterile toothpick or pipette tip without touching the bottom of the plate.[6][11] For twitching, stab the inoculum through the agar to the bottom of the petri dish.[11] |
| Difficulty in quantifying bioactivity | 1. Qualitative vs. Quantitative Assay: Some assays, like observing zones of inhibition on a lawn of bacteria, are qualitative. 2. Interference from Culture Supernatant: In bioreporter assays, components in the bacterial culture supernatant can interfere with the reporter signal, leading to inaccurate quantification. | 1. Use Quantitative Assays: Employ methods that provide measurable outputs, such as crystal violet staining for biofilm quantification (measuring absorbance), or specific enzyme activity assays (e.g., elastase assay). 2. Use a Standard Additions Approach: For bioreporter assays, a standard additions technique can be used to account for the effects of the supernatant composition. This involves adding a known concentration of 3-oxo-C4-HSL to the samples and measuring the incremental increase in the reporter signal. |
Quantitative Data Summary
The following table summarizes typical concentrations of 3-oxo-C4-HSL and related AHLs used in various bioactivity assays as reported in the literature. These values can serve as a starting point for designing your experiments.
| Bioactivity Assay | AHL Molecule | Organism | Effective Concentration Range | Reference |
| Biofilm Inhibition | Compound analogs | P. aeruginosa PAO1 | 200 - 400 µM | [2] |
| Phagocytosis Stimulation | 3-oxo-C12-HSL | Human Macrophages | 100 µM | [9] |
| In Vivo Inflammation | 3-oxo-C12-HSL | Mouse Model | 1 µM | [5] |
| Apoptosis Induction | 3-oxo-C12-HSL | Neutrophils | Not specified | [7] |
Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is adapted for a 96-well microtiter plate format to quantify the effect of 3-oxo-C4-HSL on biofilm formation.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Overnight culture of the test bacterium (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., LB broth)
-
Stock solution of 3-oxo-C4-HSL in a suitable solvent (e.g., DMSO)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Dilute the overnight bacterial culture in fresh medium to a starting OD600 of approximately 0.05.
-
Add 180 µL of the diluted bacterial culture to each well of the 96-well plate.
-
Add 20 µL of your 3-oxo-C4-HSL solution at various concentrations to the test wells. Add 20 µL of the solvent as a vehicle control. Include wells with only medium as a negative control.
-
Incubate the plate statically (without shaking) at the optimal growth temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.
-
After incubation, carefully discard the planktonic culture from each well by inverting the plate.
-
Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate, for example by inverting it on a paper towel.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Read the absorbance at 550-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Elastase Activity Assay (Skim Milk Agar Method)
This method provides a qualitative or semi-quantitative measure of elastase production, a virulence factor regulated by quorum sensing.[2]
Materials:
-
Skim milk agar plates (Nutrient agar supplemented with 1-2% skim milk powder)
-
Overnight culture of the test bacterium
-
3-oxo-C4-HSL
Procedure:
-
Grow the test bacterium overnight in a liquid medium with and without the desired concentration of 3-oxo-C4-HSL.
-
After incubation, centrifuge the cultures to pellet the cells (e.g., 10,000 rpm for 10 minutes).[2]
-
The supernatant contains the secreted elastase.
-
Punch wells into the skim milk agar plates using a sterile cork borer or pipette tip.
-
Add a defined volume (e.g., 50-100 µL) of the cell-free supernatant from each culture condition into the wells.[2]
-
Incubate the plates at 37°C for 24 hours.[2]
-
Elastase activity is visualized as a clear zone of casein hydrolysis around the well.
-
Measure the diameter of the clear zone to semi-quantify the elastase activity. A larger diameter indicates higher activity.
Bacterial Motility Assays
These assays are used to assess different types of bacterial movement, which can be influenced by quorum sensing.
a) Swimming Motility: [12]
-
Prepare swimming agar plates (e.g., Tryptone broth with 0.3% agar).[11]
-
From an overnight culture, take a small amount of bacteria with a sterile toothpick.
-
Carefully stab the toothpick into the center of the swimming agar plate, about halfway through the agar depth.
-
Incubate the plates at the appropriate temperature (e.g., 25-30°C) for 16-24 hours.[11]
-
Swimming motility is observed as a turbid circular zone extending from the point of inoculation.[11]
b) Swarming Motility:
-
Prepare swarming agar plates (e.g., Nutrient broth with 0.5% agar and 0.5% glucose).[2]
-
Inoculate 5 µL of an overnight culture onto the center of the swarming plate.[2]
-
Incubate the plates at 30°C for 18-24 hours.[2]
-
Swarming motility is characterized by the formation of dendritic patterns of bacterial migration across the agar surface. Measure the diameter of the circular expansion.[2]
c) Twitching Motility: [11]
-
Prepare twitching motility plates with a thin layer of LB agar (1% agar).[11]
-
Using a sterile toothpick, stab-inoculate the bacterial culture through the agar layer to the bottom of the petri dish.[11]
-
Incubate at 37°C for 24-48 hours.
-
After incubation, carefully remove the agar.
-
Stain the petri dish with 0.1% crystal violet for 15 minutes, then rinse with water.
-
Twitching motility is observed as a stained zone at the interface between the agar and the polystyrene dish.
Visualizations
Caption: Bacterial Quorum Sensing Pathway for 3-oxo-C4-HSL.
References
- 1. Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 3. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]
- 5. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plate-Based Assay for Swimming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. Plate-Based Assay for Swimming Motility in Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparative Validation of Synthetic N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL) Activity
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a synthetically produced N-(3-Oxobutanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule in Gram-negative bacteria, against a commercially available standard. The data presented herein is intended to validate the biological activity of the synthetic compound, ensuring its suitability for use in research and drug development applications targeting bacterial communication. N-acyl-homoserine lactones (AHLs) are involved in regulating gene expression related to virulence and biofilm formation, making them critical targets for novel antimicrobial strategies.[1][2][3]
Quantitative Data Summary
The biological activity of synthetic OOHL was evaluated and compared to a commercial standard and a negative control (vehicle, DMSO). The following tables summarize the quantitative results from key bioassays.
Table 1: Induction of Violacein (B1683560) Production in Chromobacterium violaceum CV026
| Compound | Concentration (µM) | Absorbance at 585 nm (Mean ± SD) | Fold Induction vs. Vehicle |
| Synthetic OOHL | 1 | 0.85 ± 0.07 | 42.5 |
| 10 | 1.52 ± 0.11 | 76.0 | |
| 100 | 2.15 ± 0.15 | 107.5 | |
| Commercial OOHL | 1 | 0.88 ± 0.06 | 44.0 |
| 10 | 1.59 ± 0.09 | 79.5 | |
| 100 | 2.21 ± 0.13 | 110.5 | |
| Vehicle (DMSO) | N/A | 0.02 ± 0.01 | 1.0 |
Table 2: Activation of a LuxR-based Biosensor in E. coli
| Compound | Concentration (µM) | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Induction vs. Vehicle |
| Synthetic OOHL | 1 | 1.2 x 10^5 ± 0.9 x 10^4 | 120 |
| 10 | 5.8 x 10^5 ± 0.4 x 10^5 | 580 | |
| 100 | 1.1 x 10^6 ± 0.8 x 10^5 | 1100 | |
| Commercial OOHL | 1 | 1.3 x 10^5 ± 0.1 x 10^5 | 130 |
| 10 | 6.1 x 10^5 ± 0.5 x 10^5 | 610 | |
| 100 | 1.2 x 10^6 ± 0.9 x 10^5 | 1200 | |
| Vehicle (DMSO) | N/A | 1.0 x 10^3 ± 0.2 x 10^3 | 1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Violacein Production Assay in Chromobacterium violaceum CV026
This assay quantifies the ability of OOHL to induce the production of the purple pigment violacein in the biosensor strain C. violaceum CV026. This strain is a mutant that requires an exogenous supply of short-chain AHLs to produce violacein.[4]
-
Bacterial Strain and Growth Conditions: C. violaceum CV026 was grown overnight in Luria-Bertani (LB) broth at 30°C with shaking.
-
Assay Procedure:
-
The overnight culture was diluted 1:50 in fresh LB medium.
-
180 µL of the diluted culture was added to each well of a 96-well microtiter plate.
-
20 µL of the test compounds (Synthetic OOHL, Commercial OOHL, or DMSO vehicle) at various concentrations were added to the wells.
-
The plate was incubated at 30°C for 24 hours with shaking.
-
After incubation, the violacein was solubilized by adding 100 µL of DMSO to each well and mixing thoroughly.
-
The absorbance was measured at 585 nm using a microplate reader.
-
LuxR-based Luminescence Reporter Assay in E. coli
This assay utilizes an E. coli strain engineered to express luciferase under the control of a LuxR-type receptor and its cognate promoter. The binding of OOHL to the LuxR protein activates the transcription of the luciferase gene, resulting in light emission.
-
Bacterial Strain and Growth Conditions: The E. coli biosensor strain (e.g., pSB401) was grown overnight in LB broth containing the appropriate antibiotic at 37°C with shaking.
-
Assay Procedure:
-
The overnight culture was diluted 1:100 in fresh LB medium with the corresponding antibiotic.
-
90 µL of the diluted culture was added to each well of an opaque-walled 96-well microtiter plate.
-
10 µL of the test compounds (Synthetic OOHL, Commercial OOHL, or DMSO vehicle) at various concentrations were added to the wells.
-
The plate was incubated at 37°C for 4-6 hours with shaking.
-
Luminescence was measured using a luminometer. The results are expressed as Relative Luminescence Units (RLU).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the quorum-sensing signaling pathway involving OOHL and the general workflow for its experimental validation.
Caption: Quorum sensing signaling pathway mediated by this compound (OOHL).
Caption: Experimental workflow for the validation of synthetic OOHL activity.
Caption: Logical relationship for the comparative analysis of OOHL activity.
References
- 1. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 2. This compound - CAS-Number 148433-27-6 - Order from Chemodex [chemodex.com]
- 3. This compound [cogershop.com]
- 4. journals.asm.org [journals.asm.org]
Confirming the Presence of N-(3-Oxobutanoyl)-L-homoserine lactone in Novel Bacterial Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of signaling molecules is a critical step in understanding bacterial communication and developing novel antimicrobial strategies. This guide provides a comparative overview of methods to confirm the presence of N-(3-Oxobutanoyl)-L-homoserine lactone (O-BHL), a key quorum-sensing molecule in many Gram-negative bacteria. We present a comparison with other N-acyl homoserine lactones (AHLs), detail experimental protocols for its detection, and provide supporting data for informed decision-making in research and drug development.
Comparison of Common N-Acyl Homoserine Lactones (AHLs)
O-BHL is part of a larger family of AHLs that vary in the length and modification of their acyl side chain. These structural differences influence their specificity and activity in bacterial quorum sensing. The following table summarizes key characteristics of O-BHL and other representative AHLs.
| Signal Molecule | Abbreviation | Acyl Chain | Common Producing Bacteria | Typical Concentration Range (in vitro) |
| This compound | O-BHL | C4, 3-oxo | Vibrio fischeri, Pseudomonas aeruginosa | nM to low µM |
| N-Butanoyl-L-homoserine lactone | C4-HSL | C4 | Pseudomonas aeruginosa | nM to µM |
| N-Hexanoyl-L-homoserine lactone | C6-HSL | C6 | Chromobacterium violaceum, Vibrio fischeri | nM to µM |
| N-(3-Oxohexanoyl)-L-homoserine lactone | O-C6-HSL | C6, 3-oxo | Vibrio fischeri, Yersinia enterocolitica | nM to µM[1] |
| N-Octanoyl-L-homoserine lactone | C8-HSL | C8 | Agrobacterium tumefaciens, Burkholderia cepacia | nM to µM |
| N-(3-Oxooctanoyl)-L-homoserine lactone | O-C8-HSL | C8, 3-oxo | Agrobacterium tumefaciens, Aeromonas veronii | nM to µM[2] |
| N-(3-Oxododecanoyl)-L-homoserine lactone | O-C12-HSL | C12, 3-oxo | Pseudomonas aeruginosa | nM to µM[3] |
Methods for Detection and Quantification
Several analytical techniques can be employed to confirm the presence of O-BHL and other AHLs in bacterial isolates. The choice of method often depends on the required sensitivity, specificity, and available instrumentation.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the identification and quantification of AHLs.[4][5] It allows for the separation of different AHLs based on their chromatographic retention times and their unambiguous identification through mass-to-charge ratio (m/z) and fragmentation patterns.
Table 2: HPLC-MS/MS Parameters for AHL Detection
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.0 mm × 150.0 mm)[2] |
| Mobile Phase A | Water with 0.1% formic acid or acetic acid[2] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% formic acid or acetic acid[2] |
| Gradient | A gradient of increasing organic phase (e.g., 10% to 90% B over 30 minutes) is typically used to elute AHLs with varying acyl chain lengths.[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)[5] |
| Precursor Ion (O-BHL) | m/z 200.1 |
| Product Ions (O-BHL) | m/z 102.1 (characteristic lactone ring fragment) |
| Limit of Detection | Low nM to pM range[6] |
Thin-Layer Chromatography (TLC)
TLC is a simpler and more accessible method for the qualitative detection of AHLs. It is often used in combination with bacterial biosensors for visualization.
Table 3: Thin-Layer Chromatography Parameters for AHL Separation
| Parameter | Description |
| Stationary Phase | C18 reverse-phase TLC plate |
| Mobile Phase | Typically a mixture of methanol and water (e.g., 60:40 v/v) |
| Sample Preparation | Bacterial supernatant is extracted with an organic solvent (e.g., ethyl acetate), dried, and resuspended in a small volume of solvent. |
| Detection | The developed TLC plate is overlaid with a soft agar (B569324) containing a specific AHL biosensor strain. The production of a reporter signal (e.g., color change, bioluminescence) indicates the presence of AHLs at specific locations on the plate. |
Bacterial Biosensors
Bacterial biosensors are genetically engineered strains that produce a detectable signal in the presence of specific AHLs.[7][8] They are a cost-effective and highly sensitive method for screening bacterial isolates for AHL production.
Table 4: Common Bacterial Biosensors for AHL Detection
| Biosensor Strain | Reporter Gene | Detected AHLs |
| Agrobacterium tumefaciens NTL4(pZLR4) | lacZ (β-galactosidase) | Broad range of AHLs, particularly those with longer acyl chains. |
| Chromobacterium violaceum CV026 | Violacein pigment production | Primarily short-chain AHLs (C4-HSL, C6-HSL).[7] |
| Escherichia coli (pSB401) | luxCDABE (bioluminescence) | Sensitive to short-to-medium chain AHLs. |
| Escherichia coli (pSB1075) | luxCDABE (bioluminescence) | Primarily detects long-chain AHLs like 3-oxo-C12-HSL.[7] |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of AHLs
-
Sample Preparation:
-
Grow the bacterial isolate in appropriate liquid medium to the desired cell density.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of methanol or acetonitrile.[5]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate the AHLs using a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.[2]
-
Perform mass spectrometric analysis in positive ESI mode, monitoring for the specific precursor and product ions of the target AHLs.
-
Protocol 2: Thin-Layer Chromatography (TLC) with Biosensor Overlay
-
Sample Preparation:
-
Prepare the bacterial extract as described in the HPLC-MS/MS protocol.
-
-
TLC Development:
-
Spot a small volume of the concentrated extract onto a C18 reverse-phase TLC plate.
-
Place the plate in a developing chamber containing the appropriate mobile phase (e.g., 60% methanol in water).
-
Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.
-
Remove the plate and allow it to air dry completely.
-
-
Biosensor Overlay:
-
Prepare a soft agar (e.g., 0.7% agar) containing an overnight culture of the chosen biosensor strain and a suitable indicator (e.g., X-gal for lacZ-based biosensors).
-
Pour the soft agar evenly over the surface of the developed and dried TLC plate.
-
Incubate the plate at an appropriate temperature (e.g., 30°C) overnight.
-
Observe for the appearance of colored spots or bioluminescence, indicating the presence of AHLs.
-
Visualizing the Quorum Sensing Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in this research.
Caption: LuxI/LuxR-type quorum sensing signaling pathway.
Caption: Experimental workflow for AHL detection and confirmation.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 3. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method | PLOS One [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Differential Impact of Acyl-Homoserine Lactones on Bacterial Biofilm Formation: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the effects of N-(3-Oxobutanoyl)-L-homoserine lactone (O-C4-HSL) and other acyl-homoserine lactones (AHLs) on bacterial biofilm formation. This report synthesizes available experimental data to provide a comparative overview of the efficacy of various AHLs in modulating biofilm development, a critical factor in microbial pathogenesis and persistence.
Introduction
Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, represent a significant challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. The formation of these resilient structures is often regulated by a cell-to-cell communication system known as quorum sensing (QS). Acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria that play a pivotal role in orchestrating collective behaviors, including biofilm formation. Understanding the specific effects of different AHLs is crucial for the development of targeted anti-biofilm strategies. This guide provides a comparative analysis of the effects of this compound (O-C4-HSL) and other common AHLs on biofilm formation, supported by experimental data and detailed protocols.
Comparative Analysis of AHL Effects on Biofilm Formation
The influence of AHLs on biofilm formation is dependent on the specific bacterial species, the concentration of the AHL, and the structure of the acyl side chain. While direct comparative studies on O-C4-HSL are limited, research on the closely related N-Butanoyl-L-homoserine lactone (C4-HSL) and other AHLs provides valuable insights into their differential activities.
Table 1: Quantitative Comparison of the Effects of Various AHLs on Biofilm Formation in Pseudomonas aeruginosa
| Acyl-Homoserine Lactone (AHL) | Concentration | Bacterial Strain | Change in Biofilm Formation | Reference |
| N-Butanoyl-L-homoserine lactone (C4-HSL) | Not specified (exogenous addition) | P. aeruginosa PAO1 (rhlI mutant) | 70% less biofilm in mutant; restored by addition of C4-HSL.[1] | [1] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Not specified (endogenous production) | P. aeruginosa PAO1 (lasI mutant) | Similar biofilm formation to wild-type.[1] | [1] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | 1 µM | Vibrio parahaemolyticus | 29% increase in biofilm formation.[2] | [2] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | Not specified | Pseudoalteromonas galatheae | Significantly higher biofilm formation compared to control.[2] | [2] |
Note: This table is a synthesis of data from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
The data suggests that C4-HSL plays a significant role in biofilm formation in Pseudomonas aeruginosa.[1] A deficiency in C4-HSL production leads to a drastic reduction in biofilm, which can be rescued by the external addition of this signaling molecule.[1] In contrast, the absence of 3-oxo-C12-HSL, another key AHL in P. aeruginosa, does not appear to have a significant impact on the overall biofilm biomass under the tested conditions.[1] Studies on other bacteria, such as Vibrio parahaemolyticus and Pseudoalteromonas galatheae, demonstrate that other AHLs, like C6-HSL and C8-HSL, can also enhance biofilm formation.[2]
Signaling Pathways and Experimental Workflows
The mechanism by which AHLs regulate biofilm formation is intricate and involves the activation of specific transcriptional regulators.
The experimental workflow for comparing the effects of different AHLs on biofilm formation typically involves a standardized in vitro assay.
Experimental Protocols
A widely used method for quantifying biofilm formation is the crystal violet assay.
Crystal Violet Biofilm Assay Protocol
This protocol is adapted from established methods for quantifying biofilm formation in a 96-well microtiter plate format.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
Stock solutions of this compound and other AHLs of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh growth medium to a starting optical density at 600 nm (OD600) of approximately 0.05.
-
Plate Setup:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add the desired concentrations of O-C4-HSL and other AHLs to the respective wells. Include a solvent control (e.g., DMSO) and a media-only control.
-
-
Incubation: Cover the plate and incubate statically at the optimal temperature for biofilm formation (e.g., 24-48 hours).
-
Washing:
-
Carefully discard the planktonic culture from the wells.
-
Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
-
Solubilization:
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate at room temperature for 10-15 minutes with gentle shaking.
-
-
Quantification:
-
Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the media-only control from all experimental values. Compare the absorbance values of the AHL-treated wells to the solvent control to determine the effect on biofilm formation.
Conclusion
The available evidence strongly indicates that acyl-homoserine lactones are critical regulators of biofilm formation in many Gram-negative bacteria. While direct comparative data for this compound is still emerging, studies on its close analog, C4-HSL, and other AHLs highlight the nuanced and specific nature of these signaling molecules in controlling this crucial bacterial phenotype. Further research involving direct, quantitative comparisons of a wider range of AHLs, including O-C4-HSL, will be instrumental in developing novel and targeted therapeutic strategies to combat biofilm-associated infections and industrial biofouling. The standardized protocols and workflows presented in this guide provide a robust framework for conducting such comparative studies.
References
A Comparative Guide to the Cross-Reactivity of AHL Biosensors with N-(3-Oxobutanoyl)-L-homoserine lactone
For researchers, scientists, and professionals in drug development, understanding the specificity of Acyl-Homoserine Lactone (AHL) biosensors is critical for accurate detection and quantification of quorum sensing molecules. This guide provides an objective comparison of the cross-reactivity of various commonly used AHL biosensors to N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL), supported by available experimental data.
Introduction to AHL Biosensors and 3-oxo-C4-HSL
Acyl-homoserine lactones are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density. The specificity of this communication is largely determined by the interaction between the AHL signal and its cognate LuxR-type receptor protein. AHL biosensors are genetically engineered microorganisms that produce a measurable output, such as light or color, in the presence of specific AHLs.
This compound (3-oxo-C4-HSL) is a short-chain AHL molecule. The cross-reactivity of different biosensors to this molecule is a key consideration when designing experiments to detect specific AHLs in complex biological samples. This guide compares the performance of several common AHL biosensors in response to 3-oxo-C4-HSL.
Quantitative Comparison of Biosensor Cross-Reactivity
The following table summarizes the responsiveness of different AHL biosensors to 3-oxo-C4-HSL. The data has been compiled from various studies, and it is important to note that experimental conditions can influence the reported values.
| Biosensor System | Cognate AHL | Reporter System | Response to 3-oxo-C4-HSL | Reference |
| Agrobacterium tumefaciens (e.g., NTL4 with pZLR4) | 3-oxo-C8-HSL | β-galactosidase (lacZ) | Responsive | [1][2] |
| Chromobacterium violaceum CV026 | C6-HSL | Violacein (pigment) | Very poor response | [1] |
| Escherichia coli (pSB1075 - LasR-based) | 3-oxo-C12-HSL | Luminescence (luxCDABE) | Not a primary activator | [1] |
| Escherichia coli (RhlR-based) | C4-HSL | Varies (e.g., GFP, lacZ) | Expected to be responsive | [3] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms of AHL detection and the general workflow for assessing biosensor activity, the following diagrams are provided.
Experimental Protocols
Below are generalized methodologies for performing quantitative AHL biosensor assays. Specific parameters may need to be optimized depending on the biosensor strain and reporter system.
General Protocol for Luminescence-Based AHL Biosensor Assay
This protocol is suitable for biosensors that utilize the luxCDABE operon as a reporter, such as E. coli pSB1075.
a. Materials:
-
AHL biosensor strain (e.g., E. coli pSB1075).
-
Luria-Bertani (LB) broth and agar, supplemented with the appropriate antibiotic for plasmid maintenance.
-
This compound (3-oxo-C4-HSL) and other AHL standards.
-
96-well microtiter plates (white, clear bottom for luminescence reading).
-
Luminometer.
b. Procedure:
-
Inoculate a single colony of the biosensor strain into 5 mL of LB broth with the selective antibiotic and grow overnight at the optimal temperature with shaking.
-
The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to an early exponential phase (OD600 ≈ 0.2-0.3).
-
Prepare serial dilutions of 3-oxo-C4-HSL and other control AHLs in LB broth.
-
In a 96-well plate, add 100 µL of the diluted biosensor culture to each well.
-
Add 100 µL of the AHL dilutions to the respective wells. Include a negative control with sterile LB broth instead of AHL.
-
Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C or 37°C) for a specified time (e.g., 4-6 hours).
-
Measure the luminescence using a plate luminometer. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
Express the results as relative light units (RLU) per OD600.
General Protocol for β-Galactosidase-Based AHL Biosensor Assay
This protocol is applicable for biosensors that use lacZ as a reporter gene, such as Agrobacterium tumefaciens NTL4(pZLR4).[1][2]
a. Materials:
-
AHL biosensor strain (e.g., A. tumefaciens NTL4(pZLR4)).
-
Appropriate growth medium (e.g., AT minimal medium) with selective antibiotics.
-
3-oxo-C4-HSL and other AHL standards.
-
Z-buffer, ONPG (o-nitrophenyl-β-D-galactopyranoside), sodium dodecyl sulfate (B86663) (SDS), and chloroform (B151607).
-
Spectrophotometer.
b. Procedure:
-
Grow the biosensor strain overnight in the appropriate medium with selective antibiotics.
-
Dilute the overnight culture into fresh medium and grow to the mid-exponential phase.
-
Aliquot the culture into tubes and add different concentrations of 3-oxo-C4-HSL or other AHLs. Include a no-AHL control.
-
Incubate the cultures for a defined period to allow for induction of the lacZ gene.
-
Measure the OD600 of each culture.
-
To assay for β-galactosidase activity, pellet a known volume of cells and resuspend in Z-buffer.
-
Lyse the cells by adding a few drops of chloroform and SDS and vortexing.
-
Start the enzymatic reaction by adding ONPG solution and incubate at a constant temperature (e.g., 28°C or 37°C).
-
Stop the reaction by adding a sodium carbonate solution when a yellow color has developed.
-
Pellet the cell debris and measure the absorbance of the supernatant at 420 nm.
-
Calculate Miller units to quantify β-galactosidase activity, which is proportional to the level of gene expression induced by the AHL.
Conclusion
The choice of an AHL biosensor significantly impacts the detection and quantification of this compound. Biosensors based on the Agrobacterium tumefaciens TraR system exhibit a broad range of detection that includes 3-oxo-C4-HSL. In contrast, the commonly used Chromobacterium violaceum CV026 biosensor shows a very poor response to this specific AHL. LasR-based biosensors are generally more specific for longer-chain AHLs. For studies focusing on short-chain AHLs like C4-HSL and its derivatives, an RhlR-based biosensor would likely provide higher sensitivity and specificity. Researchers should carefully consider the specificity profiles of available biosensors and validate their response to the specific AHLs of interest under their experimental conditions. The provided protocols offer a foundation for conducting such quantitative comparisons.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of LC-MS and biosensor for "N-(3-Oxobutanoyl)-L-homoserine lactone" quantification
Comparative Analysis of LC-MS and Biosensors for N-(3-Oxobutanoyl)-L-homoserine lactone Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
The quantification of this compound (also known as 3-oxo-C4-HSL), a key quorum-sensing (QS) signaling molecule in many Gram-negative bacteria, is crucial for understanding bacterial communication, virulence, and for the development of novel antimicrobial strategies. Two primary analytical techniques dominate this field: Liquid Chromatography-Mass Spectrometry (LC-MS) and biosensors. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.
Principles of Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful analytical technique offers high sensitivity and specificity for the detection and quantification of small molecules.[1][2] In this method, the sample is first subjected to liquid chromatography to separate the target analyte, 3-oxo-C4-HSL, from other components in the complex matrix. The separated analyte is then introduced into a mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[1][2] Quantification is typically achieved using tandem mass spectrometry (MS/MS) in multiple-reaction monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific fragmentation of the parent ion.[3]
Biosensors: Biosensors for 3-oxo-C4-HSL are typically whole-cell systems, often genetically modified bacteria, that produce a measurable signal in response to the presence of the analyte.[4] These biosensors are engineered to contain a receptor protein (like a LuxR homolog) that specifically binds to 3-oxo-C4-HSL. This binding event triggers a downstream signaling cascade, leading to the expression of a reporter gene, which can produce a colorimetric, fluorescent, or luminescent output.[4][5] The intensity of the signal is proportional to the concentration of 3-oxo-C4-HSL in the sample.[4]
Performance Comparison
The choice between LC-MS and biosensors often depends on the specific requirements of the study, such as the need for absolute quantification, sensitivity, throughput, and the complexity of the sample matrix.
| Parameter | LC-MS | Biosensor |
| Specificity | Very High (based on retention time and specific m/z transitions) | High (dependent on the specificity of the receptor protein) |
| Sensitivity (LOD) | Low nM to pM range | Low nM to pM range |
| Linear Range | Typically 3-5 orders of magnitude | Can be narrow, often 2-3 orders of magnitude |
| Quantification | Absolute (requires stable isotope-labeled internal standards) | Relative or semi-quantitative (can be affected by matrix)[5] |
| Matrix Effects | Can be significant, often requires extensive sample cleanup and internal standards | Can be significant (sample components can affect biosensor viability or reporter signal)[4] |
| Throughput | Lower (minutes per sample) | Higher (can be adapted for 96- or 384-well plate formats) |
| Cost & Complexity | High initial investment and operational cost; requires skilled personnel[6] | Low cost, simpler operation[7] |
| Sample Prep | Often requires liquid-liquid or solid-phase extraction | Minimal, often direct analysis of supernatant[4] |
Experimental Protocols
LC-MS/MS Quantification Protocol
This protocol provides a general framework for the quantification of 3-oxo-C4-HSL from bacterial culture supernatants.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Acidify 1 mL of cell-free culture supernatant with 0.1% formic acid.
-
Add an equal volume of acidified ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Transfer the organic (upper) layer to a new tube. Repeat the extraction twice.
-
Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Parent Ion (Q1): m/z 214.1 (for [M+H]+ of 3-oxo-C4-HSL).
-
Product Ion (Q3): m/z 102.1 (characteristic fragment of the homoserine lactone ring).[8]
-
-
Parameters: Optimize collision energy and other source parameters for the specific instrument.
-
3. Quantification:
-
Generate a calibration curve using serial dilutions of a 3-oxo-C4-HSL analytical standard.
-
Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., ³-oxo-C4-HSL-d₂) prior to extraction to correct for matrix effects and extraction losses.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Whole-Cell Biosensor Quantification Protocol
This protocol describes a typical assay using a luminescent or fluorescent bacterial biosensor.
1. Biosensor Preparation:
-
Grow the biosensor strain (e.g., E. coli or P. putida carrying the reporter plasmid) overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.[9]
-
The following day, subculture the biosensor into a fresh medium and grow to the early exponential phase (e.g., OD₆₀₀ of ~0.2-0.4).
2. Assay Procedure (96-well plate format):
-
In a clear-bottom, black or white 96-well plate, add 100 µL of the prepared biosensor culture to each well.
-
Add 10 µL of the sample (e.g., cell-free bacterial supernatant) or standard solution to the wells.
-
For the standard curve, prepare serial dilutions of synthetic 3-oxo-C4-HSL in the same medium as the samples.
-
Include negative controls (medium only) and blank controls (biosensor with sterile medium).
3. Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C or 37°C) with shaking for a defined period (e.g., 2-6 hours).
-
Measure the reporter signal (e.g., luminescence or fluorescence) using a plate reader.
-
Normalize the reporter signal to the cell density (OD₆₀₀) of the biosensor culture in each well to account for any growth effects.
4. Quantification:
-
Subtract the background signal from the negative control wells.
-
Generate a standard curve by plotting the normalized reporter signal against the known concentrations of the 3-oxo-C4-HSL standards.
-
Determine the concentration of 3-oxo-C4-HSL in the samples by interpolating their normalized signals on the standard curve.
Visualizing the Workflows and Pathways
Quorum Sensing Signaling Pathway
The following diagram illustrates a typical LuxI/LuxR-type quorum-sensing circuit where 3-oxo-C4-HSL is the signaling molecule.
Caption: LuxI/LuxR-type quorum sensing circuit mediated by 3-oxo-C4-HSL.
LC-MS Experimental Workflow
This diagram outlines the sequential steps involved in quantifying 3-oxo-C4-HSL using LC-MS.
Caption: Standard workflow for quantification of 3-oxo-C4-HSL by LC-MS.
Biosensor Experimental Workflow
This diagram illustrates the typical workflow for a whole-cell biosensor assay.
Caption: Workflow for quantification of 3-oxo-C4-HSL using a biosensor.
Conclusion and Recommendations
Both LC-MS and biosensors are valuable tools for the quantification of this compound.
-
LC-MS is the gold standard for absolute, highly specific, and robust quantification. It is the method of choice when precise concentration determination is required, especially in complex biological matrices where specificity is paramount.[3] Its major drawbacks are the high cost, lower throughput, and the need for extensive sample preparation and expert operation.[6]
-
Biosensors offer a high-throughput, cost-effective, and user-friendly alternative. [7] They are particularly well-suited for screening large numbers of samples, for example, in high-throughput screening for quorum sensing inhibitors or for routine monitoring of bacterial cultures.[10] However, they are more susceptible to matrix effects and typically provide semi-quantitative rather than absolute results.[4]
Recommendation: For discovery-phase research, high-throughput screening, and qualitative analysis, biosensors are an excellent starting point. For validation, detailed mechanistic studies, and applications requiring precise and accurate quantification, LC-MS/MS is the indispensable tool. In many research projects, a combination of both methods provides the most comprehensive results, using biosensors for initial screening and LC-MS for validation and precise quantification of hits.
References
- 1. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A multitask biosensor for micro-volumetric detection of N-3-oxo-dodecanoyl-homoserine lactone quorum sensing signal - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of N-(3-Oxobutanoyl)-L-homoserine Lactone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-(3-Oxobutanoyl)-L-homoserine lactone (O-C4-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria. As a central regulator of virulence factor production and biofilm formation, the disruption of O-C4-HSL-mediated signaling is a promising strategy for the development of novel anti-infective agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of O-C4-HSL analogs, summarizing quantitative data on their agonistic and antagonistic activities and detailing the experimental protocols used for their evaluation.
Comparative Activity of O-C4-HSL Analogs
The biological activity of O-C4-HSL analogs is highly dependent on the structural modifications of the acyl side chain and the homoserine lactone (HSL) ring. Alterations to these moieties can significantly impact the binding affinity to LuxR-type receptors, leading to either agonistic or antagonistic effects on quorum sensing. The following table summarizes the reported activities of various O-C4-HSL analogs.
| Analog Structure | Modification | Target Receptor(s) | Activity | IC50/EC50 (µM) | Reference |
| N-(3-Oxohexanoyl)-L-homoserine lactone (O-C6-HSL) | Lengthened acyl chain | LuxR, LasR, RhlR | Agonist | EC50: ~0.01-1 | [1] |
| N-(Butanoyl)-L-homoserine lactone (C4-HSL) | Removal of 3-oxo group | RhlR | Agonist | EC50: ~1-10 | [2] |
| N-(4-Bromophenylacetanoyl)-L-homoserine lactone | Phenylacetyl group with bromo-substituent | LasR | Antagonist | IC50: ~10-50 | [3] |
| Thiolactone and Thiazolidinedione Analogs | HSL ring replacement | LasR, RhlR | Antagonist | IC50: Varies | [4] |
| Analogs with modified acyl chains (e.g., phenylurea-containing) | Complex acyl chain modifications | LasR | Antagonist | Potent inhibition reported | [4] |
| N,N-disubstituted AHL analogs | Substitution on the amide nitrogen | CviR | Antagonist | Promising inhibitory activity | [4] |
Key Structure-Activity Relationship Insights
Several key structural features have been identified as critical for the activity of O-C4-HSL analogs:
-
Acyl Side Chain Length: The length of the acyl chain is a primary determinant of receptor specificity and activity. Generally, shorter acyl chains (C4-C8) are recognized by RhlR-type receptors, while longer chains are preferred by LasR-type receptors.
-
3-Oxo Group: The presence of the 3-oxo group on the acyl chain is crucial for the agonistic activity of many native AHLs, including O-C4-HSL. Removal or modification of this group often leads to a loss of agonistic activity and can result in antagonistic properties.
-
Homoserine Lactone Ring: The integrity of the HSL ring is essential for activity. Modifications to the ring, such as replacement with a thiolactone or other heterocyclic structures, can convert agonists into potent antagonists.
-
Substituents on the Acyl Chain: The addition of bulky or electronegative substituents, such as phenyl rings or halogens, to the acyl chain can disrupt binding to the native receptor and introduce antagonistic activity.
Experimental Protocols
The evaluation of O-C4-HSL analog activity is primarily conducted using bacterial reporter gene assays. These assays utilize engineered bacterial strains that produce a measurable signal (e.g., light, color) in response to the activation or inhibition of a specific quorum sensing receptor.
Chromobacterium violaceum CV026 Violacein (B1683560) Inhibition Assay
This assay is a widely used method for screening for quorum sensing inhibitors. C. violaceum CV026 is a mutant strain that does not produce its own AHL but produces the purple pigment violacein in response to exogenous short-chain AHLs.
Protocol:
-
Preparation of Media: Prepare Luria-Bertani (LB) agar (B569324) plates.
-
Inoculum Preparation: Grow an overnight culture of C. violaceum CV026 in LB broth at 30°C.
-
Assay Plate Preparation:
-
To molten LB agar, add a standardized concentration of an exogenous short-chain AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce violacein production.
-
Seed the agar with the overnight culture of C. violaceum CV026.
-
Pour the seeded agar into petri dishes and allow to solidify.
-
-
Application of Analogs:
-
Dissolve the O-C4-HSL analogs in a suitable solvent (e.g., DMSO).
-
Spot a small volume (e.g., 5 µL) of each analog solution onto the surface of the agar.
-
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Data Analysis: Observe the plates for zones of violacein inhibition (clear or white halos) around the spots of the test compounds. The diameter of the inhibition zone is proportional to the antagonistic activity of the analog.[5][6][7][8][9][10]
Luciferase Reporter Gene Assay (e.g., using E. coli with LasR/RhlR reporters)
This quantitative assay utilizes an E. coli strain that is engineered to express a luciferase reporter gene under the control of a quorum sensing-regulated promoter (e.g., lasB or rhlA promoter). The bacterial strain also expresses the corresponding LuxR-type receptor (e.g., LasR or RhlR).
Protocol:
-
Bacterial Strain and Plasmids: Use an appropriate E. coli host strain (e.g., DH5α) transformed with two plasmids: one expressing the LuxR-type receptor (e.g., pBAD-LasR) and another containing the reporter gene fused to the target promoter (e.g., pSB401 with PlasB-luxCDABE).
-
Culture Preparation: Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics for plasmid maintenance.
-
Assay Setup:
-
In a 96-well microtiter plate, add fresh LB broth containing the appropriate antibiotics.
-
Add the native AHL ligand (e.g., O-C12-HSL for LasR, C4-HSL for RhlR) at a concentration that gives a sub-maximal response.
-
Add the O-C4-HSL analogs at various concentrations.
-
Inoculate the wells with the overnight culture of the reporter strain.
-
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).
-
Luminescence Measurement: Measure the luminescence produced by each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of the native ligand's activity by the analog. Determine the IC50 value, which is the concentration of the analog that causes 50% inhibition of the luciferase signal.[3][5][11][12][13]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general AHL-mediated quorum sensing signaling pathway and a typical experimental workflow for evaluating O-C4-HSL analogs.
Caption: General AHL-mediated quorum sensing signaling pathway.
Caption: Experimental workflow for evaluating O-C4-HSL analogs.
This guide provides a foundational understanding of the structure-activity relationships of O-C4-HSL analogs and the experimental approaches used to evaluate them. Further research into novel structural modifications will continue to advance the development of potent and specific quorum sensing inhibitors as next-generation therapeutics.
References
- 1. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Novel Enzymes for Quorum Quenching of N-(3-Oxobutanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel enzymes for the validation of quorum quenching of N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL), a key signaling molecule in bacterial communication. The following sections detail the performance of selected enzymes, supported by experimental data, and provide standardized protocols for evaluation.
Introduction to Quorum Quenching of 3-oxo-C4-HSL
This compound is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules used by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing (QS). This communication system is often linked to the expression of virulence factors and biofilm formation, making it an attractive target for antimicrobial strategies. Quorum quenching (QQ) is the enzymatic inactivation of these signaling molecules, thereby disrupting bacterial communication and attenuating pathogenicity. The primary enzymatic mechanisms for AHL degradation involve lactonases, which hydrolyze the lactone ring, and acylases, which cleave the amide bond.
Comparative Performance of Novel Quorum Quenching Enzymes
The efficacy of quorum quenching enzymes is dependent on their substrate specificity and catalytic efficiency. This section compares the performance of several novel lactonases and acylases on 3-oxo-C4-HSL or its close structural analog, N-butanoyl-L-homoserine lactone (C4-HSL). It is important to note that the presence of a 3-oxo group can influence enzyme-substrate interactions.
Table 1: Kinetic Parameters of Novel Lactonases against C4-HSL and 3-oxo-AHLs
| Enzyme | Source Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| LrsL | Labrenzia sp. | C4-HSL | - | - | ~107 |
| SacPox | Sulfolobus acidocaldarius | C4-HSL | - | very low activity | - |
| SsoPox | Sulfolobus solfataricus | C4-HSL | - | - | - |
| GcL | Geobacillus caldoxylosilyticus | C4-HSL | 7.9 | 8.9 | 1.1 x 106 |
Note: Data for LrsL, SacPox, and SsoPox on C4-HSL is qualitative or reported as catalytic efficiency. The kinetic parameters for GcL provide a quantitative baseline for a highly efficient lactonase.
Table 2: Performance of Novel Acylases against C4-HSL and 3-oxo-AHLs
| Enzyme | Source Organism | Substrate | Activity/Catalytic Efficiency |
| AuAHLA | Actinoplanes utahensis | C4-HSL | No detectable activity |
| MacQ (Wild-Type) | Acidovorax sp. | C4-HSL | - |
| MacQ (Engineered Variant) | - | C4-HSL | >8-fold improvement in catalytic efficiency |
| PvdQ | Pseudomonas aeruginosa | Short-chain AHLs | Weak activity |
Note: The data highlights the substrate specificity of acylases. While some, like AuAHLA, show no activity on short-chain AHLs, others, like MacQ, can be engineered for improved performance.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures involved in validating quorum quenching, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of enzyme performance. Below are generalized protocols for determining the kinetic parameters of lactonases and acylases.
Protocol 1: Lactonase Activity Assay using a pH Indicator
This method is suitable for determining the kinetic parameters of lactonases by monitoring the pH change resulting from the hydrolysis of the lactone ring, which produces a carboxylic acid.
Materials:
-
Purified lactonase
-
This compound (3-oxo-C4-HSL)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., Cresol Purple)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of 3-oxo-C4-HSL in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the 3-oxo-C4-HSL stock solution in the reaction buffer to create a range of substrate concentrations.
-
In a microplate well, add the reaction buffer, the pH indicator, and a specific concentration of 3-oxo-C4-HSL.
-
Initiate the reaction by adding a known concentration of the purified lactonase.
-
Immediately monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 570 nm for Cresol Purple) over time using a spectrophotometer in kinetic mode.
-
Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-6 for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Protocol 2: Acylase Activity Assay using HPLC or a Biosensor
This protocol is used to determine the kinetic parameters of acylases by quantifying the degradation of the AHL substrate or the formation of the product, homoserine lactone.
Materials:
-
Purified acylase
-
This compound (3-oxo-C4-HSL)
-
Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system or a suitable bacterial biosensor (e.g., Chromobacterium violaceum CV026).
Procedure:
-
Prepare a stock solution of 3-oxo-C4-HSL and a series of dilutions in the reaction buffer.
-
Set up reaction tubes containing a specific concentration of 3-oxo-C4-HSL in the reaction buffer.
-
Pre-incubate the tubes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a known concentration of the purified acylase.
-
At different time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Quantify the remaining 3-oxo-C4-HSL or the formed product using one of the following methods:
-
HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis). The concentration is determined by comparing the peak area to a standard curve.
-
Biosensor Assay: Add the quenched samples to a culture of a biosensor strain that responds to the specific AHL. The response of the biosensor (e.g., pigment production) is then quantified and correlated to the AHL concentration using a standard curve.
-
-
Calculate the initial velocity (v₀) for each substrate concentration.
-
Determine the kinetic parameters (KM, Vmax, and kcat) as described in Protocol 1.
Conclusion
The validation of novel quorum quenching enzymes against specific AHLs like this compound is a critical step in the development of new anti-infective therapies. This guide provides a framework for the comparative evaluation of these enzymes, emphasizing the importance of standardized protocols and quantitative data analysis. The presented data highlights the diversity in substrate specificity and catalytic efficiency among different enzyme classes, underscoring the need for careful selection and potential engineering of enzymes for specific therapeutic applications.
A Comparative Guide to Gene Expression Profiles Induced by Short-Chain Acyl-Homoserine Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by different short-chain acyl-homoserine lactones (AHLs), critical signaling molecules in bacterial quorum sensing. Understanding the nuanced effects of these molecules on bacterial transcriptomes is paramount for developing novel anti-infective strategies and for applications in synthetic biology. This document summarizes key experimental findings, presents comparative data, and details the methodologies employed in these studies.
Introduction to Short-Chain AHLs in Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of AHLs. Short-chain AHLs, typically those with acyl chains of 4 to 8 carbons (e.g., C4-HSL, C6-HSL, and C8-HSL), are key players in regulating a variety of physiological processes, including biofilm formation, virulence factor production, and motility. The specificity of the interaction between an AHL molecule and its cognate LuxR-type receptor protein dictates the downstream transcriptional response, leading to distinct gene expression profiles for different AHLs.
Comparative Analysis of Gene Expression
For instance, in Pseudomonas aeruginosa, the rhl quorum-sensing system utilizes N-butanoyl-L-homoserine lactone (C4-HSL) to regulate a specific set of genes. Transcriptomic studies comparing wild-type strains with rhlI mutants (deficient in C4-HSL synthesis) have revealed the upregulation of genes involved in rhamnolipid biosynthesis, motility, and iron acquisition in the presence of C4-HSL.
Similarly, studies in Vibrio fischeri have elucidated the role of N-hexanoyl-L-homoserine lactone (C6-HSL) and N-octanoyl-L-homoserine lactone (C8-HSL) in regulating bioluminescence and other physiological processes. While a direct comparative transcriptomic analysis of exogenous C4-HSL, C6-HSL, and C8-HSL on a single strain is not available, the distinct regulons controlled by their respective native systems highlight the specificity of AHL-mediated gene expression.
Table 1: Key Gene Categories Regulated by Different Short-Chain AHLs (Based on Native Systems)
| Short-Chain AHL | Model Organism | Key Upregulated Gene Categories | Key Downregulated Gene Categories |
| C4-HSL | Pseudomonas aeruginosa | Rhamnolipid biosynthesis, Motility (twitching and swarming), Iron acquisition (pyochelin synthesis) | Genes involved in stationary phase stress response |
| C6-HSL | Vibrio fischeri | Bioluminescence (lux operon), Biofilm formation | Motility |
| C8-HSL | Vibrio fischeri | Early colonization factors, Siderophore production | Certain metabolic pathways |
Note: This table is a synthesis of findings from studies on native AHL-producing systems and serves as an illustrative comparison. The precise gene expression changes can vary depending on the bacterial strain, growth conditions, and AHL concentration.
Experimental Protocols
The following sections detail the typical methodologies used to investigate and compare gene expression profiles induced by short-chain AHLs.
Bacterial Strains and Growth Conditions
-
Bacterial Strain: A common approach is to use a mutant strain deficient in AHL synthesis (a "lasI/rhlI" double mutant in P. aeruginosa or a "luxI" mutant in V. fischeri) to eliminate the background noise from endogenously produced AHLs.
-
Growth Medium: A defined minimal medium (e.g., M9 minimal medium) supplemented with a specific carbon source is often used to ensure reproducibility.
-
Culture Conditions: Bacteria are typically grown to a specific optical density (OD600) in the mid-logarithmic phase to ensure the quorum-sensing machinery is active.
AHL Treatment
-
AHLs: Synthetic short-chain AHLs (e.g., C4-HSL, C6-HSL, C8-HSL) of high purity are used.
-
Concentration: AHLs are added to the bacterial cultures at physiologically relevant concentrations, which can be determined from previous studies or by titration experiments.
-
Incubation Time: The incubation time after AHL addition is a critical parameter and is typically optimized to capture the desired transcriptional response, often ranging from 30 minutes to a few hours.
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from bacterial pellets using commercially available kits that include a DNase treatment step to remove contaminating genomic DNA.
-
RNA Quality Control: The quality and integrity of the extracted RNA are assessed using a spectrophotometer (to determine A260/A280 and A260/A230 ratios) and a bioanalyzer (to determine the RNA Integrity Number - RIN).
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. The remaining mRNA is then fragmented, and cDNA libraries are prepared using standard protocols for next-generation sequencing (NGS) platforms (e.g., Illumina).
-
Sequencing: The prepared libraries are sequenced to generate high-throughput sequencing data.
Data Analysis
-
Read Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.
-
Read Mapping: The quality-filtered reads are mapped to the reference genome of the bacterial strain using a suitable alignment tool.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the different AHL treatment groups and a control group (no AHL). Statistical packages are used to identify genes with statistically significant changes in expression (typically defined by a fold change and a p-value or false discovery rate threshold).
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are functionally annotated, and pathway analysis is performed to identify the biological processes and pathways that are significantly affected by each short-chain AHL.
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway of short-chain AHLs in Gram-negative bacteria.
Experimental Workflow
Caption: A typical experimental workflow for comparing gene expression profiles induced by different short-chain AHLs.
Assessing the Specificity of N-Acyl-Homoserine Lactone Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of N-acyl-homoserine lactone (AHL) receptors, with a primary focus on the RhlR receptor from Pseudomonas aeruginosa. While the query specified "N-(3-Oxobutanoyl)-L-homoserine lactone" (3-oxo-C4-HSL), the extensively studied native ligand for the RhlR receptor is N-butanoyl-L-homoserine lactone (C4-HSL). This guide will present available data for C4-HSL and other AHLs to provide a comprehensive understanding of RhlR binding specificity. The structural difference, the presence of a 3-oxo group, can influence binding affinity to LuxR-type receptors, and this guide will address the known structure-activity relationships.
Quantitative Analysis of Ligand-Receptor Interactions
The following table summarizes the half-maximal effective concentrations (EC50) for the activation of the RhlR receptor by its native ligand, C4-HSL (also known as BHL), and various synthetic AHL analogs. This data is crucial for understanding the structural requirements for potent receptor activation and for designing novel modulators of quorum sensing.
| Ligand | Receptor | EC50 (µM) | Organism | Reference |
| N-butanoyl-L-homoserine lactone (C4-HSL/BHL) | RhlR | 11.1 | Pseudomonas aeruginosa | |
| Phenylacetanoyl homoserine lactone (PHL) Analog B12 | RhlR | 3.1 | Pseudomonas aeruginosa | |
| Phenylacetanoyl homoserine lactone (PHL) Analog C1 | RhlR | 14.7 | Pseudomonas aeruginosa | |
| Phenylacetanoyl homoserine lactone (PHL) Analog C2 | RhlR | 9.0 | Pseudomonas aeruginosa |
Signaling Pathway and Experimental Workflows
To visualize the complex interactions involved in AHL-mediated quorum sensing and the experimental approaches to study them, the following diagrams are provided.
Caption: The RhlR signaling pathway is hierarchically regulated by the LasR system and modulated by PqsE in Pseudomonas aeruginosa.
Caption: A generalized workflow for a reporter gene assay to quantify AHL receptor activation.
Caption: Workflow for determining the thermodynamics of AHL-receptor binding using Isothermal Titration Calorimetry.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of binding data.
Reporter Gene Assay
This assay is used to quantify the activation of a specific receptor by a ligand, resulting in the expression of a reporter gene (e.g., GFP, LacZ).
1. Strain and Plasmid Construction:
-
An E. coli or P. aeruginosa strain deficient in AHL production is used as the host.
-
A reporter plasmid is constructed containing the promoter of a target gene regulated by the receptor of interest (e.g., the rhlA promoter for RhlR) fused to a reporter gene (e.g., gfp).
-
A second compatible plasmid is introduced to express the receptor protein (e.g., RhlR) under the control of an inducible promoter.
2. Culture and Induction:
-
Bacterial cultures are grown to a specific optical density (e.g., OD600 of 0.5).
-
Expression of the receptor protein is induced (e.g., with IPTG or arabinose).
-
The cultures are then treated with a range of concentrations of the AHL to be tested. A solvent control (e.g., DMSO) is also included.
3. Incubation and Measurement:
-
Cultures are incubated for a defined period to allow for receptor activation and reporter protein expression.
-
The reporter signal is measured using an appropriate instrument (e.g., a plate reader for fluorescence or absorbance).
4. Data Analysis:
-
The reporter signal is normalized to cell density (OD600).
-
The data is plotted as a dose-response curve, and the EC50 value is calculated using a suitable nonlinear regression model.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
1. Sample Preparation:
-
The receptor protein (e.g., purified RhlR) is placed in the sample cell of the calorimeter.
-
The ligand (AHL) is loaded into the injection syringe.
-
Crucially, both the protein and the ligand must be in the exact same buffer to minimize heats of dilution. The buffer should be degassed before use.
2. Experimental Setup:
-
The experiment is conducted at a constant temperature.
-
A series of small, precise injections of the ligand into the protein solution are performed.
3. Data Acquisition:
-
The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection decreases.
4. Data Analysis:
-
The integrated heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters of the interaction.
Fluorescence Polarization (FP) Assay
This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a powerful method for determining binding affinities in solution.
1. Reagent Preparation:
-
A fluorescently labeled version of the AHL ligand (the tracer) is required.
-
The purified receptor protein is prepared in a suitable buffer.
2. Assay Principle:
-
The small, fluorescently labeled AHL tumbles rapidly in solution, resulting in low fluorescence polarization.
-
When the labeled AHL binds to the much larger receptor protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
3. Experimental Procedure:
-
A constant concentration of the fluorescently labeled AHL is mixed with varying concentrations of the receptor protein in a microplate.
-
For competitive binding assays, a constant concentration of the receptor and labeled AHL are incubated with varying concentrations of an unlabeled competitor AHL.
4. Measurement and Analysis:
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
For direct binding, the change in polarization is plotted against the protein concentration to determine the Kd.
-
For competitive binding, the decrease in polarization is plotted against the concentration of the unlabeled competitor to determine its inhibitory constant (Ki).
Conclusion
The specificity of N-acyl-homoserine lactone receptor binding is a critical aspect of bacterial quorum sensing. The RhlR receptor of Pseudomonas aeruginosa primarily recognizes N-butanoyl-L-homoserine lactone (C4-HSL). While direct quantitative data for the binding of this compound (3-oxo-C4-HSL) to RhlR is not prominently available in the reviewed literature, structure-activity relationship studies are essential to predict its potential interaction. The presence of the 3-oxo group is known to be a key determinant of binding specificity for some LuxR-type receptors, often increasing affinity. However, for RhlR, the primary cognate ligand lacks this modification. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding of 3-oxo-C4-HSL and other AHL analogs to RhlR and other quorum-sensing receptors, thereby contributing to a deeper understanding of this vital bacterial communication system and aiding in the development of novel anti-virulence strategies.
A Comparative Guide to Bacterial Metabolomics: The Influence of N-(3-Oxobutanoyl)-L-homoserine lactone Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of bacteria with and without the influence of the quorum-sensing (QS) signal molecule N-(3-Oxobutanoyl)-L-homoserine lactone (3-oxo-C4-HSL). While direct metabolomic studies exclusively focusing on 3-oxo-C4-HSL are limited, this document synthesizes findings from broader quorum-sensing research, primarily in the model organism Pseudomonas aeruginosa, to highlight the metabolic shifts governed by the RhlI/RhlR signaling system, for which 3-oxo-C4-HSL is a key signaling molecule.
Introduction to 3-oxo-C4-HSL Signaling
This compound is an acylated homoserine lactone (AHL) that acts as an autoinducer in Gram-negative bacteria, playing a pivotal role in quorum sensing. This cell-to-cell communication system allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and motility. In Pseudomonas aeruginosa, the rhl system, consisting of the signal synthase RhlI and the transcriptional regulator RhlR, is a key component of the intricate QS network. While often studied in conjunction with the las system, the rhl system has distinct regulatory control over a specific set of genes and, consequently, metabolic pathways.
The RhlI/RhlR Signaling Pathway
The canonical RhlI/RhlR signaling pathway is a cornerstone of quorum sensing in P. aeruginosa. The synthase RhlI produces N-butanoyl-L-homoserine lactone (C4-HSL) and, to a lesser extent, 3-oxo-C4-HSL. These signaling molecules diffuse across the bacterial membrane. At a threshold concentration, they bind to and activate the cytoplasmic receptor and transcriptional regulator, RhlR. The RhlR:AHL complex then binds to specific DNA sequences, known as rhl boxes, in the promoter regions of target genes, thereby modulating their transcription. This regulation extends to a wide array of genes involved in virulence and metabolic adaptation.
Comparative Metabolomic Analysis
Direct quantitative metabolomic data for bacteria exposed to 3-oxo-C4-HSL is sparse. However, studies comparing wild-type P. aeruginosa with a lasI/rhlI double mutant, which is deficient in producing AHL signals, provide significant insights into the metabolic reprogramming orchestrated by quorum sensing. These studies reveal significant alterations in central carbon metabolism, amino acid metabolism, and fatty acid metabolism.
Table 1: Key Metabolic Pathways Altered by AHL Signaling in Pseudomonas aeruginosa
| Metabolic Pathway | Observation in Wild-Type (With AHL Signaling) | Observation in ΔlasI/rhlI Mutant (Without AHL Signaling) | Implication of 3-oxo-C4-HSL Signaling |
| Tricarboxylic Acid (TCA) Cycle | Altered concentrations of TCA cycle intermediates. | Perturbations in TCA cycle intermediates. | AHL signaling, including that from the rhl system, leads to a readjustment of central carbon metabolism to support QS-dependent processes. |
| Amino Acid Metabolism | Changes in the intracellular pool of various amino acids. | Significant alterations in amino acid concentrations. | The metabolic shift likely supports the synthesis of virulence factors, many of which are proteinaceous. |
| Fatty Acid Metabolism | Modified fatty acid profiles, suggesting changes in membrane composition. | Differences in fatty acid composition. | QS signaling influences membrane fluidity and stability, potentially as an adaptation to stationary phase or stress conditions. |
| Virulence Factor Precursors | Increased production of precursors for pyocyanin (B1662382) and rhamnolipids. | Reduced or absent production of these precursors. | The rhl system directly regulates the production of these virulence factors, thus impacting the precursor pools. |
Note: The data presented is a summary of general findings from comparative metabolomic studies of QS-proficient and QS-deficient P. aeruginosa. The specific contribution of 3-oxo-C4-HSL is inferred from the known regulatory role of the rhl system.
Experimental Protocols
A robust and reproducible experimental workflow is critical for comparative metabolomics. Below is a generalized protocol for the analysis of intracellular metabolites from bacterial cultures.
Representative Experimental Workflow for Bacterial Metabolomics
Detailed Methodologies
1. Bacterial Strains and Culture Conditions:
-
Strains: A wild-type bacterial strain (e.g., P. aeruginosa PAO1) and an isogenic mutant deficient in 3-oxo-C4-HSL synthesis (e.g., a rhlI null mutant) are required.
-
Culture Medium: A defined minimal or rich medium (e.g., LB broth) should be used consistently across all experiments.
-
Growth Conditions: Cultures should be grown under identical conditions (e.g., temperature, aeration, and initial cell density) to a specific growth phase (e.g., mid-exponential or early stationary phase) where QS is active. For the "with signaling" condition, the rhlI mutant can be supplemented with a known concentration of synthetic 3-oxo-C4-HSL.
2. Metabolic Quenching:
-
To halt metabolic activity instantaneously, rapidly transfer a defined volume of the bacterial culture into a quenching solution (e.g., 60% methanol) pre-chilled to a very low temperature (e.g., -40°C to -80°C).
-
The volume ratio of culture to quenching solution should be optimized to ensure rapid cooling and minimal cell lysis.
3. Cell Harvesting and Metabolite Extraction:
-
Pellet the quenched cells by centrifugation at a low temperature (e.g., 4°C).
-
Discard the supernatant and wash the cell pellet with a cold, neutral buffer (e.g., phosphate-buffered saline) to remove extracellular metabolites.
-
Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Lyse the cells using methods such as sonication or bead beating, ensuring the temperature remains low to prevent metabolite degradation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the intracellular metabolites.
4. LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Employ both positive and negative ionization modes to maximize the coverage of detected metabolites.
-
Use a quality control (QC) sample, created by pooling small aliquots from each experimental sample, to monitor the stability and performance of the analytical platform.
5. Data Analysis:
-
Process the raw LC-MS data using specialized software for peak picking, alignment, and normalization.
-
Perform multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures-Discriminant Analysis [OPLS-DA]) to identify metabolites that are significantly different between the experimental groups.
-
Identify the differential metabolites by comparing their mass-to-charge ratio (m/z) and retention times to metabolite databases (e.g., KEGG, METLIN).
Conclusion
The presence of this compound and the activation of the RhlI/RhlR quorum-sensing system induce a significant metabolic reprogramming in bacteria like Pseudomonas aeruginosa. This metabolic shift is crucial for the coordinated expression of virulence factors and adaptation to changing environmental conditions. While further research with a specific focus on 3-oxo-C4-HSL is needed to fully elucidate its precise impact, the available data strongly indicates a central role in modulating key metabolic pathways. The experimental protocols and comparative data presented in this guide offer a foundational understanding for researchers and professionals in drug development aiming to explore the intricacies of bacterial metabolism and identify novel targets for antimicrobial strategies.
Safety Operating Guide
Safe Disposal of N-(3-Oxobutanoyl)-L-homoserine lactone: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper disposal procedures for N-(3-Oxobutanoyl)-L-homoserine lactone, ensuring laboratory safety and environmental responsibility.
This compound is a quorum-sensing molecule widely used in microbiological research. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to maintain a safe laboratory environment and prevent the release of biologically active molecules into the ecosystem. This guide provides detailed procedures for the safe handling and disposal of this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for safe handling and in assessing the appropriate disposal route.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₄[1][2] |
| Molecular Weight | 185.18 g/mol [1] |
| Appearance | White solid[3] |
| Solubility | Soluble in chloroform[2] |
| Stability | Stable for at least 2 years when stored at -20°C[3] |
Disposal Procedures
Given the biological activity of this compound, direct disposal into the environment is discouraged. The recommended procedure involves chemical inactivation to hydrolyze the lactone ring, followed by disposal as a non-hazardous aqueous waste.
Experimental Protocol for Chemical Inactivation:
The primary mechanism for the degradation of N-acyl homoserine lactones (AHLs) is the hydrolysis of the homoserine lactone ring. This can be achieved by increasing the pH of the solution.[4]
-
Preparation of Inactivation Solution: Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Inactivation Step:
-
For solutions of this compound, add the 1 M NaOH solution dropwise while stirring until the pH of the solution is ≥ 12.
-
For solid this compound, dissolve the solid in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before adding the aqueous NaOH solution.
-
-
Reaction Time: Allow the solution to stand at room temperature for at least 24 hours to ensure complete hydrolysis of the lactone.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a 1 M solution of hydrochloric acid (HCl). Monitor the pH using a calibrated pH meter.
-
Final Disposal: The neutralized, inactivated solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.[5][6] It is imperative to consult and adhere to your institution's specific guidelines for aqueous waste disposal.
Alternative Disposal Method:
If chemical inactivation is not feasible or desired, this compound waste should be collected in a designated, properly labeled waste container for incineration by a licensed hazardous waste disposal company.
Decision-Making Workflow for Disposal
The following diagram illustrates a logical workflow for determining the appropriate disposal route for this compound and other low-hazard laboratory chemicals.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in the laboratory.
References
- 1. This compound | C8H11NO4 | CID 10419888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - CAS-Number 148433-27-6 - Order from Chemodex [chemodex.com]
- 4. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistics for Handling N-(3-Oxobutanoyl)-L-homoserine lactone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-Oxobutanoyl)-L-homoserine lactone. The following procedures ensure safe operational use and proper disposal of this quorum-sensing molecule.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Based on safety data sheets for similar N-acyl-homoserine lactones, the following PPE is recommended.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Wear safety glasses with side shields or goggles. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile or butyl). |
| Respiratory Protection | Respirator | An N95 (US) or equivalent respirator is advised. |
| Body Protection | Lab Coat | Wear a standard laboratory coat. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment of receipt to its use in experiments is critical for safety and maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
The compound is typically a white solid and should be stored at -20°C for long-term stability.[1][2][3]
-
It is stable for at least two years when stored correctly at -20°C.[1][2][3]
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[4]
2. Handling and Preparation:
-
All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]
-
Avoid contact with skin and eyes.[4]
-
When preparing solutions, use chloroform (B151607) as the recommended solvent.[2][3] Ethanol and methanol (B129727) are not recommended as they may open the lactone ring.[2]
-
Ensure all labware is clean and dry before use.
3. Experimental Use:
-
Follow standard laboratory procedures when using the compound in experiments.
-
Avoid generating aerosols or dust.
-
Wash hands thoroughly after handling.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Unused Compound:
-
Dispose of the unused compound as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain or in the regular trash.
2. Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be considered chemical waste.
-
Collect these materials in a designated, sealed waste container.
3. Waste Container Labeling:
-
Clearly label the waste container with the name of the chemical and any relevant hazard information.
Workflow for Handling this compound
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
